N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C44H62ClN5O9 |
|---|---|
Peso molecular |
840.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |
InChI |
InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |
Clave InChI |
UKACGQMFZSBZHG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a versatile heterobifunctional molecule engineered for advanced applications in life sciences research and drug development. Its unique tripartite structure, featuring an azide moiety, a terminal carboxylic acid, and a cyanine 5 (Cy5) fluorescent dye, all connected by flexible polyethylene glycol (PEG) linkers, enables a wide range of applications.[1]
The primary utility of this reagent lies in its ability to act as a bridge, covalently linking two distinct molecules while simultaneously introducing a fluorescent label for detection and quantification.[1] The hydrophilic PEG spacers enhance the solubility of the molecule and its conjugates in aqueous media.[1] This functionality is pivotal in the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Physicochemical and Fluorescent Properties
The quantitative parameters of this compound are summarized in the table below. These properties are essential for designing and executing successful bioconjugation and imaging experiments.
| Property | Value | Reference |
| Molecular Weight | ~840.44 g/mol | [3][4] |
| Excitation Maximum (λex) | ~646-649 nm | [3][4] |
| Emission Maximum (λem) | ~662-667 nm | [3][4] |
| Extinction Coefficient | ~170,000 cm⁻¹M⁻¹ | [4] |
| Solubility | Soluble in DMSO, DMF, Water | [3][4] |
| Purity | >96% | [4] |
| Storage | -20°C, protected from light | [4] |
Core Applications and Experimental Protocols
This compound is a powerful tool for a variety of applications, including:
-
Targeted Drug Delivery: The bifunctional nature allows for the orthogonal conjugation of both targeting moieties and therapeutic agents, while the integrated Cy5 dye facilitates straightforward tracking and quantification.[3]
-
PROTAC Development: This molecule can be used as a PEG-based linker in the synthesis of PROTACs, which are bivalent molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2][5]
-
Single-Molecule Tracking: The bright and photostable Cy5 fluorophore enables the precise labeling and tracking of biomolecules, offering valuable insights into molecular dynamics, interactions, and organization within complex biological systems.[6]
-
Förster Resonance Energy Transfer (FRET): The Cy5 fluorophore is a popular FRET acceptor, and this linker can be used to construct FRET-based biosensors to study dynamic processes like protein-protein interactions and conformational changes.[7]
Experimental Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).[1] The reaction proceeds through the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.[1][8]
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[8]
-
Coupling Buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate, pH 7.2-8.5[6][8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMF or DMSO[1]
-
Quenching solution: 1 M Tris-HCl, pH 8.0[6]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[6]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).[1]
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in ultrapure water) and NHS (e.g., 10 mg/mL in ultrapure water or DMF).[1]
-
Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[1]
-
-
Activation of Carboxylic Acid:
-
Conjugation to Amine:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is recommended as a starting point.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column to remove unreacted dye and byproducts.[9]
-
Experimental Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol details the labeling of a biomolecule containing an alkyne group with the azide moiety of the linker.[6]
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-modified biomolecule
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., sodium ascorbate)
-
Copper Ligand (e.g., THPTA or TBTA)
-
Reaction buffer: PBS or Tris buffer, pH 7.0-8.0[6]
-
Anhydrous DMSO[6]
-
Size-exclusion chromatography column[6]
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in DMSO to a concentration of 10 mM.[6]
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.[6]
-
Prepare a 100 mM solution of sodium ascorbate in water (freshly made).[6]
-
Prepare a 20 mM solution of CuSO₄ in water.[6]
-
Prepare a 100 mM solution of THPTA or TBTA in DMSO/water.[6]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 2-5 fold molar excess of the azide-functionalized molecule solution.[6]
-
Add the THPTA or TBTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[6]
-
-
Purification:
-
Purify the final conjugate using a size-exclusion chromatography column.
-
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Bioconjugation Workflow
Caption: Two-step bioconjugation workflow.
Signaling Pathway Application: PROTAC Action
Caption: PROTAC-mediated protein degradation signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2107273-42-5 | BroadPharm [broadpharm.com]
- 5. glpbio.cn [glpbio.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. This molecule is a cornerstone in modern bioconjugation, enabling the precise assembly of complex biomolecular architectures. Its unique tripartite structure, featuring an azide group, a carboxylic acid, and a cyanine 5 (Cy5) fluorescent dye, all connected by polyethylene glycol (PEG) spacers, offers a powerful toolkit for researchers in drug discovery, diagnostics, and fundamental biological research.[1]
The strategic placement of an azide and a carboxylic acid allows for orthogonal or sequential conjugation to two different molecules.[2] The azide group is a versatile handle for "click chemistry," specifically the highly efficient and biocompatible Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] The terminal carboxylic acid can be readily activated to react with primary amines, forming stable amide bonds.[1] The integrated Cy5 fluorophore provides a convenient method for tracking and quantifying the resulting conjugates in a variety of applications, including cellular imaging and flow cytometry.[2] The hydrophilic PEG linkers (PEG3 and PEG4) enhance the solubility of the molecule and its conjugates in aqueous solutions and can reduce steric hindrance.[1][4]
Core Applications
The versatility of this compound makes it an invaluable tool in a multitude of advanced applications:
-
Antibody-Drug Conjugates (ADCs): This linker is ideal for constructing ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The antibody directs the drug to a specific target, such as a cancer cell, thereby increasing efficacy and reducing off-target toxicity.[2][5]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bivalent molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[3] This linker can serve as a fluorescent bridge in the synthesis of PROTACs, aiding in their development and mechanism of action studies.[1]
-
Fluorescent Labeling and Imaging: The intrinsic Cy5 dye allows for the fluorescent labeling of proteins, peptides, and other biomolecules. This is crucial for tracking their localization, trafficking, and interactions within living cells and tissues.[6]
-
Single-Molecule Tracking: The bright and photostable nature of Cy5 makes this linker suitable for single-molecule tracking experiments, providing insights into molecular dynamics and interactions at the single-molecule level.[6]
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented below. These values are essential for experimental design and data analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C44H62ClN5O9 | [7] |
| Molecular Weight | 840.5 g/mol | [7] |
| Excitation Maximum (λex) | 649 nm | [7][8] |
| Emission Maximum (λem) | 667 nm | [7][8] |
| Extinction Coefficient | ~170,000 - 232,000 M⁻¹cm⁻¹ at 649 nm | [7][8][9][10] |
| Solubility | Water, DMSO, DMF, DCM | [7][8] |
Experimental Protocols
The following are detailed methodologies for the two primary conjugation strategies employing this compound.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety to a molecule containing a primary amine (Molecule A).
Materials:
-
This compound
-
Molecule A (containing a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Reagent Preparation:
-
Activation of the Carboxylic Acid:
-
Conjugation to Molecule A:
-
Immediately add the activated linker solution to the solution of Molecule A.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.[6]
-
-
Purification:
-
Purify the resulting Azide-Linker-Molecule A conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Protocol 2: Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the conjugation of the azide group of the Azide-Linker-Molecule A conjugate to a molecule containing a terminal alkyne (Molecule B).
Materials:
-
Purified Azide-Linker-Molecule A conjugate
-
Molecule B (containing a terminal alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA or TBTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.0-8.0)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified Azide-Linker-Molecule A conjugate and the alkyne-containing Molecule B in the Reaction Buffer. A 1.5- to 5-fold molar excess of Molecule B is recommended.[2][11]
-
In a separate tube, prepare a premix of CuSO₄ and the copper ligand. For every 1 µL of 20 mM CuSO₄, add 2.5 µL of 50 mM THPTA solution. Let it stand for a few minutes.[2]
-
-
Initiation of the Click Reaction:
-
Incubation:
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and unreacted reagents.
-
Visualizing the Workflow and Applications
The following diagrams illustrate the chemical structure, the two-step bioconjugation workflow, and a conceptual signaling pathway that can be investigated using molecules synthesized with this linker.
Caption: Chemical structure of this compound.
Caption: Workflow for two-step bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioconjugation application notes [bionordika.fi]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 2107273-42-5 | BroadPharm [broadpharm.com]
- 8. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 9. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 10. Cy5-PEG5-azide | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Bioconjugation and Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a heterobifunctional linker and fluorescent dye that serves as a powerful tool in a wide range of life science research and drug development applications.[1][2] Its unique molecular architecture, featuring an azide group, a carboxylic acid, and the bright, photostable Cy5 fluorophore, allows for the precise and controlled linkage of diverse biomolecules.[3] The integrated polyethylene glycol (PEG) spacers enhance aqueous solubility and biocompatibility, making it an ideal reagent for creating complex biomolecular constructs such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]
This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.
Core Properties and Characteristics
The utility of this compound stems from its distinct functional moieties. The azide group facilitates covalent attachment to alkyne-modified molecules through highly efficient and bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The terminal carboxylic acid can be activated to form stable amide bonds with primary amines, commonly found on proteins and other biomolecules.[5] The embedded Cy5 dye allows for sensitive and reliable fluorescent detection and quantification of the resulting conjugates.[2]
Quantitative Data Presentation
The key physicochemical and fluorescent properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | ~840.5 g/mol | [1][6] |
| Excitation Maximum (λex) | ~649 nm | [1][5] |
| Emission Maximum (λem) | ~667 nm | [1][5] |
| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
Note: The exact molecular weight and spectral properties may vary slightly between different commercial suppliers.
Experimental Protocols
The dual reactivity of this compound allows for a controlled, sequential conjugation strategy.[7] The following sections provide detailed methodologies for the two primary conjugation reactions.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a biomolecule containing a primary amine (e.g., a protein or peptide). The reaction involves the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[1]
Materials:
-
This compound
-
Amine-containing biomolecule
-
EDC
-
NHS
-
Activation Buffer (e.g., MES or PBS, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column
Procedure:
-
Preparation of Stock Solutions:
-
Activation of Carboxylic Acid:
-
Conjugation to Amine:
-
Immediately add the activated linker solution to the solution of the amine-containing biomolecule. A 5- to 20-fold molar excess of the activated linker over the biomolecule is recommended as a starting point for optimization.[7]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the labeled biomolecule from excess reagent and byproducts using a size-exclusion chromatography column.[8]
-
Protocol 2: Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol details the copper-catalyzed cycloaddition of the azide-functionalized biomolecule (from Protocol 1) with a second molecule containing a terminal alkyne.[7]
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)
-
Anhydrous DMSO
-
Size-exclusion chromatography column
Procedure:
-
Preparation of Stock Solutions:
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule with a 2-5 fold molar excess of the alkyne-modified molecule in the reaction buffer.[8]
-
Add the THPTA or TBTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[8]
-
-
Purification:
-
Purify the final conjugate using a size-exclusion chromatography column as described in Protocol 1.[8]
-
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.
Caption: Amine coupling reaction workflow via EDC/NHS chemistry.
References
An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the mechanism of action, experimental applications, and technical specifications of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a fluorescent, heterobifunctional linker used in the development of complex biomolecular conjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.
Core Mechanism of Action
This compound does not possess a pharmacological mechanism of action in the traditional sense. Instead, its "action" is rooted in its chemical structure, which allows for the controlled and sequential covalent linkage of two distinct molecules. This process is enabled by its three key components:
-
A Carboxylic Acid Group (-COOH): This functional group can be chemically activated to react with primary amine groups (-NH₂) found on biomolecules like antibodies, peptides, or other targeting ligands, forming a stable amide bond.[1]
-
An Azide Group (-N₃): This group serves as a reactive handle for "click chemistry," a class of highly efficient and bioorthogonal reactions.[1] It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-modified molecule, such as a therapeutic payload or a second protein.[2][3]
-
A Cyanine 5 (Cy5) Fluorophore: Integrated within the linker, this near-infrared (NIR) dye allows for the direct tracking and quantification of the resulting conjugate using fluorescence-based imaging techniques in vitro and in vivo.[1]
-
Polyethylene Glycol (PEG) Spacers: The PEG3 and PEG4 chains increase the hydrophilicity and biocompatibility of the molecule and the final conjugate. This often improves solubility, reduces immunogenicity, and can extend the circulation half-life of the conjugated system.[1]
The core utility of this linker lies in its heterobifunctional nature, which permits a precise, two-step conjugation strategy. This ensures that the desired components are assembled in a controlled manner, which is critical for creating well-defined and functional bioconjugates.[4]
Physicochemical and Spectroscopic Properties
The fundamental properties of the linker are essential for designing experiments and analyzing data.
| Property | Value | Reference |
| Molecular Weight | ~840.44 g/mol | [1] |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Solubility | DMSO, DMF | [1] |
| Appearance | Dark blue solid | N/A |
Key Applications and Experimental Data
This linker is a cornerstone in the construction of sophisticated biological tools. Its primary applications include the development of PROTACs, targeted drug delivery systems, and FRET-based biosensors.[1][2][3]
PROTAC Synthesis
This compound is utilized as a PEG-based linker for synthesizing Proteolysis-Targeting Chimeras (PROTACs).[2][5] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The Cy5 fluorophore facilitates the study of PROTAC uptake, distribution, and mechanism of action.[7]
Targeted Drug Delivery
The linker is instrumental in creating targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs). In this context, a targeting moiety (e.g., an antibody) is first conjugated to the linker's carboxylic acid. Subsequently, an alkyne-modified cytotoxic drug is attached via click chemistry.[4] The integrated Cy5 dye enables visualization and quantification of the ADC's binding to target cells, internalization, and biodistribution.[1]
Illustrative In Vitro Cellular Uptake Data: The following table represents typical data obtained from an experiment measuring the uptake of a Cy5-labeled targeted drug delivery system into target cells versus non-target cells.
| Cell Line | Target Receptor | Concentration | Incubation Time | Fluorescence Intensity (Arbitrary Units) |
| Target Cells | Present | 100 nM | 4 hours | 8500 ± 450 |
| Non-Target Cells | Absent | 100 nM | 4 hours | 1200 ± 150 |
Experimental Protocols and Methodologies
The following are detailed protocols for the sequential conjugation reactions required to assemble a final bioconjugate using this compound.
Protocol 1: Conjugation of an Amine-Containing Molecule (e.g., Antibody) via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group and its subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Size-exclusion chromatography column for purification
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[7] Immediately before use, prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer.[4]
-
Activation of Carboxylic Acid: In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS stock solutions at a molar ratio of 1:1.5:1.5.[4] Incubate the reaction for 15-60 minutes at room temperature to form the NHS ester.[4]
-
Conjugation to Amine: Immediately add the activated linker solution to the amine-containing molecule, which has been prepared in the Coupling Buffer. A 5- to 20-fold molar excess of the linker over the target molecule is a common starting point for optimization.[4]
-
Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
Purification: Remove unreacted linker and byproducts by purifying the conjugate using a suitable size-exclusion chromatography column (e.g., Sephadex G-25).
Protocol 2: Attachment of an Alkyne-Modified Molecule via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol details the conjugation of an alkyne-modified payload to the azide-functionalized intermediate from Protocol 1.
Materials:
-
Azide-functionalized conjugate from Protocol 1
-
Alkyne-modified molecule (e.g., drug payload)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent: Sodium Ascorbate
-
Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0
-
Size-exclusion chromatography or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Prepare stock solutions: 20 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water (freshly made), and 100 mM THPTA or TBTA in DMSO/water.[8]
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized conjugate with a 2-5 fold molar excess of the alkyne-modified molecule in the reaction buffer.[8]
-
Catalyst Addition: Add the copper ligand (THPTA/TBTA) solution, followed by the CuSO₄ solution. A 5:1 ligand-to-copper ratio is often employed.[1]
-
Reaction Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
Reaction Incubation: Incubate for 1-4 hours at room temperature, protected from light.[8]
-
Purification: Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and unreacted drug.[1]
Mandatory Visualizations
The following diagrams illustrate the core processes involved when using this compound.
Caption: Sequential bioconjugation workflow using the heterobifunctional linker.
Caption: General experimental workflow for in vitro evaluation of a Cy5-labeled conjugate.
References
An In-Depth Technical Guide to the Synthesis of Azide-PEG-Acid-Cy5 Linkers
This guide provides a comprehensive overview and detailed protocols for the synthesis of heterobifunctional Azide-PEG-Acid-Cy5 linkers. These linkers are critical tools in bioconjugation and drug development, integrating a terminal azide group for "click chemistry," a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Cyanine 5 (Cy5) fluorescent dye for detection and imaging applications.[1] The synthesis strategy focuses on a robust and widely used two-step method: the activation of a commercially available Azide-PEG-Carboxylic Acid precursor, followed by its conjugation to an amine-functionalized Cy5 dye.
This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development who require a detailed understanding of the synthesis and purification of such fluorescent bioconjugation reagents.
Synthesis Overview
The overall process involves the formation of a stable amide bond between the carboxylic acid moiety of the PEG linker and a primary amine on the Cy5 dye. This is achieved by first activating the carboxylic acid to a more reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester, which then readily couples with the amine. The workflow ensures high conjugation efficiency and yields a purified, well-characterized final product ready for subsequent applications.
Chemical Reaction Pathway
The core of the synthesis is a two-step chemical reaction. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid on the PEG linker to form a highly reactive O-acylisourea intermediate.[2] This unstable intermediate is stabilized by N-hydroxysuccinimide (NHS), which forms a more stable, amine-reactive NHS ester.[2][3] In the second step, the primary amine of the Cy5 molecule performs a nucleophilic attack on the NHS ester, forming a covalent amide bond and releasing NHS as a byproduct.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and characterization of the Azide-PEG-Acid-Cy5 linker.
Protocol 1: Synthesis of Azide-PEG-Acid-Cy5
This protocol details the activation of the carboxylic acid and subsequent coupling to Cy5-amine.
1. Materials and Reagents:
-
Azide-PEG-Acid (e.g., MW 1-5 kDa)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0[3][8]
-
Inert gas (Argon or Nitrogen)
2. Procedure:
Step 2.1: Reagent Preparation
-
Allow all reagents (Azide-PEG-Acid, EDC, NHS, Cy5-Amine) to equilibrate to room temperature before opening vials to prevent moisture condensation.[3][7]
-
Prepare stock solutions immediately before use, as EDC and NHS esters are moisture-sensitive.[7]
-
Dissolve Azide-PEG-Acid in Activation Buffer to a final concentration of 10-20 mg/mL.
-
Dissolve EDC and NHS in Activation Buffer to create fresh 10 mg/mL solutions.[9]
-
Dissolve Cy5-Amine in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[8]
Step 2.2: Carboxylic Acid Activation
-
In a reaction vial under an inert atmosphere, add the dissolved Azide-PEG-Acid.
-
Add a 1.5 to 2-fold molar excess of EDC to the Azide-PEG-Acid solution.[9]
-
Immediately add a 1.5 to 2-fold molar excess of NHS.[9] A typical molar ratio is 1:1.5:1.5 (Acid:EDC:NHS).[2]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[9] This step forms the Azide-PEG-NHS ester.
Step 2.3: Conjugation to Cy5-Amine
-
Immediately add a 1.1 to 1.5-fold molar excess of the Cy5-Amine solution to the activated Azide-PEG-NHS ester mixture.[2]
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (e.g., PBS). The reaction of NHS esters with primary amines is most efficient at this pH range.[3]
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9] Reaction progress can be monitored by LC-MS.[2]
Step 2.4: Quenching the Reaction
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM.[9]
-
Incubate for an additional 15-30 minutes at room temperature.[9]
Protocol 2: Purification and Characterization
This protocol describes the purification of the final conjugate and its subsequent characterization.
1. Purification Method: Reverse-Phase HPLC (RP-HPLC) [10]
-
Column: C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B). Inject the quenched reaction mixture. Elute the product using a gradient of increasing Mobile Phase B. The more hydrophobic fluorescently-labeled PEG conjugate will have a longer retention time than the unlabeled PEG-acid.[9]
-
Fraction Collection: Collect fractions and monitor absorbance at 220 nm (peptide bonds) and ~650 nm (Cy5 dye). Pool the fractions containing the pure product.
-
Solvent Removal: Lyophilize the pooled fractions to obtain the purified Azide-PEG-Acid-Cy5 as a solid.
2. Characterization Methods:
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final product. The expected result is an increase in mass corresponding to the addition of the Cy5-amine moiety to the Azide-PEG-Acid starting material.[8][9]
-
UV-Vis Spectrophotometry: Confirm the presence of the Cy5 dye by measuring the absorbance spectrum and identifying the characteristic peak at ~650 nm.[8]
Data Presentation
Quantitative parameters for the synthesis and purification are summarized in the tables below for easy reference and comparison.
Table 1: Reagents and Molar Ratios for Synthesis
| Reagent | Role | Recommended Molar Ratio (relative to Acid) | Solvent |
|---|---|---|---|
| Azide-PEG-Acid | Starting Material | 1 | Activation Buffer (MES, pH 6.0) |
| EDC | Activating Agent | 1.5 - 2.0 x | Activation Buffer (MES, pH 6.0) |
| NHS | Stabilizer | 1.5 - 2.0 x | Activation Buffer (MES, pH 6.0) |
| Cy5-Amine | Fluorescent Label | 1.1 - 1.5 x | Anhydrous DMSO or DMF |
| Hydroxylamine/Tris | Quenching Agent | 10-50 mM (final conc.) | Aqueous Buffer |
Table 2: Reaction Conditions and Parameters
| Step | Parameter | Recommended Value | Notes |
|---|---|---|---|
| Activation | pH | 4.5 - 6.0[2] | Optimal for EDC/NHS chemistry. |
| Time | 15 - 30 minutes[9] | Longer times can lead to hydrolysis. | |
| Temperature | Room Temperature | ||
| Conjugation | pH | 7.2 - 8.5[4] | Optimal for NHS ester-amine coupling. |
| Time | 2 - 4 hours (RT) or Overnight (4°C)[9] | Reaction can be monitored by LC-MS. | |
| Temperature | Room Temp. or 4°C | 4°C can minimize protein degradation if applicable.[4] | |
| Quenching | Time | 15 - 30 minutes | Ensures all reactive esters are hydrolyzed. |
| | Temperature | Room Temperature | |
Table 3: Purification and Characterization Parameters
| Method | Parameter | Description |
|---|---|---|
| RP-HPLC | Stationary Phase | C18 Silica |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA[10] | |
| Detection | UV Absorbance at 220 nm & ~650 nm | |
| Mass Spec. | Technique | ESI-MS or MALDI-TOF[9] |
| Purpose | Confirm molecular weight of the final conjugate. | |
| UV-Vis | Wavelength | ~650 nm (for Cy5) |
| | Purpose | Confirm presence of the fluorescent dye. |
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. nanocs.net [nanocs.net]
- 6. Cy5-PEG5-amine HCl salt | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Role of PEG Linkers in Bifunctional Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG) linkers have become an indispensable component in the design and development of bifunctional molecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Their unique physicochemical properties, including hydrophilicity, biocompatibility, and tunable length, allow for the precise modulation of a molecule's pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the role of PEG linkers in bifunctional molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. By understanding the critical role of the PEG linker, researchers can rationally design more effective and safer therapeutics.
Core Principles of PEGylation in Bifunctional Molecules
PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to enhance the therapeutic properties of biologics and small molecules.[1][2] In the context of bifunctional molecules, the PEG linker serves as more than just a spacer; it is an active contributor to the overall efficacy and safety of the therapeutic agent.[3][4]
Key Benefits of PEGylation:
-
Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules and can protect them from enzymatic degradation.[2][5]
-
Reduced Immunogenicity: PEG chains can mask immunogenic epitopes on a biomolecule, forming a hydration shell that sterically hinders interactions with immune cells, thereby reducing the likelihood of an adverse immune response.[1][2]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which in turn reduces renal clearance and prolongs its circulation half-life.[2][6] This leads to sustained therapeutic effects and potentially less frequent dosing.[2]
-
Controlled Drug Release: Cleavable PEG linkers can be engineered to release their payload under specific physiological conditions, such as the acidic tumor microenvironment or in the presence of specific enzymes.[5]
The Role of PEG Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[5][7] Heterobifunctional PEG linkers are crucial in connecting the antibody to the drug, significantly influencing the ADC's performance.[5][7]
Impact of PEG Linkers on ADC Properties:
-
Improved Solubility and Reduced Aggregation: Many cytotoxic payloads are hydrophobic. PEG linkers increase the overall hydrophilicity of the ADC, preventing aggregation and improving stability.[7]
-
Enhanced Pharmacokinetics: By increasing the hydrodynamic size, PEGylation can extend the plasma half-life of ADCs, allowing for greater accumulation in tumor tissues.[6][7]
-
Optimized Drug-to-Antibody Ratio (DAR): Branched or multi-arm PEG linkers enable the attachment of more drug molecules per antibody without inducing aggregation, which can enhance the ADC's potency.[7][8]
Quantitative Data: Impact of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG linker is a critical parameter that can be tuned to optimize the pharmacokinetic profile of an ADC.
| Therapeutic Agent | PEG Linker Size | Half-Life (PEGylated) | Half-Life (Non-PEGylated) | Fold Increase in Half-Life | Reference |
| Trastuzumab-MMAE Conjugate | 4 kDa | 2.5-fold longer | Baseline | ~2.5 | [9] |
| Trastuzumab-MMAE Conjugate | 10 kDa | 11.2-fold longer | Baseline | ~11.2 | [9] |
| MMAE Conjugate | PEG8 | Plateau in exposure reached | - | - | [10] |
The Role of PEG Linkers in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] A PROTAC consists of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker.[3] PEG linkers are the most frequently used type in PROTAC design.[7][11]
Impact of PEG Linkers on PROTAC Properties:
-
Enhanced Solubility and Permeability: PROTACs are often large and lipophilic, leading to poor solubility. PEG linkers improve hydrophilicity and can allow the PROTAC to adopt a folded conformation that shields its polar surface area, aiding in cell membrane permeability.[12][13]
-
Modulation of Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[10][12] An optimal linker length is crucial for efficient ubiquitination and subsequent degradation.[12] A linker that is too short can cause steric hindrance, while one that is too long may result in a non-productive complex.[14]
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).
| Target Protein | E3 Ligase | Optimal PEG Linker (n units) | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 | CRBN | 4 | - | - | [12] |
| BTK | CRBN | ≥ 4 | - | - | [12] |
| ERα | VHL | 16-atom length | Optimal Potency | Maximal Efficacy | [15] |
| p38α | VHL | 13 | >1000 | <10 | [15] |
| p38α | VHL | 16 | 130 | 85 | [15] |
| p38α | VHL | 20 | 250 | 70 | [15] |
Experimental Protocols
Successful bioconjugation and evaluation of bifunctional molecules require robust and well-defined experimental protocols.
Synthesis of a Heterobifunctional PEG Linker (Maleimide-PEG-NHS Ester)
This protocol outlines the synthesis of a common heterobifunctional linker used for conjugating molecules via thiol and amine functionalities.[1]
Materials:
-
Amine-PEG-COOH
-
Maleic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Diethyl ether
Procedure:
-
Maleimide Formation:
-
Dissolve Amine-PEG-COOH (1 eq) in a suitable solvent like DCM.
-
Add maleic anhydride (in excess) and a catalytic amount of a base like triethylamine.
-
Stir at room temperature to form the maleamic acid intermediate.
-
Purify the Maleimide-PEG-COOH intermediate.
-
-
NHS Ester Activation:
-
Dissolve the purified Maleimide-PEG-COOH (1 eq) in anhydrous DMF or DCM.
-
Add N-Hydroxysuccinimide (1.2 eq) and a coupling agent like DCC or EDCI (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
If DCC is used, filter off the dicyclohexylurea byproduct.
-
Precipitate the final Maleimide-PEG-NHS ester product in cold diethyl ether.
-
In Vitro Protein Degradation Assay for PROTACs (Western Blot)
This is a standard method to directly measure the reduction in target protein levels following PROTAC treatment.[3][12][13]
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Prepare serial dilutions of the PROTAC compound in complete culture medium. Aspirate the old medium and add the PROTAC-containing medium to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[3]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow with incubation with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[15]
Characterization of Bifunctional Molecules by Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic volume and is used to assess purity and detect aggregation.[9]
Materials:
-
HPLC system with a UV detector
-
SEC column appropriate for the molecular weight range of the bifunctional molecule
-
Mobile phase (e.g., 150 mM phosphate buffered saline, pH 7.0)
-
Sample of the bifunctional molecule
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the bifunctional molecule in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Chromatography: Run the separation at a constant flow rate.
-
Detection: Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 280 nm for proteins).
-
Data Analysis: Analyze the chromatogram to determine the retention time and peak area of the main product and any aggregates or fragments.
Characterization of PEGylated Proteins by LC-MS/MS
LC-MS/MS is a powerful technique for determining the accurate mass of PEGylated proteins and identifying the sites of PEGylation.[16][17]
Materials:
-
LC-MS/MS system
-
Appropriate LC column (e.g., C4, C8)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Sample of the PEGylated protein
Procedure:
-
Sample Preparation: The sample may require desalting prior to analysis.
-
LC Separation: Inject the sample onto the LC column and perform a gradient elution to separate the PEGylated protein from other components.
-
Mass Spectrometry:
-
Intact Mass Analysis: Acquire full scan MS data to determine the molecular weight distribution of the PEGylated protein. Deconvolution software is used to calculate the intact mass.[7]
-
Peptide Mapping for Site Analysis: For site-specific analysis, the PEGylated protein is typically digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS. The fragmentation data (MS/MS) is used to identify the specific amino acid residues where the PEG linker is attached.[16]
-
-
Data Analysis: Process the MS and MS/MS data using specialized software to determine the degree of PEGylation and the specific sites of modification.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
PEG linkers are a critical and versatile tool in the development of advanced bifunctional molecules.[1][7] Their ability to favorably modulate the physicochemical and pharmacokinetic properties of ADCs and PROTACs is well-established.[2][6] By carefully selecting the appropriate PEG linker architecture and length, researchers can optimize the therapeutic index of these novel drugs, leading to enhanced efficacy and improved safety profiles. A thorough understanding of the structure-activity relationships of PEGylated bifunctional molecules, supported by robust experimental validation, is paramount for the successful translation of these promising therapeutics from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. lcms.cz [lcms.cz]
- 11. enovatia.com [enovatia.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Click Chemistry for Bioconjugation
This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and applications of click chemistry in bioconjugation. We will explore the foundational reactions, provide detailed experimental protocols, and present quantitative data to facilitate the selection of appropriate methods. Additionally, this guide illustrates the application of these techniques in drug discovery workflows and for studying molecular interactions.
Core Principles of Click Chemistry in Bioconjugation
Coined by K. Barry Sharpless in 2001, "click chemistry" defines a class of reactions that are rapid, high-yielding, and produce minimal to no byproducts.[] For a reaction to be considered "click," it should be modular, wide in scope, and require benign, preferably aqueous, reaction conditions.[2]
In the context of bioconjugation, an essential feature is bioorthogonality . A bioorthogonal reaction can proceed within a complex biological milieu without interfering with or being affected by the native biochemical processes of a living system.[3] This allows for the precise chemical modification of biomolecules in vitro and in vivo.[4]
The strategy typically involves a two-step process:
-
A biomolecule of interest (e.g., a protein, nucleic acid, or glycan) is functionalized with a chemical reporter, such as an azide or an alkyne. This is often achieved through metabolic labeling, genetic code expansion, or post-translational modification.[4][5]
-
A probe molecule (e.g., a fluorophore, a drug, or a purification tag) carrying the complementary reactive group is introduced. The two molecules then "click" together, forming a stable covalent bond with high specificity and efficiency.[3]
Key Click Chemistry Reactions for Bioconjugation
The most prominent click reactions used in bioconjugation are based on the azide-alkyne cycloaddition.[6] These can be broadly categorized into copper-catalyzed and strain-promoted variants.
The CuAAC reaction is the quintessential click reaction, involving a 1,3-dipolar cycloaddition between a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[7] This reaction is characterized by its exceptionally fast kinetics and high yields in aqueous buffers.[8] The Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate.[6][9]
While highly efficient, a primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[10] However, the development of copper-chelating ligands, such as tris(hydroxypropyltriazolylmethyl)amine (THPTA), can both accelerate the reaction and sequester the copper ion, significantly reducing its toxicity to living cells.[11]
To circumvent the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[] This reaction, also known as "copper-free click chemistry," does not require a metal catalyst.[3] Instead, it utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The high ring strain of molecules like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction.[][13]
SPAAC is highly bioorthogonal and has become the gold standard for modifying biomolecules in living systems.[14] While generally slower than CuAAC, newer generations of cyclooctynes have been developed with significantly enhanced reaction kinetics, making them suitable for a wide range of applications.[14]
While azide-alkyne cycloadditions are the most common, other bioorthogonal reactions are also employed in bioconjugation, including:
-
Staudinger Ligation: The reaction between an azide and a phosphine to form an aza-ylide, which then rearranges to produce a stable amide bond.[4] It was one of the first bioorthogonal reactions developed.[4]
-
Tetrazine Ligation: An inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (like trans-cyclooctene or norbornene) that proceeds with exceptionally fast kinetics.[15]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for rapid kinetics against the requirement for absolute biocompatibility.
Table 1: Comparison of Key Click Chemistry Reactions for Bioconjugation
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Bioorthogonality | Good; potential for off-target effects from copper. | Excellent; truly bioorthogonal.[] |
| Reaction Rate | Very fast (10² - 10³ M⁻¹s⁻¹) | Moderate to Fast (10⁻³ - 1 M⁻¹s⁻¹)[14] |
| Toxicity | Catalyst is cytotoxic; mitigated by ligands.[11] | Reagents are generally non-toxic. |
| Reagents | Small terminal alkyne, azide. | Bulky cyclooctyne, azide. |
| Product | Single 1,4-regioisomer.[7] | Mixture of regioisomers. |
| Typical Use Case | In vitro labeling, material science, proteomics.[16] | Live-cell imaging, in vivo studies, ADC development.[17] |
Table 2: Second-Order Rate Constants for Common SPAAC Reagents
| Cyclooctyne Reagent | Abbreviation | Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne | BCN | ~0.03 - 0.1 |
| Difluorinated Cyclooctyne | DIFO | ~0.4 |
| Dibenzocyclooctyne | DBCO | ~0.3 - 1.0 |
| Biarylazacyclooctynone | BARAC | ~0.9 |
Note: Reaction rates are approximate and can vary based on solvent, temperature, and the specific azide reactant.
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
Click chemistry has become an invaluable tool for constructing antibody-drug conjugates (ADCs), a class of targeted therapeutics.[2] By incorporating an azide or alkyne handle into a specific site on an antibody, a potent cytotoxic drug can be attached with high precision.[2] This site-specific conjugation ensures a homogenous product with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and safety profiles.
Detailed Experimental Protocols
The following are representative protocols for labeling biomolecules using CuAAC and SPAAC.
This protocol is adapted for labeling a purified protein in vitro.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-fluorophore stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O).
-
THPTA ligand stock solution (e.g., 100 mM in H₂O).
-
Sodium ascorbate stock solution (freshly prepared, 100 mM in H₂O).
-
Aminoguanidine stock solution (optional, to scavenge reactive oxygen species, 100 mM in H₂O).[18]
-
Purification system (e.g., size exclusion chromatography column or dialysis cassette).
Methodology:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 10-50 µM in buffer.
-
Add the azide-fluorophore to the protein solution to achieve a 5- to 10-fold molar excess. Mix gently.
-
Prepare a copper-ligand premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA for a 50 µL reaction).
-
Add the copper-ligand premix to the protein-fluorophore mixture. The final concentration of copper should be between 250-500 µM.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[18]
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein using size exclusion chromatography or dialysis to remove unreacted fluorophore and catalyst components.
-
Analyze the final conjugate using SDS-PAGE (for a mobility shift) and UV-Vis spectroscopy to determine the labeling efficiency.
This protocol is adapted for the preparation of an antibody-drug conjugate.[19]
Materials:
-
Azide-conjugated antibody in PBS, pH 7.4.
-
DBCO-conjugated drug-linker stock solution (e.g., 20-30 mM in DMSO).
-
PBS buffer, pH 7.4, optionally containing 5-10% DMSO to aid solubility.
-
Desalting column (e.g., PD-10) or an ultracentrifugal filter unit (e.g., 50 kDa MWCO).
Methodology:
-
Prepare the azide-conjugated antibody at a concentration of 5-10 mg/mL in PBS.
-
Add the DBCO-drug linker stock solution to the antibody solution to achieve a 5- to 20-fold molar excess. The final concentration of DMSO should not exceed 10% to maintain protein stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored over time to determine the optimal endpoint.[13]
-
Once the reaction is complete, remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.[19]
-
Concentrate the purified ADC using an ultracentrifugal filter unit.
-
Characterize the final ADC using methods such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and mass spectrometry to confirm the identity of the conjugate.
References
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New approach to bioconjugation by combining strain-promoted azide-alkyne cycloaddition (SPAAC) with inorganic click (iClick) - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wmocollege.ac.in [wmocollege.ac.in]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Bifunctional Linkers for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bifunctional linkers used in protein labeling. It covers the core chemistries, applications, and detailed methodologies for their use in research and drug development.
Introduction to Bifunctional Linkers
Bifunctional linkers, also known as crosslinkers, are molecules with two reactive ends capable of covalently bonding to specific functional groups on other molecules, such as proteins, peptides, or nucleic acids.[1][] These reagents are fundamental in bioconjugation, the process of creating stable complexes from two or more biomolecules.[1] The structure of a bifunctional crosslinker typically consists of two reactive groups connected by a spacer arm.[1][3] The nature of these reactive groups dictates the target functional groups, while the spacer arm influences the distance between the conjugated molecules and can impart properties like solubility or cleavability.[1][]
Crosslinking is the process of chemically joining two or more molecules by a covalent bond.[4] This technique can be used to stabilize protein-protein interactions, elucidate protein structure, and construct novel therapeutic conjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5][6]
Classification of Bifunctional Linkers
Bifunctional linkers can be categorized based on the similarity of their reactive ends and the characteristics of their spacer arm.[1][3]
Based on Reactive Group Similarity
-
Homobifunctional Linkers: These reagents possess two identical reactive groups and are typically used in a single-step reaction to crosslink molecules with the same functional group, such as crosslinking the subunits of a protein.[1][] A common example is Disuccinimidyl suberate (DSS), which has two N-hydroxysuccinimide (NHS) esters for reacting with primary amines.[1][] While straightforward to use, they can lead to undesired polymerization and self-conjugation.[1][]
-
Heterobifunctional Linkers: These linkers have two different reactive groups, allowing for a more controlled, sequential (two-step) conjugation.[1][] This minimizes unwanted side reactions.[1][] A widely used example is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains an NHS ester to react with amines and a maleimide group to react with sulfhydryls.[1][]
Based on Spacer Arm Properties
The spacer arm connects the two reactive ends, and its characteristics are crucial for the functionality of the crosslinker.[1][]
-
Spacer Arm Length: The length of the spacer arm is a critical consideration when studying protein structures or interactions. Spacer arms are often categorized as short (<10 Å), medium (10.1–30 Å), or long (>30 Å).[1]
-
Cleavability:
-
Cleavable Linkers: These contain a bond within the spacer arm that can be broken under specific conditions, such as reduction (disulfide bonds), changes in pH (acid-labile linkers), or enzymatic activity.[1] This is particularly important in applications like ADCs, where the cytotoxic payload needs to be released inside the target cell.[1]
-
Non-Cleavable Linkers: These form a stable, permanent bond between the molecules and are preferred when long-term stability is required.[1]
-
-
Solubility: The solubility of a crosslinker is determined by its overall chemical structure. Some are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF, while others are made water-soluble by the addition of sulfonate groups (e.g., Sulfo-SMCC).[1] Water-soluble crosslinkers are advantageous for reactions involving sensitive proteins and are generally membrane-impermeable, making them ideal for targeting cell surface proteins.[1]
Core Chemistries of Bifunctional Linkers
The specificity of a crosslinker is determined by its reactive groups, which target specific functional groups on biomolecules.[1] The most common targets on proteins are primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).[1]
-
Amine-Reactive: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, targeting the primary amines found on lysine residues and the N-terminus of proteins. The reaction is most efficient at a pH of 7.0-9.0 and results in a stable amide bond.[1][]
-
Sulfhydryl-Reactive: Maleimides are the most popular choice for targeting sulfhydryl groups on cysteine residues.[1][] This reaction is highly specific and forms a stable thioether bond at a pH range of 6.5-7.5.[1][]
-
Carboxyl-Reactive: Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to couple carboxyl groups to primary amines.[1][] EDC is a "zero-length" crosslinker, meaning it facilitates the direct formation of an amide bond without becoming part of the final crosslink.[1][]
-
Photoreactive: These crosslinkers contain a group, such as an aryl azide, that becomes reactive upon exposure to UV light.[7] This allows for precise temporal control over the crosslinking reaction and can be useful for capturing transient interactions.[7]
Quantitative Data of Common Bifunctional Crosslinkers
The selection of a bifunctional crosslinker is critically dependent on its physicochemical properties. The following tables summarize key quantitative data for a selection of commonly used crosslinkers.
Table 1: Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
| Disuccinimidyl glutarate | DSG | NHS ester | 7.7 | No | No |
| Disuccinimidyl suberate | DSS | NHS ester | 11.4 | No | No |
| Dithiobis(succinimidyl propionate) | DSP | NHS ester | 12.0 | Thiol-cleavable | No |
| Bismaleimidoethane | BMOE | Maleimide | 8.0 | No | No |
| 1,4-Bismaleimidobutane | BMB | Maleimide | 10.9 | No | No |
Data sourced from BenchChem and Sigma-Aldrich.[8][9]
Table 2: Heterobifunctional Crosslinkers
| Crosslinker | Abbreviation | Reactive Group A | Reactive Group B | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
| N-ε-Maleimidocaproyloxysuccinimide ester | EMCS | NHS ester | Maleimide | 9.4 | No | No |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester | Maleimide | 11.6 | No | No |
| Sulfo-SMCC | Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 11.6 | No | Yes |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester | Pyridyldithiol | 6.8 | Thiol-cleavable | No |
| Succinimidyl-[4-(p-azidophenyl)butyrate] | SADP | NHS Ester | Phenylazide | 11.9 | No | No |
| DBCO-PEG4-NHS Ester | - | NHS Ester | DBCO | 17.6 | No | Yes |
Data sourced from BenchChem and ProteoChem.[8][10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments involving bifunctional linkers. It is crucial to optimize these protocols for your specific proteins and experimental conditions.
General Two-Step Protein-Protein Conjugation using a Heterobifunctional Crosslinker (e.g., SMCC)
This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with available sulfhydryl groups (Protein 2).[1]
Materials:
-
Protein 1 (with primary amines)
-
Protein 2 (with sulfhydryl groups)
-
SMCC (or Sulfo-SMCC)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF (for non-sulfo SMCC)
-
Desalting columns
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
Step 1: Activation of Protein 1 with SMCC
-
Dissolve Protein 1 in Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10-25 mM). For Sulfo-SMCC, use the Reaction Buffer.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the solution of Protein 1.[1] The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer.
Step 2: Conjugation to Protein 2
-
Immediately combine the desalted, maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching solution (e.g., a final concentration of 20 mM Tris-HCl) and incubate for 15 minutes.
-
The final conjugate can be purified from unreacted proteins and byproducts using size-exclusion chromatography (SEC).
Antibody-Drug Conjugate (ADC) Synthesis via Thiol-Maleimide Chemistry
This protocol outlines the partial reduction of an antibody's interchain disulfide bonds followed by conjugation to a maleimide-functionalized drug-linker.[5]
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized drug-linker
-
Reduction Buffer (e.g., PBS with 1 mM DTPA, adjusted to pH 8 with 50 mM borate)
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation Buffer (e.g., PBS with 1 mM DTPA, pH 7.0)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Desalting columns (e.g., G25)
-
Purification system (e.g., SEC-HPLC or Protein A chromatography)
Procedure:
Step 1: Antibody Reduction
-
Prepare the antibody in Reduction Buffer.
-
Add the reducing agent (e.g., TCEP) in a 2-5 molar excess per antibody. The exact amount may require optimization.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess reducing agent using a desalting column, exchanging the buffer to the Conjugation Buffer.
Step 2: Drug-Linker Conjugation
-
Dissolve the maleimide-functionalized drug-linker in a suitable solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody at a slight molar excess relative to the available thiol groups.
-
Incubate the reaction for 1-2 hours at room temperature or on ice.
-
Quench the reaction by adding an excess of the quenching solution.
Step 3: Purification and Characterization
-
Purify the resulting ADC using SEC-HPLC or Protein A chromatography to remove unconjugated drug-linker, unreacted antibody, and aggregates.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.
Mandatory Visualizations
Experimental Workflows
Caption: Two-step heterobifunctional crosslinking workflow.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action for PROTAC-mediated protein degradation.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heterobifunctional Crosslinkers [proteochem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount to the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This technical guide focuses on a specific bifunctional linker, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 , providing a comprehensive overview of its application in PROTAC development, including its synthesis, relevant experimental protocols, and data interpretation.
This compound is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG backbone enhances the solubility and cell permeability of the PROTAC molecule.[1] The linker possesses two distinct functional groups for conjugation: an azide group for "click chemistry" and a carboxylic acid for standard amide bond formation.[2] This dual reactivity allows for a modular and efficient assembly of PROTACs. Furthermore, the integrated Cyanine 5 (Cy5) fluorophore enables direct visualization and quantification of the PROTAC in various assays.
Physicochemical and Fluorescence Properties
A clear understanding of the linker's properties is essential for its effective implementation. The following table summarizes the key physicochemical and fluorescence characteristics of this compound.
| Property | Value | Reference |
| Molecular Weight | 840.46 g/mol | [2] |
| Excitation Maximum (λex) | 649 nm | [3] |
| Emission Maximum (λem) | 667 nm | [3] |
| Extinction Coefficient | 250,000 M⁻¹cm⁻¹ | [3] |
| Solubility | Soluble in water, DMSO, DMF | [2] |
PROTAC Synthesis Utilizing this compound
The synthesis of a PROTAC using this linker typically involves a two-step conjugation strategy. The carboxylic acid can be coupled to an amine-containing ligand (either for the protein of interest or the E3 ligase) via amide bond formation, while the azide group can be reacted with an alkyne-functionalized counterpart through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]
Experimental Protocol: Two-Step PROTAC Synthesis
Step 1: Amide Coupling of the Carboxylic Acid
-
Activation of the Carboxylic Acid: Dissolve this compound (1 eq.) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated linker solution, add the amine-containing ligand (1 eq.). Continue stirring at room temperature for 12-24 hours.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the product by reverse-phase HPLC to obtain the azide-functionalized intermediate.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the azide-functionalized intermediate (1 eq.) and the alkyne-containing ligand (1.1 eq.) in a solvent mixture such as DMF/water (4:1).
-
Catalyst Addition: Add a solution of sodium ascorbate (0.3 eq.) in water, followed by a solution of copper(II) sulfate (CuSO₄) (0.1 eq.) in water.
-
Reaction and Purification: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction by LC-MS. Upon completion, purify the final Cy5-labeled PROTAC by reverse-phase HPLC.
Characterization of PROTAC Activity
Once synthesized, the efficacy of the Cy5-labeled PROTAC must be rigorously evaluated. Key parameters include its ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Experimental Protocol: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the Cy5-labeled PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
The following table presents hypothetical data illustrating the impact of linker length on PROTAC performance, highlighting the importance of linker optimization.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | |---|---|---| | PROTAC-1 | PEG3 | 120 | 75 | | PROTAC-2 | PEG7 (similar to Azide-PEG3 + PEG4-acid) | 25 | 92 | | PROTAC-3 | PEG11 | 95 | 80 |
This data is illustrative and demonstrates the concept that an optimal linker length is crucial for maximal PROTAC efficacy.
Advanced Assays Enabled by the Cy5 Fluorophore
The presence of the Cy5 fluorophore on the linker allows for the use of advanced fluorescence-based assays to study the PROTAC's mechanism of action in greater detail.
Fluorescence Polarization (FP) for Ternary Complex Formation
Fluorescence polarization can be used to measure the binding affinity of the PROTAC to its target protein and E3 ligase, as well as to assess the formation of the ternary complex.[6][7]
Experimental Protocol: Fluorescence Polarization Competition Assay
-
Assay Setup: In a microplate, combine the fluorescently labeled PROTAC at a fixed concentration with the target protein.
-
Titration: Add increasing concentrations of an unlabeled competitor ligand.
-
Measurement: Measure the fluorescence polarization at each concentration point.
-
Data Analysis: Plot the change in polarization against the competitor concentration to determine the binding affinity (Kd or Ki).[3][8]
Live-Cell Imaging and In-Cell Western Blotting
The Cy5 label enables the visualization of the PROTAC within living cells, providing insights into its cellular uptake, localization, and the kinetics of target protein degradation.[1][9] In-Cell Western Blotting is a quantitative immunofluorescence method that can be used to monitor protein levels in a higher-throughput format compared to traditional Western blotting.[10][11]
Experimental Protocol: In-Cell Western Blot
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the Cy5-labeled PROTAC.
-
Fixation and Permeabilization: Fix and permeabilize the cells within the plate.
-
Immunostaining: Incubate with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody (with a spectrally distinct fluorophore from Cy5).
-
Imaging and Analysis: Scan the plate using a fluorescent plate reader or imager to quantify the fluorescence intensity of both the Cy5-labeled PROTAC and the antibody staining for the target protein.[12]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can help to visualize the complex signaling pathways and experimental workflows involved in PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence polarization-based assay for the identification and evaluation of calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Architect's Toolkit: A Deep Dive into Heterobifunctional Crosslinkers for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide
In the intricate world of molecular biology and drug development, the ability to precisely connect and manipulate biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable tools, acting as molecular architects to build bridges between proteins, peptides, nucleic acids, and small molecules. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents feature two distinct reactive moieties.[1] This inherent asymmetry allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers and leading to the creation of highly specific and functional bioconjugates.[2][3] This guide provides a comprehensive technical overview of heterobifunctional crosslinkers, from their core principles to detailed experimental protocols and applications in cutting-edge research.
Core Concepts: The Anatomy of a Heterobifunctional Crosslinker
A heterobifunctional crosslinker is elegantly designed with three key components: two different reactive ends and a spacer arm that connects them. The choice of reactive groups dictates which functional groups on the target biomolecules will be linked, while the spacer arm's length and chemical nature influence the distance, solubility, and cleavability of the resulting conjugate.[4][5]
Classification by Reactive Groups
The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups available, each targeting specific functional groups on biomolecules.[4] The most common classes include:
-
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most widely used class, typically featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) and a maleimide group that specifically targets sulfhydryl groups (e.g., on cysteine residues).[6] The difference in optimal pH for these reactions allows for a highly controlled, two-step conjugation process.[7]
-
Amine-Reactive and Photoreactive Crosslinkers: These linkers combine an amine-reactive group with a photo-activatable group, such as an aryl azide or diazirine.[8] The amine-reactive end is first conjugated to a biomolecule. Subsequently, upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a nearby molecule, making them ideal for capturing transient protein-protein interactions.[8][9]
-
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents contains a carbonyl-reactive group (e.g., a hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes that react with the hydrazide.[4]
Quantitative Data Summary
The selection of an appropriate heterobifunctional crosslinker is a critical step in experimental design. The following tables summarize key quantitative data for a selection of commonly used crosslinkers to facilitate this process.
Table 1: Common Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Group A (Target) | Reactive Group B (Target) |
| SMCC | 8.3 | No | No | NHS Ester (Amine) | Maleimide (Sulfhydryl) |
| Sulfo-SMCC | 8.3 | Yes | No | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) |
| MBS | 7.3 | No | No | NHS Ester (Amine) | Maleimide (Sulfhydryl) |
| Sulfo-MBS | 7.3 | Yes | No | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) |
| GMBS | 9.5 | No | No | NHS Ester (Amine) | Maleimide (Sulfhydryl) |
| Sulfo-GMBS | 9.5 | Yes | No | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) |
| SPDP | 6.8 | No | Yes (Disulfide) | NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) |
| LC-SPDP | 15.7 | No | Yes (Disulfide) | NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) |
Table 2: Other Common Heterobifunctional Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Group A (Target) | Reactive Group B (Target) |
| NHS-ASA | 10.6 | No | No | NHS Ester (Amine) | Phenylazide (Photoreactive) |
| Sulfo-SANPAH | 18.2 | Yes | No | Sulfo-NHS Ester (Amine) | Phenylazide (Photoreactive) |
| SDA | 3.9 | No | No | NHS Ester (Amine) | Diazirine (Photoreactive) |
| MPBH | 13.5 | No | No | Maleimide (Sulfhydryl) | Hydrazide (Carbonyl) |
| EDC | 0 | Yes | No | Carbodiimide (Carboxyl) | (Amine) |
Experimental Protocols
The following sections provide detailed methodologies for common applications of heterobifunctional crosslinkers.
Protocol 1: Two-Step Protein Conjugation using an Amine-to-Sulfhydryl Crosslinker (e.g., Antibody-Drug Conjugation)
This protocol describes the conjugation of a sulfhydryl-containing molecule (e.g., a cytotoxic drug) to an amine-containing protein (e.g., a monoclonal antibody) using a heterobifunctional crosslinker like SMCC or its water-soluble analog, Sulfo-SMCC.[1]
Materials:
-
Amine-containing protein (e.g., Antibody) in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfhydryl-containing molecule (e.g., Drug)
-
Amine-to-Sulfhydryl Crosslinker (e.g., SMCC, Sulfo-SMCC)
-
Anhydrous DMSO or DMF (for non-water-soluble crosslinkers)
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting columns or dialysis equipment
-
Reducing agent (e.g., TCEP), if sulfhydryls are not free
Procedure:
Step 1: Activation of the Amine-Containing Protein
-
Prepare the Protein: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare the Crosslinker: Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF (for SMCC) or water/buffer (for Sulfo-SMCC) to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column or dialysis against the conjugation buffer.
Step 2: Conjugation to the Sulfhydryl-Containing Molecule
-
Prepare the Sulfhydryl-Containing Molecule: Dissolve the sulfhydryl-containing molecule in the conjugation buffer. If the sulfhydryl groups are in disulfide bonds, reduce them using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reaction: Add the sulfhydryl-containing molecule to the activated protein solution. The molar ratio will depend on the desired final conjugate composition.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: (Optional) Quench the reaction by adding a quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
Protocol 2: Photo-Affinity Labeling to Study Protein-Protein Interactions
This protocol outlines a general procedure for using a photoreactive heterobifunctional crosslinker (e.g., NHS-ASA) to identify protein-protein interactions.
Materials:
-
"Bait" protein with accessible primary amines
-
"Prey" protein or cell lysate containing the potential interacting partner
-
Photoreactive Heterobifunctional Crosslinker (e.g., NHS-ASA)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (amine-free, pH 7-9 for NHS-ester reaction)
-
Lysis Buffer (if using cell lysate)
-
UV Lamp (long-wave, ~365 nm for nitrophenyl azides)
-
SDS-PAGE and Western blotting reagents or Mass Spectrometry equipment
Procedure:
-
Labeling the "Bait" Protein:
-
In a dark or low-light environment, dissolve the "bait" protein in the reaction buffer.
-
Dissolve the photoreactive crosslinker in DMSO or DMF and add it to the bait protein solution (typically a 10- to 20-fold molar excess).
-
Incubate for 1-2 hours at room temperature to allow the NHS-ester to react with the amines on the bait protein.
-
Remove excess, unreacted crosslinker using a desalting column or dialysis.
-
-
Interaction and Crosslinking:
-
Mix the labeled "bait" protein with the "prey" protein or cell lysate.
-
Allow the proteins to interact by incubating for a predetermined time (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4°C or room temperature).
-
Expose the sample to UV light for 5-15 minutes to activate the photoreactive group, which will covalently bind to nearby molecules (the "prey" protein).
-
-
Analysis:
-
Analyze the reaction mixture by SDS-PAGE and Western blotting using antibodies against both the "bait" and "prey" proteins to detect a higher molecular weight crosslinked complex.
-
For identification of unknown interacting partners, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation using a heterobifunctional crosslinker.
Caption: General workflow for identifying protein-protein interactions using a photoreactive crosslinker.
Signaling Pathway Example: The Ras-Raf-MEK-ERK Pathway
Heterobifunctional crosslinkers can be employed to study the transient interactions within signaling cascades, such as the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and differentiation.[10][11] For instance, a photoreactive crosslinker could be used to capture the interaction between MEK and ERK, helping to elucidate the structural basis of this key phosphorylation event.[12][13][14]
Caption: The Ras-Raf-MEK-ERK signaling pathway, highlighting the MEK-ERK interaction.
Conclusion
Heterobifunctional crosslinkers are powerful and versatile reagents that have revolutionized the study of biomolecular interactions and the construction of complex bioconjugates. Their ability to facilitate controlled, two-step conjugations has made them invaluable in a wide range of applications, from the development of targeted therapeutics like antibody-drug conjugates to the fundamental study of cellular signaling pathways. A thorough understanding of their chemical properties, reaction conditions, and the available analytical techniques is essential for their successful implementation. As new crosslinking chemistries and applications continue to emerge, these remarkable molecular tools will undoubtedly play an even greater role in advancing the frontiers of biological sciences and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. What are the factors to consider when choosing a crosslinking reagent? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells | MDPI [mdpi.com]
- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Investigating the MEK and ERK Binding Interface to Find Allosteric Bin" by Sabrina Lin , '23 [works.swarthmore.edu]
- 13. "Characterizing Potential Models of the MEK and ERK Kinase Interaction" by Aaron Thammavongxay , '25 [works.swarthmore.edu]
- 14. researchgate.net [researchgate.net]
Navigating the Aqueous Environment: A Technical Guide to the Solubility of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a heterobifunctional fluorescent dye, in aqueous buffers. Designed for researchers, scientists, and professionals in drug development, this document outlines the factors influencing its solubility, presents relevant data, and offers a detailed protocol for its empirical determination.
Introduction: The Role of PEGylation in Enhancing Aqueous Solubility
This compound is a specialized chemical tool used in bioconjugation and proteolysis-targeting chimera (PROTAC) development.[1][2] Its structure incorporates a Cy5 fluorophore, an azide group for "click chemistry," and a carboxylic acid for amide bond formation.[1][3] A key feature of this molecule is the inclusion of polyethylene glycol (PEG) spacers.
Cyanine dyes, including the parent Cy5 structure, are known for their limited solubility in water, which can lead to aggregation and reduced fluorescence quantum yield.[4][5] The covalent attachment of hydrophilic PEG chains, a process known as PEGylation, is a well-established strategy to counteract this hydrophobicity.[5][6] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydrating shell around the dye and sterically hindering the intermolecular interactions that lead to aggregation.[6] This enhanced aqueous solubility is critical for the effective use of this compound in biological applications, which are predominantly carried out in aqueous buffer systems.
Physicochemical and Solubility Data
While specific quantitative solubility values for this compound in various aqueous buffers are not extensively published, the manufacturer and related product datasheets indicate that the PEG spacers significantly increase its solubility in aqueous media. The compound is generally soluble in water as well as common organic solvents used for initial stock solutions.
| Property | Value | Reference |
| Molecular Formula | C44H62ClN5O9 | [3] |
| Molecular Weight | 840.46 g/mol | [3] |
| Excitation Maximum (λex) | ~649 nm | [3] |
| Emission Maximum (λem) | ~667 nm | [3] |
| Reported Solvents | Water, Dimethylsulfoxide (DMSO), Dimethylformamide (DMF) | [7] |
Note: The exact solubility in a specific aqueous buffer (e.g., PBS, TRIS, HEPES) will depend on factors such as pH, ionic strength, and temperature. Therefore, empirical determination is highly recommended for specific experimental conditions.
Factors Influencing Solubility
The solubility of PEGylated cyanine dyes like this compound in aqueous buffers is a multifactorial issue. Understanding these factors is crucial for optimizing experimental design and ensuring the reliability of results.
Caption: Key factors influencing the aqueous solubility of PEGylated Cy5 dyes.
-
PEG Chain Length: Longer PEG chains generally impart greater hydrophilicity, leading to higher aqueous solubility.
-
Cy5 Core: The intrinsic hydrophobicity of the cyanine dye core counteracts aqueous solubility.
-
Buffer pH: The terminal carboxylic acid group has a pKa value that, when the pH is above it, will be deprotonated to the more soluble carboxylate form.
-
Ionic Strength: High salt concentrations in the buffer can lead to a "salting-out" effect, where the solubility of the dye decreases due to competition for water molecules.
-
Temperature: For many PEGylated compounds, solubility increases with temperature.[8]
Experimental Protocol: Determination of Aqueous Solubility
To obtain precise solubility data for this compound in a specific buffer, the following equilibrium solubility measurement protocol, based on the shake-flask method and UV-Vis spectrophotometry, is recommended.[6]
Materials
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Dimethylsulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pipettes and volumetric flasks
Workflow Diagram
Caption: Experimental workflow for determining aqueous solubility.
Detailed Procedure
-
Preparation of Standard Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform a serial dilution of the stock solution into the aqueous buffer of interest to create a series of standards with known concentrations. The final DMSO concentration in the standards should be kept low (e.g., <1%) and consistent across all standards.
-
-
Generation of a Calibration Curve:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of Cy5 (~649 nm).
-
Use the aqueous buffer containing the same low percentage of DMSO as a blank.
-
Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), which should adhere to the Beer-Lambert law.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the solid this compound to a known volume of the aqueous buffer in a sealed vial. The presence of visible, undissolved solid is necessary to ensure a saturated solution.
-
Agitate the vial on a shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
-
Calculation of Solubility:
-
Carefully remove an aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of your calibration curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
Use the equation from the calibration curve to calculate the concentration of the dye in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the equilibrium solubility of this compound in the specific aqueous buffer.
-
Conclusion
The inclusion of PEG3 and PEG4 spacers in the this compound molecule is a deliberate design choice to enhance its utility in aqueous environments. While qualitative data confirms improved water solubility, the precise quantitative solubility is dependent on the specific conditions of the aqueous buffer. The experimental protocol provided in this guide offers a robust framework for researchers to determine these values, ensuring the accuracy and reproducibility of experiments involving this versatile fluorescent labeling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Azide Reactivity in Copper-Catalyzed Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has emerged as an indispensable tool for covalent ligation in various scientific disciplines. Its high efficiency, broad functional group tolerance, and bioorthogonality have made it a favored method for drug discovery, bioconjugation, and materials science. While much focus is often placed on the alkyne component, a thorough understanding of azide reactivity is critical for optimizing reaction kinetics and yields. This technical guide provides a detailed exploration of the factors governing azide reactivity in CuAAC, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Core Principles of Azide Reactivity
The reactivity of an organic azide in a CuAAC reaction is primarily dictated by a combination of electronic and steric factors. While the reaction is remarkably robust and tolerates a wide variety of azide structures, these properties can be fine-tuned to achieve desired reaction outcomes.
Electronic Effects: The electronic nature of the substituent attached to the azide moiety plays a significant role in its reactivity.
-
Electron-Withdrawing Groups: Azides bearing electron-withdrawing groups generally exhibit enhanced reactivity. These groups lower the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the cycloaddition with the copper-acetylide intermediate. For instance, sulfonyl azides are highly reactive, although they can sometimes lead to different reaction pathways beyond the standard triazole formation.
-
Electron-Donating Groups: Conversely, electron-donating groups can decrease the reactivity of the azide, albeit usually not to a prohibitive extent.
-
Aryl vs. Alkyl Azides: Aryl azides, where the azide is directly attached to an aromatic ring, can have their reactivity modulated by substituents on the ring. Electron-deficient aryl azides are generally more reactive in cycloadditions. Alkyl azides are broadly effective, with primary azides being the most commonly used.
Steric Hindrance: The steric environment around the azide functional group is another critical factor.
-
Bulky substituents in close proximity to the azide can impede the approach of the alkyne and the copper catalyst, thereby reducing the reaction rate. For example, tertiary azides react more slowly than primary or secondary azides. In cases of significant steric hindrance, increasing the reaction temperature or prolonging the reaction time may be necessary to achieve high conversion.
Chelating Azides: A special class of highly reactive azides are those that contain a coordinating group, such as a picolyl moiety, that can chelate the copper catalyst. This chelation effect pre-organizes the transition state, leading to a significant rate acceleration, even at low catalyst concentrations.
Quantitative Comparison of Azide Reactivity
The following tables summarize quantitative data on the reactivity of various azides in CuAAC reactions. It is important to note that direct comparisons between different studies can be challenging due to variations in reaction conditions.
| Azide Type | Substituent | Alkyne Partner | Catalyst System | Solvent | Time | Yield/Conversion | Reference |
| Aromatic | Phenyl | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 30 min | >99% | [1] |
| Benzylic | Benzyl | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | >99% | [1] |
| Benzylic | 4-Methoxybenzyl | Phenylacetylene | Cu/C in water | 6 h | 92% | [2] | |
| Benzylic | 4-Nitrobenzyl | Phenylacetylene | Cu/C in water | 6 h | 95% | [2] |
Table 1: Comparison of yields for different azide structures under similar catalytic conditions. This data illustrates that while both aromatic and benzylic azides react efficiently, the reaction with benzyl azide is significantly faster under these specific conditions. It also shows that electron-donating and -withdrawing substituents on the benzyl ring have a minor impact on the final yield.
| Azide | Copper Concentration | Ligand | Reaction Yield (after 10 min) | Reaction Yield (after 30 min) | Reference |
| Benzyl Azide (non-chelating) | 10 µM | None | ~10% | ~25% | [3] |
| Picolyl Azide (chelating) | 10 µM | None | ~80% | >95% | [3] |
| Benzyl Azide (non-chelating) | 100 µM | None | ~40% | ~70% | [3] |
| Picolyl Azide (chelating) | 10 µM | THPTA | >95% | >95% | [3] |
| Benzyl Azide (non-chelating) | 100 µM | THPTA | >95% | >95% | [3] |
Table 2: Kinetic comparison of a chelating vs. a non-chelating azide. The data clearly demonstrates the dramatic rate enhancement provided by the chelating picolyl azide, achieving high conversion at a much lower copper concentration and without the need for an accelerating ligand.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Small Molecule Synthesis via CuAAC
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a variety of azides and terminal alkynes.
Materials:
-
Azide (1.0 eq)
-
Terminal Alkyne (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vial.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Kinetic Analysis of CuAAC by ¹H NMR Spectroscopy
This protocol allows for the determination of the second-order rate constant for the reaction between an azide and an alkyne.
Materials:
-
Azide
-
Terminal Alkyne
-
Copper(I) source (e.g., CuI, [Cu(CH₃CN)₄]PF₆) or a Cu(II)/reductant system
-
Accelerating ligand (optional, e.g., THPTA, TBTA)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of the alkyne and the internal standard in the deuterated solvent at known concentrations.
-
t=0 Spectrum: Acquire a ¹H NMR spectrum of this initial mixture.
-
Reaction Initiation: In a separate vial, prepare a solution of the azide and the copper catalyst (and ligand, if used) in the same deuterated solvent. To initiate the reaction, rapidly add a known volume of this solution to the NMR tube.
-
Time-Course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be tailored to the expected reaction rate.
-
Data Analysis:
-
For each spectrum, integrate the signal of a proton on the alkyne that is consumed during the reaction (e.g., the acetylenic proton) and a signal from the internal standard.
-
Calculate the concentration of the alkyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the alkyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the azide (if it is in large excess).
-
Mandatory Visualizations
Catalytic Cycle of CuAAC
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Experimental Workflow for a CuAAC Reaction
Caption: General experimental workflow for a typical small molecule CuAAC reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Carboxylic Acid Activation for Amide Bond Formation: A Technical Guide
Issued: December 17, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, particularly in the fields of medicinal chemistry and peptide science.[1] The direct condensation of a carboxylic acid and an amine is generally unfeasible under mild conditions due to the formation of a highly unreactive ammonium carboxylate salt.[2][3] Consequently, the activation of the carboxylic acid is a prerequisite for efficient amide bond formation. This is typically achieved by converting the hydroxyl group of the acid into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[4]
This technical guide provides an in-depth overview of the core principles, mechanisms, and practical applications of common carboxylic acid activation strategies. It covers the major classes of coupling reagents, the role of additives in enhancing efficiency and minimizing side reactions, and a comparative analysis of their performance. Detailed experimental protocols and quantitative data are presented to assist researchers in the rational selection of reagents and reaction conditions for their specific synthetic challenges.
The Core Principle: Carboxylic Acid Activation
The overarching strategy for amide bond formation is the conversion of the carboxylic acid into a more electrophilic, "activated" species.[5] This activated intermediate readily reacts with a primary or secondary amine to form the desired amide. The process can be conceptually broken down into two main stages: activation and acyl transfer.
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester, O-acylisourea, acid anhydride, or acyl chloride.[6]
-
Acyl Transfer: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release a byproduct.
The choice of activating agent is critical and influences reaction kinetics, yield, and, crucially for chiral substrates, the degree of racemization.[4]
Major Classes of Coupling Reagents
A vast array of coupling reagents has been developed, which can be broadly categorized into several main classes.[5]
Carbodiimides
Carbodiimides were among the first coupling reagents developed and remain widely used due to their low cost and effectiveness. Common examples include N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][7]
Mechanism of Action: Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][8] This intermediate can then follow one of three pathways:
-
Desired Path: React directly with an amine to form the amide and a urea byproduct.[9]
-
Side Reaction (Anhydride): React with a second equivalent of carboxylic acid to form a symmetric anhydride, which can then react with the amine.[9]
-
Side Reaction (N-acylurea): Undergo an intramolecular O-to-N acyl transfer to form a stable, unreactive N-acylurea, which terminates the reaction and can complicate purification.[10][11]
The byproduct from DCC, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can often be removed by filtration.[7] In contrast, the urea byproduct from DIC is more soluble, making it a preferred choice for solid-phase peptide synthesis (SPPS).[7] EDC and its urea byproduct are water-soluble, which is advantageous for bioconjugation reactions and purifications involving aqueous extraction.[7][8]
Onium Salts (Uronium/Aminium and Phosphonium)
Onium salts are highly efficient coupling reagents that have become the standard in peptide synthesis, especially for challenging couplings.[13] They are generally more reactive and lead to less racemization than carbodiimides alone. They are categorized based on the central atom bearing the positive charge (carbon for uronium/aminium, phosphorus for phosphonium).
-
Uronium/Aminium Salts: This class includes reagents like HBTU, TBTU, HATU, and HCTU.[7] While named "uronium" salts, structural studies have shown they often exist as the more stable aminium (or guanidinium) isomers.[14] A newer reagent, COMU, exists in the more reactive uronium form.[7] These reagents react with a carboxylate (formed in the presence of a base) to generate a highly reactive OBt or OAt active ester intermediate.[14]
-
Phosphonium Salts: This class includes BOP, PyBOP, and PyAOP.[5][7] Similar to aminium salts, they react with carboxylates to form active esters. A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be a side reaction with aminium reagents if the order of addition is not controlled.[6] However, BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. bachem.com [bachem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Fluorescent Properties of Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core fluorescent properties of cyanine (Cy) dyes, a class of synthetic fluorophores indispensable in modern biological research and diagnostics. We will delve into their fundamental structure, photophysical characteristics, and the factors governing their fluorescence, while providing practical data and protocols for their effective application.
Introduction to Cyanine Dyes
Cyanine dyes are synthetic polymethine dyes characterized by two nitrogen-containing heterocyclic nuclei joined by a conjugated chain of carbon atoms (a polymethine bridge).[1][2] This delocalized π-electron system is the basis of their strong light absorption and intense fluorescence.[2] The length of this polymethine chain is a key determinant of the dye's absorption and emission wavelengths; extending the chain shifts the spectral properties to longer wavelengths (a bathochromic shift).[1][2] This tunability allows for the creation of a series of dyes (e.g., Cy3, Cy5, Cy7) that span the visible to near-infrared (NIR) spectrum.[1][]
Their popularity in life sciences stems from several advantageous properties:
-
High Molar Extinction Coefficients: Cyanine dyes exhibit exceptionally high molar absorptivity, often in the range of 150,000 to 250,000 M⁻¹cm⁻¹, which contributes to their remarkable brightness.[1]
-
High Photostability: Compared to traditional dyes like fluorescein, many cyanine dyes show greater resistance to photobleaching, allowing for longer imaging experiments.[4]
-
Environmental Sensitivity: The fluorescence of some cyanine dyes, like Cy5, is sensitive to the local environment, which can be exploited for sensing changes in protein conformation.[]
-
Spectral Versatility: The Cy series provides a wide range of spectrally distinct fluorophores, making them ideal for multiplexing and Förster Resonance Energy Transfer (FRET) studies.[]
Core Photophysical Principles
The fluorescence of cyanine dyes is governed by their electronic structure and interaction with the surrounding environment. Key properties include their absorption and emission spectra, quantum yield, and a phenomenon known as aggregation.
Structure-Spectrum Relationship
The defining feature of cyanine dyes is the direct correlation between the length of their polymethine bridge and their spectral properties. A longer conjugated system results in a smaller HOMO-LUMO energy gap, requiring lower energy (longer wavelength) light for excitation and consequently emitting at a longer wavelength.
Aggregation: H- and J-Aggregates
In aqueous solutions, particularly at high concentrations, cyanine dyes have a tendency to self-assemble into aggregates.[5] This aggregation significantly alters their photophysical properties. Based on the geometry of the assembly, two primary types of aggregates are formed, as explained by exciton theory.[6][7]
-
H-aggregates: Formed by a parallel, "side-by-side" stacking of dye molecules. This arrangement leads to a higher energy transition, resulting in a blue-shifted absorption spectrum (hypsochromic shift) and often, suppressed fluorescence (quenching).[6][7]
-
J-aggregates: Formed by a "head-to-tail" arrangement. This configuration results in a lower energy transition, leading to a sharp, intense, and red-shifted absorption band (bathochromic shift) known as the J-band.[6][7] J-aggregates are often highly fluorescent.[6]
Environmental Factors
The fluorescence quantum yield and lifetime of cyanine dyes can be significantly influenced by their local environment. Factors such as solvent viscosity and polarity can affect the dye's conformational flexibility.[8] For instance, increased solvent viscosity can restrict cis-trans isomerization, a non-radiative decay pathway, thereby increasing the fluorescence quantum yield.[8][9] Additionally, the introduction of sulfonate groups into the dye structure increases aqueous solubility and reduces aggregation, which is beneficial for labeling biomolecules in aqueous buffers.[6]
Quantitative Spectral Properties
The selection of a cyanine dye for a specific application depends critically on its spectral characteristics. The table below summarizes key quantitative data for several commonly used cyanine dyes. "Brightness" is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε × Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.20 - 0.24 | ~30,000 - 36,000 |
| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.15 | ~22,500 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 - 0.30 | ~50,000 - 75,000 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 - 0.30 | ~70,000 - 75,000 |
| Cy7 | ~750 | ~773 | ~250,000 | ~0.28 | ~70,000 |
Note: Values are approximate and can vary depending on the solvent, pH, and conjugation state. Data compiled from multiple sources.[][10][11][12][13]
Experimental Protocols
Accurate characterization and application of cyanine dyes require robust experimental procedures. Here, we detail methodologies for determining fluorescence quantum yield and a standard workflow for immunofluorescence microscopy.
Protocol: Measuring Relative Fluorescence Quantum Yield
This protocol uses the comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield (ΦR).[14]
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with corrected spectra capabilities
-
1 cm path length quartz cuvettes
-
Cyanine dye of interest (sample)
-
A reference standard with a known quantum yield and spectral overlap (e.g., Rhodamine 6G in ethanol, ΦR = 0.95)
-
High-purity solvent (e.g., ethanol or PBS)
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample dye and the reference standard in the same solvent.
-
Prepare Dilutions: Create a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Note the absorbance value at the excitation wavelength (A).
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each solution, record the corrected fluorescence emission spectrum. The same excitation and emission slit widths must be used for all measurements.[14]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the reference.
-
Determine the slope (gradient, Grad) of the straight line for both plots.
-
Calculate the quantum yield of the sample (ΦS) using the following equation:[14]
ΦS = ΦR × (GradS / GradR) × (nS² / nR²)
Where 'n' is the refractive index of the solvent (nS = nR if the same solvent is used).
-
Workflow: Indirect Immunofluorescence Microscopy
Indirect immunofluorescence is a common technique where cyanine dyes, conjugated to secondary antibodies, are used to visualize a specific protein within a cell.
Methodology Overview:
-
Sample Preparation: Cells are cultured on a suitable substrate, like glass coverslips. The confluence should typically be around 70-80%.[10]
-
Fixation: The cells are treated with a chemical fixative (e.g., 4% paraformaldehyde) to preserve their structure.[1][10]
-
Permeabilization: If the target protein is intracellular, the cell membrane is permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter.[1]
-
Blocking: A blocking solution (e.g., Bovine Serum Albumin or normal serum) is used to prevent non-specific binding of antibodies.[10][15]
-
Primary Antibody Incubation: The sample is incubated with a primary antibody that specifically binds to the protein of interest.[15]
-
Secondary Antibody Incubation: After washing away unbound primary antibodies, the sample is incubated with a secondary antibody conjugated to a cyanine dye (e.g., Cy3 or Cy5). This secondary antibody specifically recognizes and binds to the primary antibody.[10][15]
-
Counterstaining & Mounting: Optionally, a nuclear counterstain like DAPI can be added. The coverslip is then mounted onto a microscope slide with an anti-fade mounting medium for imaging.[15]
Conclusion
Cyanine dyes are powerful tools for fluorescence-based research, offering exceptional brightness, photostability, and spectral diversity. A thorough understanding of their core properties, including the structure-spectrum relationship and the effects of aggregation and environment, is crucial for their successful implementation. By utilizing the quantitative data and standardized protocols presented in this guide, researchers can better design, execute, and interpret experiments in fields ranging from molecular biology to drug development.
References
- 1. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 4. interchim.fr [interchim.fr]
- 5. issstindian.org [issstindian.org]
- 6. researchgate.net [researchgate.net]
- 7. pradeepresearch.org [pradeepresearch.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ibidi.com [ibidi.com]
- 11. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
Methodological & Application
Application Notes and Protocols for N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a versatile, heterobifunctional linker widely utilized in bioconjugation, molecular imaging, and drug development. This advanced reagent incorporates three key functional elements: a terminal azide group, a carboxylic acid, and a Cy5 fluorophore, all connected by flexible polyethylene glycol (PEG) spacers.
The azide group serves as a bioorthogonal handle for "click chemistry," enabling highly specific and efficient covalent bonding to alkyne-modified molecules.[1][2] This reaction can be performed via copper-catalyzed (CuAAC) or, more commonly for biological applications, strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the need for a cytotoxic copper catalyst.[3][][5] The carboxylic acid moiety allows for covalent attachment to primary amines, such as the lysine residues found in proteins and antibodies, by forming a stable amide bond after activation.[6] The integrated Cy5 dye is a bright, far-red fluorophore, which is ideal for imaging applications due to minimal autofluorescence from biological samples and excellent tissue penetration.[6][7] The PEG3 and PEG4 linkers enhance the molecule's solubility and create a spatial separation between the conjugated biomolecules and the Cy5 dye, which helps to minimize steric hindrance and preserve the native function of the labeled molecule.[8]
This combination of features makes the linker a powerful tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled proteins for advanced imaging techniques like single-molecule tracking and FRET analysis.[1][6][9]
Key Properties and Characteristics
The utility of this linker is defined by the spectral properties of the Cy5 fluorophore and the reactivity of its terminal groups.
| Parameter | Value | Reference(s) |
| Fluorophore | Cyanine5 (Cy5) | [7] |
| Excitation Maximum (λex) | ~651 nm | [7] |
| Emission Maximum (λem) | ~670 nm | [7] |
| Common Laser Lines | 633 nm, 647 nm | [7] |
| Reactive Group 1 | Carboxylic Acid (-COOH) | [6] |
| Target for Group 1 | Primary Amines (-NH₂) | [10][11] |
| Reactive Group 2 | Azide (-N₃) | [12][13] |
| Target for Group 2 | Alkynes (for Click Chemistry) | [9][14] |
| Solubility | Soluble in organic solvents (DMSO, DMF); PEG linkers improve aqueous solubility | [10][15] |
Bioconjugation Strategy Overview
The heterobifunctional nature of this compound allows for a sequential, two-step conjugation strategy. This enables the precise coupling of two different molecules to the linker. The typical workflow involves:
-
Amine Coupling: The carboxylic acid is first activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with a primary amine on the first biomolecule (e.g., a protein).
-
Azide-Alkyne Cycloaddition: The azide group on the now-conjugated linker is then reacted with a second molecule containing a strained alkyne (e.g., DBCO or BCN) via SPAAC.
This controlled, stepwise approach is critical for constructing well-defined bioconjugates.[1]
Experimental Protocols
The following protocols provide detailed methodologies for a sequential conjugation strategy.
Protocol 1: Amine Conjugation via Carboxylic Acid Activation
This protocol describes the conjugation of the linker's carboxylic acid group to a primary amine-containing biomolecule, such as a protein. The reaction proceeds via the activation of the carboxylic acid to an NHS ester.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, antibody)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)[10]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[10][11]
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.4
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassette
Procedure:
-
Prepare Reagents:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or ultrapure water.
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 2-10 mg/mL.[8] Ensure the buffer is free from primary amines like Tris.[16]
-
-
Activate Carboxylic Acid:
-
In a microcentrifuge tube protected from light, combine the this compound linker with EDC and NHS. A 1.5 to 2-fold molar excess of EDC/NHS over the linker is recommended.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS ester in situ.[6]
-
-
Conjugation Reaction:
-
Add the activated linker solution to the protein solution. A 5 to 20-fold molar excess of the linker over the protein is a common starting point to achieve efficient labeling.[8]
-
The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) to prevent protein denaturation.[8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][8] Gentle mixing during incubation is recommended.
-
-
Quench Reaction (Optional):
-
To quench any unreacted NHS ester, add the Quenching Solution to a final concentration of 50-100 mM.[6]
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by purifying the conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[11]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free click chemistry reaction between the azide-functionalized conjugate from Protocol 1 and a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-labeled bioconjugate (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO-NHS ester, DBCO-amine)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Purification System: Size-exclusion chromatography (SEC)
Procedure:
-
Prepare Reagents:
-
SPAAC Reaction:
-
Add the desired molar excess of the DBCO stock solution to the solution of the azide-labeled bioconjugate. A 10 to 20-fold molar excess of the DBCO reagent is a recommended starting point.[3]
-
Ensure the final DMSO concentration remains below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[3] The reaction is typically faster than NHS ester coupling but can be extended to improve yield. Protect the reaction from light if working with fluorophores.
-
-
Purification:
-
Purify the final bioconjugate using size-exclusion chromatography to remove excess DBCO reagent and any unreacted starting materials.[8]
-
Troubleshooting Guide
Low conjugation efficiency is a common challenge, often due to steric hindrance from the bulky Cy5 dye and PEG linkers.[8]
| Problem | Potential Cause | Recommended Solution | Reference(s) |
| Low or No Conjugation Yield | Steric Hindrance | 1. Optimize Molar Ratio: Increase the molar excess of the linker (5x to 20x or higher). 2. Increase Reaction Time: Extend incubation to 4-24 hours at 4°C or room temperature. | [8] |
| Suboptimal pH for NHS-ester reaction | Ensure the reaction buffer pH is between 8.3 and 8.5 for efficient amine coupling. | [10][11] | |
| Hydrolysis of NHS ester | Prepare NHS ester stock solutions immediately before use. Avoid aqueous buffers during the activation step. | [10] | |
| Biomolecule Aggregation | Poor solubility of the linker/dye | Ensure the linker is fully dissolved in DMSO/DMF before adding to the aqueous buffer. Keep the final organic solvent concentration below 10%. | [8] |
| High protein concentration | Use a recommended protein concentration of 2-10 mg/mL. | [8] | |
| Low SPAAC Reaction Yield | Inefficient alkyne reagent | Use a highly strained cyclooctyne like DBCO or BCN for faster reaction kinetics. | [3][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 13. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. goldbio.com [goldbio.com]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Labeling Peptides with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biomedical research and drug development, enabling the precise tracking, quantification, and characterization of peptides in various biological systems.[1][2] Cyanine 5 (Cy5), a bright and photostable far-red fluorescent dye, is a popular choice for labeling peptides due to its high molar extinction coefficient and emission in a spectral range with minimal background autofluorescence from biological samples.[1][3] This makes it ideal for a range of applications including in vivo imaging, fluorescence resonance energy transfer (FRET) assays, and flow cytometry.[1][4][5]
The reagent N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a versatile, heterobifunctional linker that allows for the covalent attachment of the Cy5 fluorophore to peptides.[6][7] This molecule features two distinct functional groups: a carboxylic acid and an azide group, providing a flexible platform for various bioconjugation strategies.[6] The carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (such as the N-terminus or the side chain of lysine residues) on a peptide to form a stable amide bond.[3][8][9] The azide group remains available for subsequent "click chemistry" reactions, allowing for the attachment of other molecules.[6][7] The polyethylene glycol (PEG) spacers enhance the solubility and biocompatibility of the conjugate.[6][10]
These application notes provide detailed protocols for the labeling of peptides with this compound via NHS ester chemistry, followed by purification and characterization of the labeled peptide.
Physicochemical and Fluorescence Properties
A summary of the key properties of the this compound linker is provided below. These values are essential for calculating the degree of labeling and for configuring fluorescence imaging instruments.
| Property | Value |
| Molecular Weight | ~840.5 g/mol [11] |
| Excitation Maximum (λex) | ~649 nm[11][12] |
| Emission Maximum (λem) | ~670 nm[11][12] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[3] |
| Solubility | Water, DMSO, DMF[3][11] |
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes the conversion of the carboxylic acid moiety of the linker into an amine-reactive NHS ester.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][8]
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.[6]
-
Add NHS to the solution at a 1.5-fold molar excess over the linker.[6][7]
-
Add EDC or DCC to the solution at a 1.5-fold molar excess over the linker.[6][7]
-
Incubate the reaction mixture for 15-60 minutes at room temperature, protected from light.[7] The activated NHS ester is now ready for conjugation to the peptide. It is recommended to use the activated linker immediately.
Protocol 2: Labeling of Peptides with Activated this compound
This protocol details the conjugation of the activated Cy5 linker to a peptide containing primary amines.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
Activated this compound solution (from Protocol 1)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[8][13] Crucially, this buffer must be free of primary amines (e.g., Tris) as they will compete with the peptide for reaction. [13][14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.[8][15] If the peptide is in an amine-containing buffer, it must be exchanged into the reaction buffer using dialysis or a desalting column.[15]
-
Add the activated Cy5 linker solution to the peptide solution. A 5- to 20-fold molar excess of the linker over the peptide is a recommended starting point for optimization.[7][15]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8][15]
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature. This will consume any unreacted NHS ester.
Protocol 3: Purification of the Labeled Peptide
Purification is a critical step to remove unreacted dye and by-products, which can interfere with downstream applications.[13]
Methods:
-
Size-Exclusion Chromatography (e.g., Desalting Column): This is a rapid method suitable for peptides larger than 1000 Da.[15] The labeled peptide will elute first, followed by the smaller, unreacted dye molecules.[15]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the method of choice for achieving high purity and for separating labeled from unlabeled peptides.[13][15] A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used for elution.[15]
Protocol 4: Characterization of the Labeled Peptide
1. Purity Analysis:
-
Assess the purity of the labeled peptide using RP-HPLC. A single, well-defined peak corresponding to the fluorescently labeled peptide is indicative of high purity.[15]
2. Confirmation of Labeling:
-
Use mass spectrometry (MALDI-TOF or ESI-MS) to confirm the covalent attachment of the Cy5 linker.[1][15] The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the N-(Azide-PEG3)-N'-(PEG4)-Cy5 moiety.
3. Determination of Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each peptide molecule.[13]
-
Measure the absorbance of the purified conjugate at 280 nm (for the peptide) and ~650 nm (for Cy5) using a spectrophotometer.[13]
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. A correction factor is needed for the A280 reading to account for the absorbance of Cy5 at this wavelength.[13]
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where CF is the correction factor for the dye's absorbance at 280 nm.
-
Diagrams
Caption: Experimental workflow for peptide labeling with Cy5-NHS ester.
Caption: Chemical reaction for labeling a peptide with a Cy5-NHS ester.
Applications of Cy5-Labeled Peptides
Cy5-labeled peptides are invaluable tools in various research and development areas:
-
In Vivo Imaging: The near-infrared emission of Cy5 allows for deep tissue penetration and high sensitivity, making it well-suited for tracking the biodistribution of peptides in animal models.[4]
-
Fluorescence Resonance Energy Transfer (FRET): Cy5 is frequently used as an acceptor fluorophore in FRET pairs (often with Cy3 as the donor) to study protein-protein interactions, conformational changes in peptides, and enzyme activity.[1][16]
-
Cellular Imaging and Tracking: Labeled peptides can be used to visualize receptor binding, cellular uptake, and intracellular trafficking using fluorescence microscopy and flow cytometry.[10][17]
-
Diagnostic Assays: Cy5-labeled probes can be developed for the sensitive detection of specific biomarkers in diagnostic applications.[1][4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low. | - Ensure the pH of the reaction buffer is between 8.3 and 8.5.[8] |
| - Presence of primary amines in the buffer. | - Use an amine-free buffer like sodium bicarbonate or phosphate.[13] | |
| - Hydrolyzed NHS ester. | - Prepare the NHS ester solution immediately before use.[15] | |
| Multiple Peaks in HPLC | - Multiple labeling sites on the peptide. | - Optimize the molar ratio of dye to peptide to favor mono-labeling. |
| - Unreacted peptide and/or free dye. | - Improve the purification process. | |
| High Background Signal | - Incomplete removal of free dye. | - Repeat the purification step or use a more stringent method like HPLC.[13] |
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
Application Notes and Protocols for N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a versatile, heterobifunctional fluorescent probe designed for advanced live-cell imaging applications.[1] This molecule incorporates a terminal azide group for bioorthogonal "click" chemistry, a carboxylic acid for conjugation to amine-containing biomolecules, and a bright, far-red Cy5 fluorophore for detection.[1][2] The polyethylene glycol (PEG) spacers enhance solubility and minimize steric hindrance, preserving the function of the labeled molecule.[1][2] These features make it an invaluable tool for studying the dynamics, interactions, and localization of biomolecules within living systems.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in live cell imaging, primarily focusing on metabolic labeling and subsequent visualization of glycans.
Physicochemical and Fluorescence Properties
The selection of a suitable fluorophore is critical for achieving sensitive and reliable results in fluorescence imaging. The properties of this compound are summarized below.
| Property | Value | Reference |
| Excitation Maximum (nm) | ~649 | [3][4][5] |
| Emission Maximum (nm) | ~667 | [3][4][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 170,000 - 232,000 | [3][5] |
| Quantum Yield (Φ) | ~0.28 | [3] |
| Calculated Brightness (ε x Φ) | 47,600 - 64,960 | [3] |
| Purity | >97% | [5] |
| Storage Condition | -20°C | [5] |
| Solubility | Water, DMSO, DMF, DCM | [5] |
Note: The exact molecular weight and spectral properties may vary slightly between different commercial suppliers.[1] There is a discrepancy in the reported molar extinction coefficient for this compound and similar molecules across different suppliers.[3]
Principle of Application: Metabolic Labeling and Click Chemistry
A powerful strategy for imaging biomolecules in live cells is through a two-step process involving metabolic labeling and bioorthogonal click chemistry.[6][7][8]
-
Metabolic Labeling : Cells are cultured with a precursor molecule (e.g., an unnatural sugar) containing a bioorthogonal functional group, such as an azide.[9][10] The cell's metabolic machinery incorporates this azide-modified precursor into the target biomolecule (e.g., cell-surface glycans).[9][11]
-
Click Chemistry : The azide-labeled biomolecule is then specifically and covalently tagged with a fluorescent probe, in this case, a molecule containing a complementary functional group that can be conjugated to this compound. The most common bioorthogonal reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][12]
The azide group is small, abiotic, and chemically inert within the cellular environment, making it an ideal chemical handle for subsequent detection.[11]
Comparison of Click Chemistry Reactions
The choice between CuAAC and SPAAC depends on the experimental requirements, particularly the need for biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Catalyst | Copper(I) | None | |
| Biocompatibility | Potentially toxic to live cells due to copper | Highly biocompatible, ideal for live-cell and in vivo studies | [13] |
| Reaction Rate | Very fast and efficient | Dependent on the cyclooctyne used, generally slower than CuAAC | |
| Typical Alkyne | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars
This protocol describes the metabolic incorporation of an azido-sugar, N-azidoacetylmannosamine (Ac₄ManNAz), into cell surface glycans.
Materials:
-
Live cells in culture (e.g., CHO, HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to a final concentration of 25 mM.
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, chambered coverglass) and allow them to adhere overnight.
-
Metabolic Labeling:
-
The next day, remove the culture medium.
-
Add fresh medium containing the desired concentration of Ac₄ManNAz. A final concentration of 25 µM is a good starting point.
-
Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Washing: After incubation, gently wash the cells three times with PBS to remove any unincorporated Ac₄ManNAz. The cells are now ready for click chemistry labeling.
Protocol 2: Labeling of Azide-Modified Live Cells via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is recommended for live-cell imaging due to its biocompatibility. It utilizes a strained alkyne, such as DBCO, conjugated to the Cy5 probe.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
This compound conjugated to a DBCO-amine
-
Complete cell culture medium
-
PBS
Procedure:
-
Prepare Labeling Solution: Dissolve the DBCO-Cy5 conjugate in complete cell culture medium to the desired final concentration. A starting concentration of 5-10 µM is recommended.
-
Labeling Reaction:
-
Add the labeling solution to the azide-labeled cells.
-
Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time and concentration should be determined empirically.
-
-
Washing: Gently wash the cells three times with PBS to remove the unbound probe.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~649/~667 nm).
Protocol 3: Labeling of Azide-Modified Live Cells via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol should be used with caution for live-cell imaging due to the potential toxicity of copper. It is more suitable for fixed cells or in vitro applications.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
This compound conjugated to a terminal alkyne
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
THPTA or TBTA ligand solution (100 mM in DMSO/water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Complete cell culture medium
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the following reaction cocktail immediately before use. For a 1 mL final volume:
-
880 µL of cell culture medium
-
20 µL of CuSO₄ solution
-
50 µL of THPTA/TBTA solution
-
50 µL of alkyne-Cy5 probe solution (to achieve the desired final concentration, e.g., 10 µM)
-
-
Initiate Reaction: Add 50 µL of freshly prepared sodium ascorbate solution to the cocktail to initiate the reaction.
-
Labeling Reaction:
-
Immediately add the complete click reaction cocktail to the azide-labeled cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Gently wash the cells three times with PBS to remove the reaction components and unbound probe.
-
Imaging: The cells are now ready for imaging.
Troubleshooting
| Problem | Potential Cause | Recommended Solution | Reference |
| Low or No Fluorescence Signal | Inefficient metabolic labeling. | Increase the concentration of the azido-sugar or the incubation time. | |
| Inefficient click reaction. | Optimize the concentration of the Cy5 probe and the reaction time. For CuAAC, ensure the sodium ascorbate is freshly prepared. | [2] | |
| Photobleaching of Cy5. | Minimize light exposure. Use an anti-fade mounting medium if fixing cells. | [3] | |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. | |
| Non-specific binding of the probe. | Add a blocking agent (e.g., BSA) to the labeling medium. Reduce the probe concentration. | [14] | |
| Cell Toxicity/Death | Toxicity of the labeling reagents. | For live-cell imaging, strongly prefer SPAAC over CuAAC. If using CuAAC, minimize the copper concentration and incubation time. | [12][13] |
| High concentration of DMSO. | Ensure the final concentration of DMSO in the culture medium is low (<0.5%). |
Conclusion
This compound is a powerful and versatile tool for live-cell imaging. When combined with metabolic labeling and click chemistry, it enables the specific visualization of a wide range of biomolecules in their native cellular environment. By carefully selecting the appropriate click chemistry method and optimizing the labeling conditions, researchers can obtain high-quality fluorescence images to investigate complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2107273-42-5 | BroadPharm [broadpharm.com]
- 5. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1] This copper-free click chemistry reaction occurs between a strained cyclooctyne (such as DBCO or BCN) and an azide, forming a stable triazole linkage under mild, physiological conditions.[1][2]
The molecule this compound is a versatile, heterobifunctional linker designed for advanced bioconjugation and labeling applications.[3] It features an azide group for SPAAC reactions, a terminal carboxylic acid for conjugation to primary amines (e.g., on proteins or peptides), and a Cy5 fluorescent dye for detection and quantification.[3][4] The polyethylene glycol (PEG) spacers enhance solubility in aqueous media and reduce steric hindrance.[3]
These application notes provide a detailed protocol for a two-step bioconjugation strategy utilizing this compound. The first step involves the conjugation of a molecule of interest to the carboxylic acid moiety of the linker. The second step is the SPAAC reaction of the azide group with a strained alkyne-modified molecule.
Data Presentation
The efficiency and kinetics of the SPAAC reaction are dependent on the choice of cyclooctyne, reaction conditions, and the nature of the azide. The following tables provide quantitative data to guide experimental design.
Table 1: Physicochemical and Fluorescence Properties of this compound
| Property | Value |
| Molecular Weight | ~840.5 g/mol [3] |
| Excitation Maximum (λex) | ~649 nm[3] |
| Emission Maximum (λem) | ~667 nm[3] |
| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹[3] |
| Solubility | Water, DMSO, DMF[3] |
Note: Exact spectral properties may vary slightly between suppliers.
Table 2: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide (as a reference)
| Cyclooctyne Reagent | Full Name | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| DBCO | Dibenzocyclooctyne | ~0.1 - 2.0[5] |
| BCN | Bicyclo[6.1.0]nonyne | ~0.15[6] |
| DIBAC | Dibenzoazacyclooctyne | Varies, can be significantly higher than DBCO[7] |
Note: Reaction rates are influenced by factors such as the specific structures of the azide and cyclooctyne, solvent, pH, and temperature.[6] Fluorinated azides can exhibit significantly different reactivities with electron-rich (e.g., BCN) versus electron-deficient (e.g., DIBAC) cyclooctynes.[7]
Table 3: Recommended Reaction Parameters
| Parameter | Step 1: Amine Coupling (EDC/NHS) | Step 2: SPAAC Reaction |
| Molar Ratio | ||
| Linker : EDC : NHS | 1 : 1.2-2 : 1.2-2[3] | Azide-Linker-Molecule A : Alkyne-Molecule B |
| Activated Linker : Amine-Molecule A | 5:1 to 20:1 (starting point)[8] | 1 : 1.5-5[5] |
| Concentrations | ||
| Amine-Molecule A | 1-10 mg/mL[3] | 5-50 µM (for cellular labeling)[5] |
| Solvent/Buffer | ||
| Activation Buffer | 0.1 M MES, pH 4.5-6.0[4] | PBS, HEPES, or cell culture media[9] |
| Coupling Buffer | PBS, pH 7.2-7.5[4] | |
| Temperature | Room temperature or 4°C[3] | 4°C to 37°C[5] |
| Reaction Time | 2 hours at RT or overnight at 4°C[3] | 1-12 hours[5] |
Experimental Protocols
This protocol is divided into two main parts: first, the conjugation of an amine-containing molecule to the carboxylic acid of this compound, and second, the SPAAC reaction of the resulting azide-functionalized conjugate with a strained alkyne.
Part 1: Amine Coupling via EDC/NHS Chemistry
This procedure activates the carboxylic acid of the linker to form an amine-reactive N-hydroxysuccinimide (NHS) ester, which then couples to a primary amine on the molecule of interest (Molecule A).
Materials:
-
This compound
-
Amine-containing molecule (Molecule A) in an amine-free buffer (e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25) or centrifugal filter unit
Procedure:
-
Reagent Preparation:
-
Activation of Carboxylic Acid:
-
Conjugation to Amine-Molecule A:
-
Immediately add the activated linker solution to the solution of Molecule A. A 5- to 20-fold molar excess of the activated linker over Molecule A is recommended as a starting point for optimization.[8]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.[2]
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or using a centrifugal filter unit with an appropriate molecular weight cutoff.[2] The purified product is now Azide-Linker-Molecule A.
-
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This procedure conjugates the Azide-Linker-Molecule A with a strained alkyne-modified molecule (Molecule B).
Materials:
-
Purified Azide-Linker-Molecule A from Part 1
-
Strained alkyne-modified molecule (e.g., DBCO- or BCN-functionalized Molecule B)
-
Reaction Buffer: PBS, pH 7.4 (or other suitable buffer, note that HEPES may increase reaction rates compared to PBS)[9]
-
Anhydrous DMSO (if needed to dissolve Molecule B)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Ensure the purified Azide-Linker-Molecule A is in the desired Reaction Buffer.
-
Prepare a stock solution of the alkyne-modified Molecule B in a compatible solvent (e.g., DMSO).
-
-
SPAAC Reaction Setup:
-
In a reaction tube, combine the Azide-Linker-Molecule A with the alkyne-modified Molecule B. A 1.5- to 5-fold molar excess of the alkyne-modified molecule is recommended as a starting point.[5]
-
If DMSO is used, ensure the final concentration in the reaction mixture is below 10% to maintain the integrity of biological molecules.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing, protected from light.[5] For cellular labeling applications, incubation times of 30-60 minutes at room temperature or 37°C are common.[5]
-
The reaction progress can be monitored by techniques such as SDS-PAGE (observing a fluorescent band shift) or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove any unreacted alkyne-modified molecule and other reagents.
-
Mandatory Visualization
Caption: Experimental workflow for the two-step bioconjugation using this compound.
Caption: Logical relationship of components in a typical bioconjugation application.
References
- 1. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: Application Notes and Protocols for Advanced Proteomics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile heterobifunctional linker, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. This reagent is an invaluable tool in proteomics and related fields, enabling the precise, covalent linkage of biomolecules while incorporating a fluorescent reporter for detection and quantification. Its unique structure, featuring an azide group for "click chemistry," a carboxylic acid for amine coupling, and a Cy5 fluorophore, facilitates a wide range of applications from protein-protein interaction studies to the development of targeted therapeutics.
Overview of this compound
This compound is a sophisticated molecule engineered for advanced bioconjugation.[1] Its structure comprises three key functional components:
-
Azide Moiety (N₃): Provides a reactive handle for bioorthogonal "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This allows for highly specific and efficient conjugation to alkyne-modified molecules, even in complex biological mixtures.[4]
-
Terminal Carboxylic Acid (-COOH): This group can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[1][4] This functionality is widely used for labeling proteins, antibodies, and other biomolecules.
-
Cyanine 5 (Cy5) Fluorophore: A bright and photostable near-infrared (NIR) fluorescent dye that enables sensitive detection and quantification of the labeled conjugates.[4][5] Its emission in the far-red spectrum minimizes autofluorescence from biological samples.[6]
-
Polyethylene Glycol (PEG) Spacers: The hydrophilic PEG linkers (PEG3 and PEG4) enhance the solubility of the molecule and its conjugates in aqueous media, reduce steric hindrance, and can increase the in vivo half-life of conjugated therapeutics.[1][4][5]
Key Applications in Proteomics
The dual reactivity of this compound allows for a sequential and controlled conjugation strategy, making it suitable for a variety of applications in proteomics and drug development:
-
Protein-Protein Interaction (PPI) Studies: This linker can be used to label and track interacting proteins. For instance, one protein can be labeled with a donor fluorophore (e.g., Cy3) and its interacting partner can be modified with an alkyne group. Subsequent conjugation with the azide-functionalized Cy5 linker via click chemistry can bring the donor and acceptor fluorophores into close proximity, enabling Förster Resonance Energy Transfer (FRET) studies.[4]
-
Targeted Drug Delivery Systems: The linker is ideal for constructing antibody-drug conjugates (ADCs) or other targeted delivery vehicles.[5][7] A targeting moiety, such as an antibody, can be attached via the carboxylic acid group, while a therapeutic payload with an alkyne handle can be conjugated to the azide group. The Cy5 dye facilitates the tracking and biodistribution studies of the conjugate.[5]
-
Proteolysis Targeting Chimeras (PROTACs): this compound can serve as a fluorescent linker in the synthesis of PROTACs, which are bivalent molecules that induce the degradation of specific target proteins.[1][2][3]
-
Single-Molecule Tracking (SMT): The bright and photostable Cy5 fluorophore makes this linker an excellent choice for SMT experiments, allowing for the visualization and analysis of the dynamics of individual protein molecules on the cell surface or within the cytoplasm.[6]
-
Fluorescent Labeling for Proteomics: The linker can be used for fluorescently labeling proteins for visualization and quantification in various proteomic workflows, including gel-based methods.[8][9]
Quantitative Data
The physicochemical and fluorescent properties of this compound are summarized in the table below. Note that exact values may vary slightly between suppliers.
| Property | Value | Source |
| Molecular Weight | ~840.5 g/mol | [1][5][10] |
| Excitation Maximum (λex) | ~649 nm | [1][10] |
| Emission Maximum (λem) | ~667 nm | [1][10] |
| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1][10] |
Experimental Protocols
The following sections provide detailed methodologies for the two primary conjugation reactions involving this compound.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine-containing molecule (e.g., a protein). The reaction proceeds through the activation of the carboxylic acid with EDC and NHS to form an amine-reactive NHS ester.[1][7]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: Amine-free buffer, e.g., 0.1 M MES, pH 6.0
-
Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.4
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule (dissolved in Reaction Buffer). A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is recommended as a starting point for optimization.[1][7]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.[6]
-
-
Purification:
-
Purify the labeled conjugate from excess reagents using a size-exclusion chromatography column (e.g., Sephadex G-25).[11]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized molecule (from Protocol 1) to a molecule containing a terminal alkyne.
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate (freshly prepared)
-
Copper ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: e.g., PBS, pH 7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-functionalized molecule and the alkyne-modified molecule in the Reaction Buffer or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.[6]
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be freshly made).[6]
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO/water.[6]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized molecule with a 2- to 5-fold molar excess of the alkyne-modified molecule.[6]
-
Add the THPTA or TBTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[6]
-
-
Purification:
-
Purify the final conjugate from the reaction components using a size-exclusion chromatography column.[6]
-
Application Example: Two-Step Bioconjugation for Targeted Imaging
A common application of this linker is the creation of a targeted imaging agent. For example, an antibody that targets a specific cell surface receptor can be conjugated to a small molecule imaging agent.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 2107273-42-5 | BroadPharm [broadpharm.com]
- 11. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for PROTAC Synthesis Using Azide-PEG-Acid Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that utilizes the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three essential components: a ligand that binds the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1][4][6]
Among the various linker strategies, those incorporating polyethylene glycol (PEG) are frequently used to enhance solubility and provide conformational flexibility.[6][7][8][9] The Azide-PEG-Acid linker is a particularly versatile tool for PROTAC synthesis. This linker type enables a modular and highly efficient synthetic approach by combining two robust reactions: standard amide bond formation using the carboxylic acid moiety and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction via the terminal azide group.[3][6][10] This methodology allows for the rapid assembly of PROTAC libraries, facilitating the optimization of linker length and composition to achieve potent and selective protein degradation.[6][11]
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][3] The PROTAC molecule is not degraded in this process and is released to catalytically induce the degradation of multiple target protein molecules.[1][3]
Synthetic Strategy Overview
The synthesis of PROTACs using Azide-PEG-Acid linkers is a modular, two-step process that allows for the convergent assembly of the final molecule. This strategy simplifies the generation of PROTAC libraries by allowing for variations in either the POI ligand or the E3 ligase ligand without redesigning the entire synthetic route.
-
Amide Coupling: The carboxylic acid of the Azide-PEG-Acid linker is first coupled to an amine-functionalized version of either the POI ligand or the E3 ligase ligand.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal azide of the resulting intermediate is then "clicked" with an alkyne-functionalized version of the second ligand to form a stable triazole linkage, completing the PROTAC assembly.[6][10][11]
Quantitative Data Summary
The modular nature of this synthetic approach facilitates the rapid generation of PROTAC libraries to probe structure-activity relationships. The following tables summarize representative data from PROTAC synthesis and evaluation.
Table 1: Synthesis and Degradation Activity of Representative PROTACs via Solid-Phase Synthesis. Data adapted from solid-phase synthesis protocols utilizing azido-linkers and click chemistry.[12]
| PROTAC ID | E3 Ligand | POI Ligand | Linker Type | Overall Yield | Purity (HPLC) | DC₅₀ (BRD4) |
| A1 | Pomalidomide | JQ1 | Azido-PEG4-Acid | 27-71% | >95% | 2.1 nM |
| A2 | Pomalidomide | JQ1 | Azido-PEG2-Acid | 27-71% | >95% | 4.8 nM |
| B3 | Cereblon | HDAC ligand | Azido-PEG-Alkyl | 27-71% | >95% | 3.5 nM |
| B4 | Cereblon | HDAC6 inhibitor | Azido-PEG-Alkyl | 27-71% | >95% | 19.4 nM |
Table 2: Impact of PEG Linker Length on BTK PROTAC Degradation Potency. Data highlights the critical importance of linker length optimization for PROTAC efficacy.[13]
| PROTAC ID | Linker Composition | DC₅₀ (Degradation) | Dₘₐₓ (% Degradation) |
| BTK-1 | PEG3 | 15 nM | ~90% |
| BTK-2 | PEG4 | 8 nM | >95% |
| BTK-3 | PEG5 | 5 nM | >95% |
| BTK-4 | PEG6 | 12 nM | ~92% |
| BTK-5 | PEG8 | 35 nM | ~80% |
Experimental Protocols
The following protocols provide a generalized framework. Specific reaction times, temperatures, and purification methods may require optimization based on the specific ligands and linkers used.
Protocol 1: Amide Coupling of Ligand 1 to Azide-PEG-Acid Linker
This procedure details the formation of an amide bond between the linker's carboxylic acid and an amine-functionalized ligand.
-
Materials and Reagents:
-
Azide-PEGn-Acid (1.0 eq)
-
Amine-containing Ligand 1 (1.1 eq)
-
HATU (1.2 eq) or similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve the Azide-PEGn-Acid linker in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[3][14]
-
Add a solution of the amine-containing Ligand 1 in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.[10]
-
Monitor reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.[3][10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Azide-PEGn-Ligand 1 intermediate) by flash column chromatography.[10]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to conjugate the azide-intermediate with an alkyne-functionalized ligand.
-
Materials and Reagents:
-
Procedure:
-
Dissolve the Azide-PEGn-Ligand 1 intermediate and the alkyne-containing Ligand 2 in the chosen solvent system (e.g., 1:1 t-BuOH/water).
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.[3]
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.[3][10]
-
Add the copper sulfate solution to the main reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction vigorously at room temperature for 2-24 hours.[3][10][12]
-
Monitor reaction progress by LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 3: Solid-Phase PROTAC Synthesis
Solid-phase synthesis can streamline the production of PROTAC libraries by simplifying purification.[12]
-
Resin Preparation: Swell a suitable aminomethyl resin in DMF.[12]
-
E3 Ligand Immobilization: Couple an E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative) to the resin using standard peptide coupling reagents (e.g., HATU, DIPEA).[12]
-
Linker Attachment: Couple the Azide-PEGn-Acid linker to the immobilized E3 ligand, again using HATU and DIPEA. Monitor reaction completion with a Kaiser test.[12]
-
Click Reaction: Swell the azide-functionalized resin in a DMF/water mixture. Add a solution containing the alkyne-functionalized POI ligand, a copper(I) source, and a ligand like TBTA. Shake at room temperature for 12-24 hours.[12]
-
Cleavage and Purification: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to release the final PROTAC. Precipitate the crude product with cold diethyl ether and purify by preparative HPLC.[12]
Protocol 4: Characterization and Purification
-
Purity Assessment: The purity of the final PROTAC should be assessed by analytical HPLC or UPLC, aiming for >95%.[12][14]
-
Identity Confirmation: Confirm the identity and structure of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy.[3][14]
Protocol 5: Biological Evaluation - Western Blot for Protein Degradation
This assay is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][15]
-
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with varying concentrations of the synthesized PROTAC for a desired time period (e.g., 4, 8, 16, 24 hours).
-
Lysis and Quantification: Harvest the cells and lyse them using an appropriate lysis buffer. Quantify the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil the samples.[3] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][13]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[3] Incubate the membrane overnight at 4°C with a primary antibody specific to the POI. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ).[10]
-
Conclusion
The use of Azide-PEG-Acid linkers provides a robust, efficient, and modular strategy for the synthesis of PROTACs.[12] The combination of amide coupling and copper-catalyzed click chemistry allows for a convergent design, simplifying the creation of diverse PROTAC libraries for structure-activity relationship studies.[6] The inclusion of the PEG motif often improves crucial physicochemical properties such as solubility, which is beneficial for biological evaluation.[8][9] The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers in the field of targeted protein degradation to design, synthesize, and evaluate novel PROTAC molecules.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for EDC/NHS Coupling of N-(Azide-PEG3)-amine and N'-(PEG4-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent conjugation of N-(Azide-PEG3)-amine to N'-(PEG4-acid)-Cy5 using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This protocol is designed to facilitate the creation of a bifunctional, fluorescently labeled molecule suitable for a variety of applications in bioconjugation, drug delivery, and molecular imaging.
The resulting conjugate possesses a terminal azide group, available for "click chemistry" reactions, and a Cy5 fluorescent dye for detection and quantification. The polyethylene glycol (PEG) linkers enhance solubility and reduce steric hindrance.
Principle of the Reaction
The EDC/NHS coupling reaction is a robust and widely used method for forming a stable amide bond between a carboxylic acid and a primary amine. The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of N'-(PEG4-acid)-Cy5 to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]
-
Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine of N-(Azide-PEG3)-amine to form a stable amide bond, releasing NHS as a byproduct. This second step is most efficient at a physiological to slightly basic pH (7.2-8.5).[1]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent/Material | Recommended Properties/Supplier | Storage |
| N-(Azide-PEG3)-amine | Purity ≥95% | Store at -20°C, desiccated.[2][3] |
| N'-(PEG4-acid)-Cy5 | Purity ≥95% | Store at -20°C, protected from light. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular biology grade | Store at -20°C, desiccated. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Molecular biology grade | Store at room temperature, desiccated. |
| Activation Buffer | 0.1 M MES, pH 6.0 | 4°C |
| Coupling Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS) | Room Temperature |
| Quenching Solution | 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5 | 4°C |
| Organic Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Room Temperature |
| Purification System | Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) | N/A |
Experimental Protocols
This section details the step-by-step procedure for the EDC/NHS coupling reaction.
Reagent Preparation
-
Equilibrate EDC, NHS, N-(Azide-PEG3)-amine, and N'-(PEG4-acid)-Cy5 to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.
-
Prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO or DMF.
-
Dissolve N'-(PEG4-acid)-Cy5 in Activation Buffer. A small amount of DMSO or DMF may be used to aid dissolution before adding the buffer. The final concentration of the organic solvent should be kept below 10% of the total reaction volume.[4]
-
Dissolve N-(Azide-PEG3)-amine in Coupling Buffer.
Two-Step Coupling Procedure
Step 1: Activation of N'-(PEG4-acid)-Cy5
-
In a microcentrifuge tube protected from light, add the dissolved N'-(PEG4-acid)-Cy5.
-
To this solution, add a 5 to 10-fold molar excess of the freshly prepared EDC stock solution.
-
Immediately add a 10 to 25-fold molar excess of the NHS stock solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1]
Step 2: Conjugation with N-(Azide-PEG3)-amine
-
Immediately following the activation step, add a 1.1 to 1.5-fold molar excess of the dissolved N-(Azide-PEG3)-amine to the activated N'-(PEG4-acid)-Cy5 solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
Step 3: Quenching the Reaction
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.
Purification of the Conjugate
Proper purification is critical to remove unreacted starting materials and reaction byproducts.
| Purification Method | Principle | Elution Profile |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | The larger N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 conjugate will elute before the smaller, unreacted starting materials. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | The elution order will depend on the specific column and gradient used. The conjugate will have a different retention time than the starting materials. |
Characterization of the Conjugate
The successful synthesis of the conjugate should be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To confirm the presence of the Cy5 dye and quantify the concentration. | An absorbance maximum around 650 nm, characteristic of Cy5. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the molecular weight of the conjugate. | A peak corresponding to the expected molecular weight of the this compound conjugate. |
| ¹H NMR | To confirm the structure of the conjugate. | The appearance of new peaks and shifts in existing peaks corresponding to the newly formed amide bond and the combined structure. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient activation of the carboxylic acid. | Ensure the pH of the Activation Buffer is between 4.5 and 6.0. Use freshly prepared EDC and NHS solutions. |
| Hydrolysis of the NHS ester. | Add the amine-containing molecule immediately after the activation step. | |
| Steric hindrance from the Cy5 dye. | Increase the molar excess of N-(Azide-PEG3)-amine. Increase the reaction time.[4] | |
| Precipitation during reaction | Poor solubility of the Cy5-containing molecule. | Ensure the N'-(PEG4-acid)-Cy5 is fully dissolved in an organic solvent before adding the aqueous buffer. Keep the final organic solvent concentration below 10%.[4] |
| Aggregation of the reactants. | Optimize the concentration of the reactants; lower concentrations may reduce aggregation. | |
| Difficulty in Purification | Similar properties of the conjugate and unreacted starting materials. | Optimize the purification method. For SEC, use a column with an appropriate pore size. For RP-HPLC, adjust the gradient to improve resolution. |
Visualizations
Reaction Signaling Pathway
Caption: EDC/NHS coupling reaction mechanism.
Experimental Workflow
Caption: General experimental workflow.
References
Application Notes and Protocols for Labeling Antibodies with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a heterobifunctional linker designed for the sequential and controlled conjugation of two different molecules to an antibody, while also incorporating a fluorescent Cy5 dye for detection and quantification. This linker is particularly valuable in the development of complex biomolecular structures such as antibody-drug conjugates (ADCs) or targeted imaging agents.
The molecule's design features two distinct reactive groups at either end of polyethylene glycol (PEG) spacers. The carboxylic acid group allows for the initial conjugation to primary amines (e.g., lysine residues) on an antibody through stable amide bond formation, typically via N-hydroxysuccinimide (NHS) ester chemistry. The azide group provides a bioorthogonal handle for a subsequent, highly specific "click chemistry" reaction with an alkyne-modified molecule. The integrated Cy5 fluorophore allows for straightforward tracking and quantification of the resulting conjugate. The hydrophilic PEG spacers enhance the solubility and reduce the potential for aggregation of the final conjugate.
This document provides detailed protocols for a two-step labeling procedure involving an initial amine coupling followed by a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively).
Quantitative Data Summary
The following tables provide representative quantitative data for the labeling of a typical IgG antibody with this compound and a subsequent click chemistry reaction. Note that optimal conditions and results will vary depending on the specific antibody and alkyne-containing molecule used.
Table 1: Physicochemical and Fluorescence Properties of this compound
| Property | Value |
| Molecular Weight | ~950 g/mol |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coefficient at λex | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield | ~0.2 |
Table 2: Representative Parameters for Antibody Labeling and Conjugation
| Parameter | Recommended Range | Typical Result |
| Amine Coupling (Step 1) | ||
| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | 10:1 |
| Reaction pH | 7.2 - 8.5 | 8.0 |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | 2 hours at RT |
| Degree of Labeling (DOL) | 2 - 8 azides per antibody | 4.2 |
| Click Chemistry (Step 2 - CuAAC) | ||
| Molar Ratio (Alkyne-Molecule:Azide-Ab) | 2:1 to 10:1 | 5:1 |
| Final Copper (I) Concentration | 50 - 250 µM | 100 µM |
| Final Ligand (e.g., THPTA) Concentration | 250 - 1250 µM | 500 µM |
| Final Reducing Agent (Sodium Ascorbate) Conc. | 1 - 5 mM | 2.5 mM |
| Reaction Time | 1 - 4 hours at RT | 2 hours at RT |
| Final Conjugate Yield | >80% | ~90% |
Experimental Protocols
This section details the multi-step protocol for labeling an antibody with this compound and conjugating it to an alkyne-containing molecule.
Diagram of Chemical Reaction Workflow
Protocol 1: Antibody Preparation
-
Buffer Exchange: The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed.[1] If necessary, perform buffer exchange using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. Higher antibody concentrations generally lead to better labeling efficiency.[2]
Protocol 2: Activation of this compound
This step converts the terminal carboxylic acid on the linker to a more reactive NHS ester.
-
Reagent Preparation:
-
Allow the vials of this compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous dimethyl sulfoxide (DMSO).
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, pH 6.0) or anhydrous DMSO. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[3]
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the linker, EDC, and NHS at a molar ratio of 1:1.5:1.5 (Linker:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature. The resulting activated linker solution should be used immediately.
-
Protocol 3: Conjugation of Activated Linker to Antibody
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).
-
Immediately add the freshly prepared activated linker solution to the antibody solution. A 5- to 20-fold molar excess of the linker over the antibody is a good starting point for optimization.[4] The final concentration of DMSO in the reaction mixture should be less than 10% to avoid denaturation of the antibody.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of Azide-Antibody-Cy5 Conjugate: Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4). This purification step is crucial to prevent the unreacted linker from interfering with the subsequent click chemistry reaction.
Protocol 4: Characterization of Azide-Antibody-Cy5 Conjugate
The degree of labeling (DOL), which is the average number of azide-linker molecules per antibody, can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5 (~649 nm, A649).
-
Calculate DOL: Use the following formula to calculate the DOL:
-
Antibody Concentration (M) = [A280 – (A649 × CF)] / ε_Ab
-
Dye Concentration (M) = A649 / ε_Dye
-
DOL = Dye Concentration / Antibody Concentration
Where:
-
CF is the correction factor for the absorbance of the dye at 280 nm (for Cy5, CF is ~0.05).
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
ε_Dye is the molar extinction coefficient of Cy5 at 649 nm (~250,000 M⁻¹cm⁻¹).
-
Protocol 5: Click Chemistry Conjugation (CuAAC or SPAAC)
The azide-functionalized antibody can now be conjugated to a molecule containing a terminal alkyne. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry can be used. SPAAC is preferred for applications where the cytotoxicity of copper is a concern.[5]
Option A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This solution should be prepared fresh.
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a reaction tube, combine the purified Azide-Antibody-Cy5 conjugate with the alkyne-containing molecule. A 5- to 10-fold molar excess of the alkyne molecule is recommended.
-
Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. A final copper concentration of 50-250 µM and a ligand-to-copper ratio of 5:1 is a good starting point.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Final Purification: Purify the final antibody conjugate using size-exclusion chromatography (SEC) to remove excess reagents and the catalyst.
Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation: Dissolve the strained alkyne-containing molecule (e.g., a DBCO- or BCN-modified molecule) in a suitable solvent like DMSO.
-
Reaction Setup:
-
In a reaction tube, combine the purified Azide-Antibody-Cy5 conjugate with the strained alkyne-containing molecule. A 3- to 10-fold molar excess of the alkyne molecule is recommended.
-
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C, protected from light. The reaction time will depend on the reactivity of the specific strained alkyne used.
-
Final Purification: Purify the final antibody conjugate using size-exclusion chromatography (SEC) to remove any unreacted alkyne-containing molecule.
Experimental Workflow Diagram
Troubleshooting
Low Degree of Labeling (DOL)
-
Cause: Inefficient activation of the linker or conjugation to the antibody.
-
Solution:
-
Ensure that the EDC and NHS solutions are fresh and that the reagents have not been compromised by moisture.
-
Confirm that the antibody buffer is completely free of primary amines.
-
Increase the molar excess of the linker relative to the antibody.
-
Optimize the reaction pH to be within the 8.0-8.5 range for efficient amine coupling.
-
Low Yield in Click Chemistry Step
-
Cause: Inefficient click reaction or issues with the reagents.
-
Solution:
-
For CuAAC, ensure that the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
-
Optimize the concentrations of the copper catalyst and ligand.
-
Increase the molar excess of the alkyne-containing molecule.
-
For SPAAC, consider a longer incubation time or a more reactive strained alkyne.
-
Antibody Aggregation
-
Cause: High degree of labeling or harsh reaction conditions.
-
Solution:
-
Reduce the molar excess of the linker during the initial conjugation step to achieve a lower DOL.
-
Perform the reactions at 4°C instead of room temperature.
-
Ensure that the concentration of organic solvents (e.g., DMSO) is kept to a minimum (ideally <10%).
-
Include stabilizing agents in the buffer, if compatible with the reaction chemistry.
-
References
Application Notes: N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a versatile, bifunctional fluorescent probe designed for advanced imaging applications. This molecule incorporates a bright and photostable Cy5 fluorophore, which emits in the far-red spectrum, minimizing autofluorescence from biological samples and ensuring a high signal-to-noise ratio.[1] Its key feature is the presence of two distinct functional groups at either end of flexible polyethylene glycol (PEG) linkers: a terminal azide (N₃) and a carboxylic acid (-COOH).[1]
The azide group enables highly specific and efficient covalent labeling of alkyne-modified biomolecules through bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3] The carboxylic acid can be activated to form stable amide bonds with primary amines, such as those on lysine residues of proteins.[1] The hydrophilic PEG spacers enhance solubility in aqueous media and reduce steric hindrance, helping to preserve the function of the labeled molecule.[1][4] These characteristics make it an ideal tool for tracking protein dynamics, studying molecular interactions, and visualizing cellular components with high precision.[1][5]
Physicochemical and Spectroscopic Properties
The selection of a fluorophore is critical for successful fluorescence microscopy. The properties of this compound are well-suited for sensitive detection in complex biological environments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | [6][7] |
| Emission Maximum (λem) | ~667 nm | [6][7] |
| Molar Extinction Coefficient (ε) | 170,000 - 232,000 M⁻¹cm⁻¹ | [8] |
| Quantum Yield (Φ) | ~0.28 | [8] |
| Molecular Formula | C₄₄H₆₂ClN₅O₉ | [6][9] |
| Molecular Weight | ~840.46 g/mol | [6][9] |
| Recommended Storage | -20°C, protected from light and moisture | [7][10] |
| Solubility | DMSO, DMF, Water | [7] |
Note: Spectroscopic properties can vary slightly depending on the solvent and local environment. Molar extinction coefficient values may vary between suppliers.[8]
Experimental Protocols
This probe offers two primary methods for conjugation: bioorthogonal click chemistry targeting alkynes and amide bond formation targeting primary amines.
Protocol 1: Labeling of Alkyne-Modified Biomolecules via CuAAC Click Chemistry
This protocol describes the labeling of a biomolecule (e.g., a protein, nucleic acid, or glycan) that has been metabolically engineered to contain a terminal alkyne group.
A. Required Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Tris buffer, pH 7.0-8.0
-
Reagent Stock Solutions:
-
Dye Stock (10 mM): Dissolve this compound in anhydrous DMSO.
-
Copper (II) Sulfate (CuSO₄) (20 mM): Dissolve in deionized water.
-
Sodium Ascorbate (100 mM): Prepare fresh by dissolving in deionized water immediately before use.
-
Copper-chelating Ligand (100 mM): Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO/water.[1][11]
-
B. Labeling Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Add a 2- to 5-fold molar excess of the 10 mM this compound stock solution to the biomolecule solution.[1]
-
Add the copper-chelating ligand (THPTA or TBTA) to the reaction mixture. The ligand protects biomolecules from oxidative damage and accelerates the reaction.[11]
-
Add the 20 mM CuSO₄ solution.
-
Initiate the click reaction by adding the freshly prepared 100 mM sodium ascorbate solution.[1]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[1]
-
Purification: Following incubation, purify the labeled conjugate from excess dye and reaction components. Size-exclusion chromatography is a common and effective method.[1]
C. Workflow Diagram:
Protocol 2: Labeling of Proteins via Amide Bond Formation
This protocol uses the carboxylic acid moiety of the dye to label primary amines (e.g., lysine residues) on a protein of interest.
A. Required Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion or dialysis)
B. Labeling Procedure:
-
Acid Activation: In a microcentrifuge tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to a concentration of 10 mM each. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid by forming an NHS ester.[1]
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.[1]
-
Conjugation: Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized but typically ranges from 10:1 to 20:1.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester.[1]
-
Purification: Remove excess, unreacted dye from the labeled protein using size-exclusion chromatography or dialysis.
Application in Imaging Signaling Pathways
A primary application of this dye is to visualize and track specific proteins within cellular signaling pathways. By labeling a protein of interest, researchers can monitor its localization, movement, and interaction with other molecules in real-time using fluorescence microscopy techniques like single-molecule tracking.[1]
For example, a cell surface receptor can be metabolically labeled with an alkyne, conjugated to Cy5-azide, and then tracked upon ligand binding to observe its diffusion, internalization, and downstream signaling events.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular bottom-up generation of targeted nanosensors for single-molecule imaging - Nanoscale (RSC Publishing) DOI:10.1039/C5NR08012F [pubs.rsc.org]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAS: 2107273-42-5 | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. jenabioscience.com [jenabioscience.com]
Site-Specific Protein Labeling with Azide-Functionalized Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific labeling of proteins using azide-functionalized dyes. The methodologies described herein leverage bioorthogonal chemistry to achieve high specificity and efficiency in protein labeling, enabling a wide range of downstream applications in research and drug development, including fluorescence imaging, western blotting, and affinity purification.
Introduction
Site-specific protein labeling is a powerful tool for studying protein function, localization, and interactions within complex biological systems. The use of bioorthogonal chemical reactions, which proceed with high efficiency and selectivity in biological environments without interfering with native biochemical processes, has revolutionized this field. Among the most prominent of these reactions are those involving an azide moiety. The azide group is small, abiotic, and chemically inert within biological systems, making it an ideal chemical handle for introducing probes like fluorescent dyes to a protein of interest.[][2]
This guide focuses on three primary methods for labeling azide-modified proteins:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click chemistry" reaction.[3][4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for live-cell imaging due to the absence of cytotoxic copper catalysts.[6][7][]
-
Staudinger Ligation: A classic bioorthogonal reaction forming a stable amide bond between an azide and a phosphine-containing probe.[][9]
Labeling Strategies Overview
The general workflow for site-specific protein labeling with azide-functionalized dyes involves two key steps: the introduction of an azide group onto the target protein and the subsequent reaction with an alkyne- or phosphine-functionalized fluorescent dye.
Quantitative Data Summary
The choice of labeling method can significantly impact the efficiency and outcome of an experiment. The following table summarizes key quantitative parameters for the three primary labeling chemistries.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Reaction Rate | Very Fast (104 - 105 M-1s-1) | Fast (10-1 - 103 M-1s-1) | Moderate (10-3 - 10-2 M-1s-1) |
| Typical Labeling Efficiency | >95% | >90% | Variable, often lower than cycloadditions |
| Biocompatibility | Requires copper catalyst, which can be toxic to living cells. Ligands like THPTA can mitigate toxicity.[5][10] | Excellent; no metal catalyst required, ideal for live-cell imaging.[][11][12] | Good; no metal catalyst, but phosphine reagents can be air-sensitive. |
| Reagent Stability | Azides and terminal alkynes are generally stable. | Cyclooctynes can be unstable; require careful handling and storage. | Phosphine reagents can be prone to oxidation. |
| Linkage Formed | Stable triazole ring.[13] | Stable triazole ring. | Stable amide bond.[9] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Purified Proteins
This protocol describes the labeling of a purified protein containing an azide group with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein (1-10 µM in PBS, pH 7.4)
-
Alkyne-functionalized dye (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Aminoguanidine hydrochloride (100 mM stock in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column or dialysis cassette
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
PBS to adjust the final protein concentration to 1-10 µM.
-
-
Add the alkyne-functionalized dye to a final concentration of 25-100 µM (a 10- to 25-fold molar excess over the protein).
-
Add THPTA to a final concentration of 500 µM.
-
Add aminoguanidine hydrochloride to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis against PBS.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling in Live Cells
This protocol is designed for labeling azide-modified proteins on the surface of or within live cells using a cyclooctyne-functionalized dye.
Materials:
-
Cells cultured with an azide-containing metabolic precursor (e.g., Ac4ManNAz for glycan labeling)
-
Cyclooctyne-functionalized dye (e.g., a DBCO, DIFO, or BCN derivative; 10 mM stock in DMSO)
-
Cell culture medium
-
PBS, pH 7.4
-
Microscopy imaging system
Procedure:
-
Culture cells in the presence of an appropriate azide-containing metabolic precursor for 24-48 hours to allow for incorporation into proteins.
-
Wash the cells twice with warm PBS or serum-free medium to remove unincorporated precursor.
-
Dilute the cyclooctyne-functionalized dye in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with warm PBS to remove excess dye.
-
The cells are now ready for imaging. Proceed with your standard fluorescence microscopy protocol.
Protocol 3: Staudinger Ligation for Protein Labeling
This protocol details the labeling of an azide-modified protein with a phosphine-functionalized dye.
Materials:
-
Azide-modified protein (10-50 µM in a suitable buffer, pH 7.0-8.0)
-
Phosphine-functionalized dye (e.g., a triarylphosphine derivative; 10 mM stock in a water-miscible organic solvent like DMSO)
-
Buffer (e.g., PBS or HEPES, pH 7.2-7.5)
-
Desalting column or dialysis cassette
Procedure:
-
To the azide-modified protein solution, add the phosphine-functionalized dye to a final concentration of 200-500 µM (a 10- to 20-fold molar excess). The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Once the reaction is complete, remove the excess phosphine reagent by a desalting column or dialysis.
References
- 2. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a versatile, heterobifunctional linker molecule designed for advanced applications in drug delivery, bioconjugation, and molecular imaging. Its structure incorporates a terminal azide group for bioorthogonal "click chemistry," a carboxylic acid for covalent amide bond formation, a fluorescent Cy5 dye for imaging and tracking, and a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce non-specific interactions.
This molecule is an invaluable tool for the construction of complex drug delivery systems, such as antibody-drug conjugates (ADCs), targeted nanoparticles, and fluorescently labeled biologics. The Cy5 fluorophore allows for real-time monitoring of the conjugate's biodistribution, cellular uptake, and intracellular trafficking.
Physicochemical and Fluorescent Properties
The key properties of this compound are summarized in the table below. These values are essential for designing and executing conjugation reactions and fluorescence-based assays.
| Property | Value |
| Molecular Weight | Approximately 840.5 g/mol |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
| Solubility | Soluble in water, DMSO, DMF |
| Reactive Groups | Azide (-N₃) and Carboxylic Acid (-COOH) |
Applications in Drug Delivery Research
The unique bifunctional nature of this compound allows for a sequential and controlled approach to building sophisticated drug delivery vehicles.
1. Synthesis of Antibody-Drug Conjugates (ADCs):
The carboxylic acid moiety can be activated to react with primary amines (e.g., lysine residues) on the surface of a monoclonal antibody. The resulting antibody-linker conjugate, now bearing an azide group and a Cy5 dye, can then be conjugated to a drug molecule that has been functionalized with an alkyne group, via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. The Cy5 tag enables the study of the ADC's targeting, internalization, and fate.
2. Functionalization of Nanoparticles:
Liposomes, polymeric nanoparticles, or other nanocarriers can be functionalized with this linker. For instance, if the nanoparticle surface has amine groups, the carboxylic acid of the linker can be used for attachment. The azide group can then be used to attach a targeting ligand (e.g., a peptide or small molecule) containing an alkyne. This creates a targeted, fluorescently traceable nanoparticle for drug delivery.
3. Development of Fluorescently Labeled Biologics:
Proteins, peptides, or oligonucleotides can be labeled with this compound through the reaction of its carboxylic acid with primary amines. The resulting fluorescently tagged and azide-functionalized biomolecule can be used in a variety of applications, including in vivo imaging and as a building block for more complex conjugates.
Experimental Protocols
The following are generalized protocols for the two primary conjugation reactions involving this compound. Optimization may be required for specific applications.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine-containing molecule (e.g., a protein, antibody, or amine-functionalized nanoparticle).
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
Prepare the amine-containing molecule in Conjugation Buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS stock solutions at a molar ratio of 1:1.5:1.5 in Activation Buffer.
-
Incubate the reaction for 15-60 minutes at room temperature.
-
-
Conjugation to Amine:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-functionalized molecule (from Protocol 1) to a molecule containing a terminal alkyne.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in the Reaction Buffer.
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or the Reaction Buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in ultrapure water.
-
Prepare a 50 mM stock solution of the copper ligand in ultrapure water.
-
Prepare a 100 mM stock solution of sodium ascorbate in ultrapure water immediately before use.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the purified azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer. A 1.5- to 3-fold molar excess of the alkyne-containing molecule is recommended.
-
Add the copper ligand solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst, excess reagents, and any unreacted molecules.
-
Data Presentation
The following tables present hypothetical but realistic quantitative data for the characterization of a targeted nanoparticle drug delivery system synthesized using this compound.
Table 1: Nanoparticle Formulation and Characterization
| Parameter | Nanoparticle A (Targeted) | Nanoparticle B (Non-Targeted) |
| Drug | Doxorubicin | Doxorubicin |
| Targeting Ligand | cRGD peptide (Alkyne-functionalized) | None |
| Linker | This compound | N/A |
| Particle Size (nm) | 125 ± 5 | 120 ± 6 |
| Polydispersity Index (PDI) | 0.15 | 0.14 |
| Zeta Potential (mV) | -15.2 ± 1.8 | -16.5 ± 2.1 |
| Drug Loading (%) | 8.5 | 8.7 |
| Encapsulation Efficiency (%) | 92 | 93 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | % Drug Released (pH 7.4) | % Drug Released (pH 5.5) |
| 1 | 5.2 | 10.8 |
| 4 | 12.6 | 25.4 |
| 12 | 25.8 | 55.1 |
| 24 | 38.4 | 78.9 |
| 48 | 55.1 | 91.3 |
Visualizations
The following diagrams illustrate the chemical reactions and experimental workflows described in the protocols.
Illuminating Cellular Pathways: A Guide to Molecular Tracking with Cy5-Labeled Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track biological molecules in real-time within complex cellular environments is paramount for advancing our understanding of cellular processes and for the development of targeted therapeutics. Cyanine 5 (Cy5), a far-red fluorescent dye, has emerged as a powerful tool for these applications. Its favorable photophysical properties, including a high molar extinction coefficient and emission in a spectral range with minimal cellular autofluorescence, make it an ideal candidate for sensitive and high-resolution imaging.[1][2] Cy5 can be conjugated to a variety of biomolecules, including proteins, peptides, nucleic acids, and nanoparticles, enabling the investigation of their localization, trafficking, and interactions.[3][4] These application notes provide detailed protocols and data for utilizing Cy5-labeled probes in molecular tracking studies.
Key Applications
Cy5-labeled probes are versatile and have been employed in a wide array of research and drug development applications:
-
In Vivo Imaging: Tracking the biodistribution of therapeutic agents and nanoparticles to target tissues and organs.[3][5][6] The near-infrared emission of Cy5 allows for deeper tissue penetration compared to dyes that emit in the visible spectrum.[3]
-
Targeted Drug Delivery: Visualizing the accumulation of drug-conjugated molecules at specific sites, such as tumors, to assess targeting efficiency.[3]
-
Cellular Imaging: High-resolution tracking of proteins, RNA, and DNA within living and fixed cells to study processes like receptor internalization, intracellular trafficking, and gene expression.[1][7][]
-
Molecular Interaction Studies: Investigating protein-protein interactions, DNA hybridization, and enzyme activity through techniques like Fluorescence Resonance Energy Transfer (FRET), where Cy5 often serves as an acceptor fluorophore.[1][4]
-
Diagnostics: Development of sensitive diagnostic assays and imaging agents for the detection of disease-specific biomarkers.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with Cy5 and its use in molecular tracking experiments.
Table 1: Photophysical Properties of Cy5 and Related Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Cy5 | ~650 | ~670 | 250,000 |
| Cy5.5 | ~675 | ~694 | 250,000 |
Data sourced from multiple commercial and research articles.[1][9][10]
Table 2: Quantitative Analysis of Cy5-Probe Uptake and Distribution
| Experimental System | Probe | Quantification Metric | Result |
| Human Retinoblastoma (Y79) Cells | Cy5-labeled CMD-TCs-NPs | Cellular Uptake (Confocal) | Increased red fluorescence intensity compared to control, indicating cellular uptake.[11] |
| BGC-823 Xenografted Mice | Cy5.5-GX1 peptide | Binding Potential (Bp) | GARTM Bp = 0.582 ± 0.2655; SRTM Bp = 0.618 ± 0.2923.[12][13] |
| CXCR4+ Tumor Mouse Models | Cy5-labeled T22-GFP-H6 Nanoparticles | Tumor Uptake (% TFU) | Labeled nanoparticles showed a drastic reduction in tumor uptake (20-22.9% TFU) compared to unlabeled (57% TFU).[6] |
| Bead-based DNA Hybridization Assay | Cy5-labeled synthetic K19 RNA | Absolute Target Quantitation | Linear range of ~1 x 10⁴ to 500 x 10⁴ molecules/bead with a binding constant of ~1.6 nM.[14] |
| CHO Cells Expressing GFP | Cy5-labeled two-strand probe complex | Signal Removal Efficiency | ~20% of active Cy5 dye remained on the cells after the erasing reaction.[15] |
| RAW 264.7, MutuDC1, and HeLa Cell Lines | Cy5-functionalized ssDNA disks | Relative Mean Fluorescence Intensity (MFI) | Uptake varied significantly between cell lines and was influenced by the chemical structure of the dye and surface modifications.[16] |
Experimental Protocols
Protocol 1: Labeling of Proteins and Antibodies with Cy5 NHS Ester
This protocol describes the covalent labeling of proteins or antibodies with a Cy5 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines.
Materials:
-
Protein or antibody solution (0.5-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.5)
-
Cy5 NHS ester, dissolved in anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using dialysis or a desalting column.[17][18]
-
Prepare Cy5 Solution: Immediately before use, dissolve the Cy5 NHS ester in DMSO or DMF to a concentration of ~10 mg/mL.[18]
-
Labeling Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1 for most antibodies.[19] Incubate the reaction for 1 hour at room temperature, protected from light.[19]
-
Purification: Separate the Cy5-labeled protein from unreacted dye using a gel filtration column or dialysis.[19] The first colored fraction to elute from the column will be the labeled protein.[19]
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the conjugate at 280 nm and ~650 nm.
-
Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where A_max is the absorbance at ~650 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein, ε_dye is the molar extinction coefficient of Cy5 (250,000 M⁻¹cm⁻¹), and CF_280 is the correction factor for the dye's absorbance at 280 nm (~0.05 for Cy5).[18][19]
-
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[19]
Protocol 2: In Vivo Fluorescence Imaging of a Cy5-Labeled Probe
This protocol provides a general workflow for non-invasive imaging of a Cy5-labeled probe in a small animal model.
Materials:
-
Purified Cy5-labeled probe
-
Tumor-bearing or healthy mice[19]
-
In vivo imaging system equipped with appropriate excitation and emission filters for Cy5
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Place the animal in the imaging chamber.
-
Pre-injection Imaging: Acquire a baseline whole-body fluorescent image to determine the level of background autofluorescence.
-
Probe Administration: Inject the Cy5-labeled probe intravenously (e.g., via tail vein) or intraperitoneally. The dosage will depend on the probe and target.
-
Dynamic Imaging: Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and target accumulation of the probe.[20]
-
Image Analysis:
-
Define regions of interest (ROIs) over the target tissue (e.g., tumor) and other organs.
-
Quantify the fluorescence intensity in each ROI at each time point.
-
Data can be expressed as fluorescence intensity, radiant efficiency, or percentage of injected dose per gram of tissue (%ID/g) after calibration. For more detailed analysis, kinetic modeling can be applied to determine parameters like binding potential.[12][13]
-
-
Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animal and excise organs of interest. Image the organs ex vivo to confirm and quantify probe distribution.
Protocol 3: Cellular Uptake and Trafficking using Confocal Microscopy
This protocol outlines a general procedure for visualizing the internalization and intracellular localization of Cy5-labeled probes in cultured cells.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Cy5-labeled probe (e.g., antibody, oligonucleotide, or nanoparticle)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization (optional, for intracellular targets)
-
Nuclear counterstain (e.g., DAPI)
-
Confocal laser scanning microscope with a ~633 nm laser line for Cy5 excitation and appropriate emission filters.[7]
Procedure:
-
Cell Seeding: Seed cells on imaging-quality dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Probe Incubation: Replace the culture medium with fresh medium containing the Cy5-labeled probe at the desired concentration. Incubate for the desired time period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator.[11]
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Live-Cell Imaging (Optional): For real-time tracking, immediately image the cells in fresh culture medium using the confocal microscope.
-
Fixation: For endpoint analysis, fix the cells with 4% PFA for 15 minutes at room temperature.[21]
-
Permeabilization (Optional): If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[21]
-
Counterstaining: Incubate with a nuclear stain like DAPI for 5-10 minutes, then wash with PBS.
-
Imaging: Mount the coverslips on a slide with antifade mounting medium. Acquire images using the confocal microscope. Use sequential scanning if multiple fluorophores are present to avoid bleed-through.[7]
-
Image Analysis: Analyze the images to determine the subcellular localization of the Cy5 signal. Co-localization analysis with organelle-specific markers can provide more detailed information on trafficking pathways.
Visualizations
Caption: Workflow for labeling proteins with Cy5 NHS ester.
Caption: General workflow for in vivo imaging experiments.
Caption: Tracking a Cy5-labeled ligand via endocytosis.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]
- 5. Fluorescent nanoparticles for the accurate detection of drug delivery [ouci.dntb.gov.ua]
- 6. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 10. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 11. Biodistribution of Cy5-labeled Thiolated and Methylated Chitosan-Carboxymethyl Dextran Nanoparticles in an Animal Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OPG [opg.optica.org]
- 13. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. assaygenie.com [assaygenie.com]
- 19. benchchem.com [benchchem.com]
- 20. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Synthesis and Application of Fluorescent PROTACs Utilizing a Cy5-PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This design hijacks the cell's natural ubiquitin-proteasome system to tag the POI for degradation. The incorporation of fluorescent dyes into PROTAC design offers a powerful tool for visualizing and quantifying their cellular uptake, distribution, and mechanism of action in real-time.
This document provides detailed protocols and application notes for the synthesis and utilization of fluorescent PROTACs employing the bifunctional linker N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. This linker features a terminal azide for "click chemistry" conjugation, a carboxylic acid for amide bond formation, and a Cy5 fluorophore for far-red fluorescence imaging, minimizing cellular autofluorescence.
PROTAC Mechanism of Action
Fluorescently labeled PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase.[1][2][3][4] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for recognition and degradation by the 26S proteasome.[1][3] The fluorescent tag on the PROTAC allows for direct visualization of this process, from initial cellular entry to co-localization with the target protein and subsequent degradation.
Caption: PROTAC-mediated protein degradation pathway.
Synthesis of a Fluorescent PROTAC
The synthesis of a fluorescent PROTAC using this compound is a modular, multi-step process. A generalized workflow is presented below, which can be adapted for specific POI and E3 ligase ligands. This example assumes the POI ligand is functionalized with a primary amine and the E3 ligase ligand with a terminal alkyne.
References
Troubleshooting & Optimization
Cy5 Labeling Efficiency Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the conjugation of Cy5 to proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low Cy5 labeling efficiency?
Low Cy5 labeling efficiency can stem from several factors related to your protein, the labeling buffer, the dye itself, or the reaction conditions. The most frequent culprits include:
-
Suboptimal Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target molecule for the dye, significantly reducing labeling efficiency.[1][2][3]
-
Incorrect pH: The pH of the reaction buffer is critical. For NHS-ester chemistry targeting primary amines, the pH should be slightly alkaline (typically 8.2-8.5) to ensure the amino groups are deprotonated and reactive.[1]
-
Low Protein Concentration: Labeling efficiency is highly dependent on the concentration of the protein. Concentrations below 2 mg/mL can lead to poor results.[1][3][4]
-
Inactive Dye: Cy5 dyes, particularly NHS esters, are sensitive to moisture and can hydrolyze, rendering them non-reactive. Improper storage or handling can lead to dye inactivation.[1]
-
Inappropriate Dye-to-Protein Molar Ratio: An insufficient amount of dye will result in a low degree of labeling (DOL). Conversely, an excessive amount can lead to protein precipitation and fluorescence quenching.[2][5]
Q2: My protein has low solubility or precipitates during the labeling reaction. What can I do?
Protein precipitation during or after labeling is a common issue, often caused by:
-
Over-labeling: Covalently attaching multiple hydrophobic Cy5 molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[5] To mitigate this, reduce the dye-to-protein molar ratio.
-
Protein Instability: The protein itself may not be stable under the required labeling conditions (e.g., pH, temperature). It's crucial to ensure your protein is stable in the chosen conjugation buffer before adding the dye.[5]
-
Organic Solvents: The use of organic solvents like DMSO or DMF to dissolve the dye can denature some proteins. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[5]
Q3: I see a fluorescent signal, but it's very weak. Is this always due to low labeling?
Not necessarily. While low labeling is a likely cause, weak fluorescence can also result from:
-
Fluorescence Quenching: Over-labeling can lead to self-quenching, where adjacent dye molecules interact and dissipate energy as heat rather than light.[2][6]
-
Environmental Effects: The local microenvironment around the conjugated dye can affect its fluorescence. Proximity to certain amino acid residues, such as aromatic ones, can quench fluorescence.[2]
-
Photobleaching: Cyanine dyes are susceptible to degradation from exposure to light. It is important to protect the dye and the conjugate from light during storage and handling.[2]
-
Presence of Quenching Agents: Certain substances, like TCEP (tris(2-carboxyethyl)phosphine), a reducing agent sometimes used in maleimide chemistry, can quench Cy5 fluorescence.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low Cy5 labeling efficiency.
Problem: Low or No Cy5 Labeling Detected
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Incompatible Buffer Components | Ensure the buffer is free of primary amines (e.g., Tris, glycine).[1][2][3] Use amine-free buffers such as PBS, HEPES, or sodium bicarbonate.[1] Perform buffer exchange via dialysis or spin filtration if necessary.[1] |
| Suboptimal pH | For NHS-ester labeling of primary amines, adjust the pH to 8.2-8.5.[1] For maleimide labeling of thiols, a pH of 7.0-7.5 is recommended.[8] |
| Low Protein Concentration | Concentrate the protein to at least 2 mg/mL, with an optimal range of 2-10 mg/mL.[1][3][4] |
| Inactive Dye | Use a fresh vial of dye. Ensure the dye has been stored properly (at -20°C, protected from light and moisture).[1] Reconstitute the dye in anhydrous DMSO or DMF immediately before use.[5][9] |
| Suboptimal Dye-to-Protein Ratio | Optimize the molar ratio of dye to protein. Start with a range of ratios (e.g., 3:1, 5:1, 7:1 for antibodies) to determine the optimal degree of labeling.[9] |
| Short Reaction Time or Low Temperature | Increase the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[2] Ensure the reaction is performed at the recommended temperature (typically room temperature). |
| Presence of Reducing Agents (for Maleimide chemistry) | While a reducing agent like TCEP is needed to reduce disulfide bonds, excess TCEP can react with the maleimide. Remove excess reducing agent before adding the dye.[10] |
Problem: Protein Precipitation During or After Labeling
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Over-labeling | Decrease the dye-to-protein molar ratio to reduce the number of hydrophobic dye molecules attached to the protein.[5] |
| Protein Instability | Confirm the stability of your protein in the chosen labeling buffer and at the reaction pH before starting the conjugation.[5] |
| High Concentration of Organic Solvent | Minimize the volume of DMSO or DMF used to dissolve the dye, keeping it below 10% of the total reaction volume.[5] |
Experimental Protocols
Protocol 1: Standard Cy5 NHS-Ester Labeling of Proteins
This protocol is for labeling primary amines (e.g., lysine residues) on proteins.
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Add the desired molar excess of the reactive dye to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[11]
-
Protocol 2: Calculating the Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where:
-
A₂₈₀ and A₆₅₀ are the absorbances at 280 nm and 650 nm, respectively.
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the following formula:
-
DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (typically 250,000 M⁻¹cm⁻¹).
-
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low Cy5 labeling efficiency.
Caption: Troubleshooting workflow for low Cy5 labeling efficiency.
Key Reaction Parameters
The relationship between key parameters influencing the success of a Cy5 labeling reaction.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Environmental Equipment & Supplies [environmental-expert.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drmr.com [drmr.com]
- 10. researchgate.net [researchgate.net]
- 11. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Technical Support Center: Optimizing N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing conjugation reactions involving N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of this compound to biomolecules.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Steric Hindrance: The bulky Cy5 dye and PEG linkers can physically block the reactive ends from accessing target functional groups.[1] | 1. Optimize Molar Ratio: Increase the molar excess of the this compound reagent. A starting point of 5- to 20-fold molar excess is recommended.[1][2] 2. Increase Reaction Time: Extend the incubation period (e.g., 4-24 hours) at a controlled temperature (4°C or room temperature) to allow more time for the reaction to proceed.[1] 3. Elevate Temperature: For NHS ester-amine coupling, a moderate temperature increase (e.g., from 4°C to room temperature) can help overcome the activation energy barrier. Monitor biomolecule stability at higher temperatures.[1] 4. Consider a Longer PEG Linker: If steric hindrance is a persistent issue, using a reagent with a longer PEG chain can provide greater spatial separation.[1] |
| Suboptimal Reaction Conditions for NHS Ester-Amine Coupling: The reaction is highly dependent on pH and reagent integrity.[1] | 1. Verify pH: Ensure the reaction buffer for NHS ester-amine coupling is within the optimal pH range of 8.0-9.0.[1] Avoid buffers containing primary amines, such as Tris, as they compete with the target.[1] 2. Use Fresh Reagents: NHS esters are susceptible to hydrolysis. Use fresh this compound and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1] | |
| Inactive Catalyst (for Click Chemistry): The Cu(I) catalyst is prone to oxidation. | 1. Prepare Fresh Sodium Ascorbate: The sodium ascorbate solution used to reduce Cu(II) to Cu(I) should be freshly prepared as it can oxidize over time.[3] 2. Use Deoxygenated Buffers: Minimize oxidation of the Cu(I) catalyst by using deoxygenated buffers.[3] 3. Copper Sequestration: If your biomolecule chelates copper (e.g., through histidine residues), consider increasing the copper and ligand (e.g., THPTA) concentration.[3] | |
| Biomolecule Aggregation or Precipitation | High Protein Concentration: Concentrated protein solutions are more prone to aggregation during labeling. | 1. Optimize Protein Concentration: A protein concentration of 1-10 mg/mL is generally recommended.[1][2] |
| Reagent Solubility: The Cy5 dye is hydrophobic and can induce aggregation when added to an aqueous reaction mixture.[1] | 1. Ensure Complete Dissolution: Fully dissolve the this compound reagent in an appropriate organic solvent (e.g., anhydrous DMSO or DMF) before adding it to the reaction buffer.[1] 2. Limit Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture below 10% of the total volume.[1] | |
| High Background Fluorescence in Final Product | Unreacted Dye: Incomplete removal of the free this compound after the reaction. | 1. Thorough Purification: Employ effective purification methods to separate the labeled conjugate from the smaller, unreacted dye. Size-exclusion chromatography (SEC) is highly effective.[1][4] Repeat the purification step if necessary.[5] |
| Non-specific Binding: The hydrophobic nature of the Cy5 dye can lead to non-specific binding to surfaces or other molecules. | 1. Use Blocking Agents: For applications like cellular imaging, use appropriate blocking steps to minimize non-specific binding.[3] 2. Optimize Buffer Conditions: Adding a non-ionic surfactant to buffers during purification can sometimes help reduce non-specific interactions.[4] | |
| Decreased Fluorescence of the Final Conjugate | Dye Degradation: Cyanine dyes can be susceptible to degradation, particularly during copper-catalyzed reactions.[3] | 1. Use a Protective Ligand: In CuAAC reactions, use a sufficient excess of a copper-chelating ligand like THPTA (a 5:1 ligand-to-copper ratio is common) to protect the dye.[3] 2. Minimize Reaction Time and Copper Concentration: Use the lowest effective copper concentration and minimize the reaction duration to reduce the risk of dye degradation.[3] |
| Photobleaching: Exposure to light can cause irreversible damage to the fluorophore.[6] | 1. Protect from Light: All steps involving the Cy5-containing reagent and the final conjugate should be performed with protection from light.[2][6] Store solutions and samples in the dark.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the two main ways to use the this compound linker for conjugation?
A1: This is a heterobifunctional linker, meaning it has two different reactive groups.[7] You can perform a two-step, sequential conjugation:
-
Amine Coupling: The carboxylic acid group can be activated (commonly to an NHS ester) to react with primary amines (like those on lysine residues of a protein) to form a stable amide bond.[8]
-
Click Chemistry: The azide group can react with an alkyne-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage.[8][9]
Q2: How does the PEG linker affect the conjugation reaction and the final conjugate?
A2: The PEG linkers (PEG3 and PEG4) serve several important functions. They act as flexible spacers that increase the distance between the biomolecule and the bulky Cy5 dye, which can help reduce steric hindrance and improve conjugation efficiency.[1][10] Additionally, the hydrophilic nature of PEG enhances the solubility of the reagent and the final conjugate in aqueous buffers, which can help prevent aggregation.[7][11]
Q3: What is the best method to purify the final conjugate and remove unreacted dye?
A3: Due to the significant difference in size between the biomolecule-conjugate and the much smaller, unreacted this compound, size-exclusion chromatography (SEC) or gel filtration is the most effective and commonly recommended purification method.[1][4] Dialysis or ultrafiltration with an appropriate molecular weight cut-off (MWCO) membrane can also be used to remove small impurities like unreacted dye.[4][12]
Q4: Can I perform both the amine coupling and the click chemistry reaction at the same time?
A4: It is highly recommended to perform the conjugations sequentially to ensure a controlled reaction and a well-defined final product. A typical approach is to first perform the NHS ester-amine coupling, followed by purification to remove the excess labeling reagent, and then proceed with the click chemistry reaction with the second molecule.[1][8]
Q5: My Cy5 fluorescence seems to be quenched or lower than expected. What could be the cause?
A5: Several factors can lead to reduced fluorescence. High concentrations of the Cy5 dye on a biomolecule can lead to self-quenching.[13] The reaction conditions themselves, especially in copper-catalyzed click chemistry, can generate reactive oxygen species that may degrade the Cy5 dye.[3] It is also crucial to protect the dye and conjugates from light at all times to prevent photobleaching.[6]
Experimental Protocols
Protocol 1: Labeling of a Protein via NHS Ester-Amine Coupling
This protocol describes the conjugation of the carboxylic acid group of the linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS), pH 7.2-7.5
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[14]
-
Coupling Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[2]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0[2]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Coupling Buffer at a concentration of 1-10 mg/mL.[2]
-
Preparation of Activated NHS Ester (in situ):
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the free dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[2]
-
Collect the fractions containing the labeled protein, which will elute first.
-
Protocol 2: Labeling of an Alkyne-Modified Biomolecule via Click Chemistry (CuAAC)
This protocol details the labeling of a biomolecule containing an alkyne group with the azide moiety of the linker. This can be performed on the product from Protocol 1 after purification.
Materials:
-
Azide-labeled biomolecule (e.g., from Protocol 1)
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction buffer: PBS or Tris buffer, pH 7.0-8.0[2]
-
Size-exclusion chromatography column
Procedure:
-
Prepare Stock Solutions:
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled biomolecule and a 2-5 fold molar excess of the alkyne-modified molecule.[2]
-
Add the THPTA solution to the reaction mixture (a 5:1 ligand-to-copper ratio is common).[3]
-
Add the CuSO₄ solution.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
-
Incubation:
-
Purification:
-
Purify the final conjugate using a size-exclusion chromatography column to remove excess reagents and the copper catalyst.
-
Visualizations
Caption: Sequential workflow for conjugating this compound.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Cy5 Fluorescence Quenching
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of Cy5 fluorescence quenching. It is intended for researchers, scientists, and drug development professionals who utilize Cy5 in their experiments.
Frequently Asked Questions (FAQs) - Understanding Cy5 Quenching
Q1: What is Cy5 fluorescence quenching?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, such as Cy5. This occurs when the excited-state energy of the Cy5 molecule is lost through non-radiative pathways instead of being emitted as light. Quenching can be caused by a variety of factors, including interactions with other molecules or changes in the local environment.
Q2: What are the primary causes of Cy5 fluorescence quenching?
A2: The primary causes of Cy5 fluorescence quenching include:
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This is a common issue in fluorescence microscopy, especially during time-lapse imaging.[1][2]
-
Dye Aggregation: At high concentrations, Cy5 molecules can stack together, forming non-fluorescent H-aggregates.[3][4][5] This is a form of self-quenching.
-
Environmental Factors: The chemical environment surrounding the Cy5 dye can significantly impact its fluorescence. This includes the composition of the buffer, the presence of specific ions, and the proximity to certain molecules.
-
Interaction with Nucleobases: When labeling nucleic acids, the fluorescence of Cy5 can be influenced by the adjacent nucleotide sequence.[6] For instance, proximity to cytosine (C) can lead to quenching.[6]
-
Förster Resonance Energy Transfer (FRET): If another molecule (an acceptor) with an appropriate absorption spectrum is in close proximity, the energy from the excited Cy5 (the donor) can be non-radiatively transferred to the acceptor, quenching the Cy5 fluorescence.[7]
Q3: How does the local environment affect Cy5 fluorescence?
A3: The local environment plays a critical role in Cy5 stability and fluorescence output. Key environmental factors include:
-
Buffer Composition: The presence of certain salts or additives in a buffer can promote dye aggregation and quenching.[5][8] Conversely, some buffer components can enhance stability.
-
Proximity to Other Molecules: Certain molecules can act as quenchers. For example, guanine can quench the fluorescence of some dyes through photoinduced electron transfer, though this is less of a concern for Cy5 compared to other fluorophores like fluorescein.[9][10]
-
Solvent Polarity: The polarity of the solvent can influence the excited-state lifetime and quantum yield of Cy5.[11]
Troubleshooting Guide: How to Prevent and Mitigate Cy5 Quenching
This section provides a step-by-step guide to troubleshoot and prevent Cy5 fluorescence quenching in your experiments.
Problem: Weak or No Cy5 Signal
| Potential Cause | Troubleshooting Steps & Solutions |
| Photobleaching | - Reduce Excitation Light Exposure: Minimize the duration and intensity of light exposure. Use neutral density filters to decrease illumination intensity.[2] - Use Antifade Reagents: Incorporate commercial antifade reagents like ProLong Diamond, ProLong Glass, or SlowFade into your mounting medium.[12][13] These reagents scavenge reactive oxygen species that contribute to photobleaching. - Optimize Imaging Settings: Adjust camera gain and binning to minimize the required exposure time.[2] |
| Dye Aggregation (Self-Quenching) | - Optimize Labeling Ratio (DOL): Avoid over-labeling your protein or nucleic acid. A lower dye-to-biomolecule ratio can prevent dye clustering.[3][14] For proteins, a general guideline is one dye molecule per 200 amino acids.[14] - Modify Buffer Conditions: High salt concentrations can sometimes promote aggregation.[5] Test different buffer formulations to find one that minimizes quenching. - Use Asymmetrically Charged Dyes: If possible, consider using modified cyanine dyes with asymmetrical charge distributions, which are designed to reduce self-aggregation.[3] |
| Environmental Quenching | - Buffer Optimization: Ensure your buffer does not contain components known to quench Cy5. For instance, some antifade reagents containing p-Phenylenediamine (PPD) may not be suitable for cyanine dyes.[15][16] - DNA/RNA Sequence Design: If labeling oligonucleotides, be mindful of the sequence adjacent to the Cy5 label. Purine-rich sequences, particularly with a 5' guanine, tend to result in higher fluorescence.[6] |
| Inefficient Labeling | - Verify Labeling Protocol: Ensure that the labeling reaction conditions (e.g., pH, temperature, buffer composition) are optimal for the Cy5 NHS ester or other reactive form being used.[14] - Check Protein/Nucleic Acid Purity: Contaminants in your sample can interfere with the labeling reaction. |
Quantitative Data Summary
The following tables summarize quantitative data related to Cy5 photostability and the effectiveness of various antifade reagents.
Table 1: Performance of Commercial Antifade Reagents with Cy5
| Antifade Reagent | Performance Rating | Key Features |
| ProLong Diamond | +++ (Best) | Offers high photostability protection. |
| ProLong Glass | +++ (Best) | Hard-setting mountant with a refractive index of 1.52 for high-resolution imaging.[12] |
| ProLong Live | +++ (Best) | Suitable for live-cell imaging. |
| SlowFade Diamond | Excellent | Provides robust photostability resistance.[13] |
| SlowFade Glass | Good | Offers a refractive index of 1.52 for improved axial resolution.[13] |
Performance ratings are based on manufacturer's information and are intended as a general guide.
Table 2: Effect of Covalently Linked Photostabilizers on Cy5 Photobleaching Lifetime
| Compound | Photobleaching Lifetime (s) |
| Cy5 | 5.6 ± 1.9 |
| Cy5-COT (Cyclooctatetraene) | Significantly Increased |
| Cy5-NBA (Nitrobenzyl alcohol) | Significantly Increased |
| Cy5-Trolox | Significantly Increased |
Data adapted from single-molecule TIRF microscopy experiments.[17] The covalent attachment of photostabilizers can markedly enhance the photostability of Cy5.
Detailed Experimental Protocols
Protocol 1: Using Antifade Mounting Media for Fixed Samples
Objective: To prepare a microscope slide with a fixed sample using an antifade mounting medium to minimize photobleaching during imaging.
Materials:
-
Fixed and fluorescently labeled cells or tissue on a microscope slide
-
Antifade mounting medium (e.g., ProLong Diamond or SlowFade Diamond)
-
Coverslip
-
Nail polish or sealant
Procedure:
-
Sample Preparation: Complete all staining and washing steps for your sample on the microscope slide.
-
Final Wash: Perform a final wash with a phosphate-buffered saline (PBS) solution to remove any residual salts from previous steps.
-
Remove Excess Buffer: Carefully aspirate the excess buffer from the slide, ensuring the sample does not dry out.
-
Apply Antifade Medium: Add a single drop of the antifade mounting medium directly onto the sample.
-
Mount Coverslip: Gently lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Curing (if applicable): Allow the mounting medium to cure according to the manufacturer's instructions. Some mountants require a curing period to achieve the optimal refractive index.[12]
-
Seal Coverslip: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to secure the coverslip.
-
Imaging: The sample is now ready for fluorescence microscopy.
Visualizations
Caption: Major pathways leading to Cy5 fluorescence quenching.
Caption: A logical workflow for troubleshooting low Cy5 fluorescence signals.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cy5 Dye Cassettes Exhibit Through-Bond Energy Transfer and Enable Ratiometric Fluorescence Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]
- 10. Tunable Blinking Kinetics of Cy5 for Precise DNA Quantification and Single-Nucleotide Difference Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 13. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. bidc.ucsf.edu [bidc.ucsf.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
Welcome to the technical support center for N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is designed for good aqueous solubility due to its hydrophilic polyethylene glycol (PEG) spacers.[1][2][3][4] It is soluble in water, as well as common organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[3][5][6] For most applications, preparing a concentrated stock solution in anhydrous DMSO or DMF (e.g., 10 mM) is recommended, which can then be diluted into the aqueous reaction buffer.[2][5][7]
Q2: I am observing precipitation of the compound in my aqueous buffer. What could be the cause and how can I resolve it?
A2: Precipitation can occur for a few reasons, primarily related to the hydrophobic nature of the Cy5 dye, especially at high concentrations.[7] Here are some potential causes and solutions:
-
Concentration: The concentration of the dye in your final reaction mixture may be too high. Try reducing the concentration of the this compound.
-
Buffer Composition: Certain salts or buffer components might decrease the solubility. If possible, try a different buffer system. A common buffer for conjugation is phosphate-buffered saline (PBS) at pH 7.2-7.5.[2]
-
Incomplete Dissolution of Stock: Ensure your stock solution in DMSO or DMF is fully dissolved before adding it to the aqueous buffer.[7] You can gently vortex the stock solution to aid dissolution.
-
Aggregation: The hydrophobic Cy5 core can promote aggregation.[7] To mitigate this, ensure rapid and thorough mixing when adding the stock solution to your aqueous buffer. Avoid letting concentrated droplets of the organic stock solution sit in the aqueous phase before mixing.
Q3: Does pH affect the solubility of this compound?
A3: While the fluorescence of some cyanine dyes can be pH-sensitive, Cy5 is generally stable over a wide pH range (typically pH 3-10).[8][9] However, extreme pH values could potentially affect the overall charge of your target molecule to be conjugated, which might indirectly influence the solubility of the final conjugate. For the carboxylic acid moiety of this compound, the pH will affect its protonation state, but the PEG linkers generally ensure good solubility in commonly used buffers. For amine coupling reactions, a pH range of 7.2-7.5 is recommended for the coupling buffer.[2]
Q4: Can I use organic co-solvents in my aqueous buffer to improve solubility?
A4: Yes, in some cases, adding a small percentage of an organic co-solvent like DMSO or ethanol (e.g., up to 30%) to your aqueous buffer can help improve the solubility of cyanine dyes and prevent aggregation.[10] However, you must first confirm that the chosen co-solvent is compatible with your experimental system and does not negatively impact the activity of your biomolecules (e.g., proteins, antibodies).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms upon adding the dye to the aqueous buffer. | The concentration of the dye is too high. | Decrease the final concentration of the dye in the reaction. |
| The Cy5 dye is aggregating.[7] | Add the dye stock solution to the buffer while vortexing to ensure rapid mixing. Consider adding a small amount of a compatible organic co-solvent. | |
| The stock solution was not fully dissolved. | Ensure the stock solution in DMSO or DMF is a clear solution before use. | |
| Low fluorescence signal in the final conjugate. | The dye precipitated out of solution during the reaction. | Follow the recommendations above to prevent precipitation. |
| The pH of the buffer is affecting fluorescence. | While Cy5 fluorescence is generally stable, verify the pH of your buffer is within the optimal range (typically pH 7-8.5 for labeling).[5][9] | |
| The dye has photobleached. | Protect the dye and its conjugates from light as much as possible during experiments. | |
| Inconsistent results between experiments. | Variability in stock solution preparation. | Prepare fresh stock solutions and ensure complete dissolution before each use. |
| Buffer composition varies. | Use a consistent buffer formulation for all experiments. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Ensure no particulates are visible.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: General Procedure for Aqueous Dilution
Objective: To dilute the organic stock solution into an aqueous buffer for subsequent experiments.
Materials:
-
Prepared stock solution of this compound in DMSO or DMF
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Bring the stock solution and the aqueous buffer to room temperature.
-
While gently vortexing the aqueous buffer, add the desired volume of the stock solution dropwise to the buffer.
-
Continue vortexing for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains particulates, consider reducing the final concentration.
Visualizations
Caption: A general experimental workflow for the use of this compound.
Caption: A logical diagram for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 4. This compound, 2107273-42-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
Navigating the Maze of PROTAC Linker Optimization: A Technical Support Center
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered in the design and optimization of Proteolysis-Targeting Chimera (PROTAC) linkers. The linker, far from being a passive tether, plays a critical role in the formation of a productive ternary complex and dictates the overall efficacy of the PROTAC.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker connects the ligand that binds to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][3][][5] The linker's length, rigidity, and chemical composition are critical factors that influence the stability and conformation of this ternary complex.[1][2][3][6]
Q2: Is there a universal optimal linker length for all PROTACs?
A2: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific POI and E3 ligase pair.[7] However, most successful PROTACs reported have linkers with lengths ranging from 7 to 29 atoms.[7] Empirical screening of a library of PROTACs with varying linker lengths is crucial to determine the optimum for a specific system.[7][8][9]
Q3: How does the chemical composition of the linker affect PROTAC properties?
A3: The linker's composition significantly impacts a PROTAC's physicochemical properties. For instance, polyethylene glycol (PEG) and alkyl chains are the most commonly used motifs.[1] PEG linkers can enhance hydrophilicity and solubility, while more rigid structures like piperazine or phenyl rings can pre-organize the PROTAC into a bioactive conformation.[][7][9][10] The linker's composition also affects metabolic stability and cell permeability.[6][7]
Q4: What is the "hook effect" in the context of PROTACs and how can the linker design mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[11][12] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[12] A well-designed linker can mitigate the hook effect by enhancing the cooperativity of the ternary complex formation, making it more stable.[8][12] Modifying linker flexibility or rigidity can also help.[12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a frequent challenge that often points to issues with the formation of a productive ternary complex or poor cellular permeability.[8]
| Potential Linker-Related Cause | Recommended Action |
| Incorrect Linker Length or Rigidity | Synthesize and test a library of PROTACs with varying linker lengths and rigidities. A linker that is too short can cause steric hindrance, while a linker that is too long or flexible may lead to an unstable or non-productive complex.[8][9] |
| Unfavorable Ternary Complex Conformation | Modify the linker's attachment points on either the POI-binding ligand or the E3 ligase ligand.[8] Computational modeling can help predict the geometry of the ternary complex with different linker configurations.[1] |
| Poor Physicochemical Properties | To improve solubility, incorporate polar groups or heterocyclic scaffolds like piperazine into the linker.[8] For better cell permeability, a balance between hydrophilicity and lipophilicity is needed.[7] |
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
This suggests that at higher concentrations, the formation of non-productive binary complexes is favored over the productive ternary complex.[12]
| Potential Linker-Related Cause | Recommended Action |
| Suboptimal Ternary Complex Stability | A well-designed linker can create favorable protein-protein interactions within the ternary complex, enhancing its stability and mitigating the hook effect. This often requires empirical testing of different linker designs.[8] |
| High Linker Flexibility | A highly flexible linker may not sufficiently pre-organize the binding elements for efficient ternary complex formation. Consider introducing more rigid motifs into the linker, such as phenyl or piperazine rings.[7][9] |
Data Presentation
The following tables summarize quantitative data from various studies to illustrate the impact of linker design on PROTAC efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC | Linker Length (atoms) | ER Binding Affinity (IC50, µM) | ER Degradation at 1 µM (%) |
| 11 | 9 | ~1 | ~60 |
| 12 | 12 | ~1 | ~75 |
| 13 | 16 | ~1 | >90 |
| 14 | 19 | ~1 | ~50 |
| 15 | 21 | ~1 | <20 |
Data synthesized from studies on ER-targeting PROTACs, showing that a 16-atom linker was optimal for degradation, while linker length did not significantly affect binary binding affinity.[13][14]
Table 2: Comparison of Linker Composition on BTK and BRD4 Degradation
| Target | Linker Type | DC50 (nM) | Dmax (%) | Efficacy Summary |
| BTK | PEG-based | <10 | >90 | Highly effective degradation |
| BTK | Alkyl-based | 100-300 | ~80 | Effective degradation |
| BRD4 | PEG-based | <100 | >90 | Potent degradation |
| BRD4 | Alkyl-based | >1000 | <50 | Less effective than PEG-based |
This table provides a comparative summary of how different linker compositions can affect the degradation efficiency for different targets.[3][15]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[8][16]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Then, incubate with an appropriate HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH, β-actin).[8]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[8]
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[17][18]
-
Reagent Preparation: Label the purified target protein and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively.[17]
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.[17]
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.[17][18]
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.[17]
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 3: In-cell Ubiquitination Assay
This assay confirms that the ternary complex formed is productive, leading to the ubiquitination of the target protein.[19][20]
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells as described in Protocol 1.[19]
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to pull it down.[19]
-
Western Blot: Elute the immunoprecipitated protein and run a Western blot.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the target protein.[19] A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination.[19]
Mandatory Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Reducing Non-specific Binding of Cy5 Conjugates
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing non-specific binding of Cy5 conjugates in immunofluorescence and other applications. High background staining can obscure specific signals, leading to misinterpreted results. This document offers frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve clean, specific staining.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with Cy5 conjugates?
High background fluorescence with Cy5 conjugates can arise from several factors:
-
Dye-Related Interactions: The Cy5 dye itself can exhibit non-specific binding, particularly to monocytes and macrophages, which is thought to be mediated by the human high-affinity receptor for IgG (FcγRI, CD64).[1][2] The lipophilic nature of Cy5 can also contribute to non-specific protein binding.[3]
-
Antibody Concentration: Using primary or secondary antibody concentrations that are too high is a common cause of non-specific binding and high background.[4][5][6]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue or cells allows antibodies to adhere to unintended targets.[4][7]
-
Insufficient Washing: Failure to thoroughly wash away unbound antibodies after incubation steps can result in high background.[4][5][7]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins present in the sample, or with other proteins.[7]
-
Hydrophobic and Ionic Interactions: Non-specific binding can also be driven by hydrophobic or ionic interactions between the antibody-dye conjugate and cellular components.
-
Tissue Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for high background.[8][9] This is often more prominent at shorter wavelengths, but can still be a factor in the far-red spectrum of Cy5.
-
Fixation Issues: Over-fixation or the use of certain fixatives like glutaraldehyde can lead to increased autofluorescence.[8][9]
Q2: How can I specifically block the non-specific binding of the Cy5 dye itself?
For issues related to the Cy5 dye binding to Fc receptors on cells like monocytes and macrophages, standard blocking buffers may be insufficient.[2] A specific strategy is to use phosphorothioate oligodeoxynucleotides (PS-ODN) as a blocking agent. PS-ODN has been shown to effectively suppress this non-specific binding by interacting with CD64, thereby preventing the Cy5 conjugate from binding.[1][10]
Q3: What is the best general blocking buffer to use for immunofluorescence with Cy5 conjugates?
The optimal blocking buffer can be application-dependent. However, a common and effective starting point is to use normal serum from the same species as the secondary antibody.[7][8][11] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum for blocking. This is because the IgG in the serum will bind to non-specific sites, preventing the labeled secondary antibody from doing so.[7] It is critical not to use serum from the same species as the primary antibody, as this will lead to high background.[7][11]
In addition to normal serum, commercially available blocking buffers are specifically formulated for fluorescent applications and can provide superior signal-to-noise ratios.[12][13][14] These often contain proprietary protein formulations designed to minimize background.
Q4: How do I optimize my antibody concentrations to reduce background?
Proper antibody titration is crucial.
-
Primary Antibody: Dilute your primary antibody to the optimal concentration as recommended by the manufacturer, and then perform a dilution series to find the concentration that gives the best signal-to-noise ratio for your specific sample and protocol.
-
Secondary Antibody: It is a common mistake to use secondary antibodies at too high a concentration. For many fluorescent secondary antibodies, a starting dilution of 1:500 to 1:2000 is appropriate, but always refer to the manufacturer's datasheet.[5] Running a control with only the secondary antibody will help determine if it is contributing to non-specific binding.[6]
Q5: Can detergents in my wash buffers help reduce non-specific binding?
Yes, adding a mild non-ionic detergent, such as Tween 20, to your wash buffers (e.g., PBS or TBS) at a concentration of 0.05% to 0.2% can help reduce non-specific antibody binding by disrupting weak, non-specific interactions.[5][15] However, be aware that excessive concentrations of detergent (e.g., 0.5-1%) can potentially reduce the specific signal.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to high background with Cy5 conjugates.
Problem: High Background Staining
| Potential Cause | Recommended Solution | Experimental Control |
| Antibody concentration is too high. | Perform a titration experiment for both the primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio. A good starting dilution for many secondary antibodies is 1:1000.[5] | Stain a sample with a range of antibody dilutions. |
| Inadequate blocking. | Increase the blocking incubation time (e.g., to 1 hour at room temperature). Use 5-10% normal serum from the species in which the secondary antibody was raised. Consider using a commercially available blocking buffer designed for fluorescence.[12][13] | Compare different blocking agents and incubation times side-by-side. |
| Insufficient washing. | Increase the number of wash steps (e.g., 4-6 washes) and the duration of each wash (e.g., 5-10 minutes).[5][16] Ensure an adequate volume of wash buffer is used to fully cover the sample. Add 0.05-0.2% Tween 20 to your wash buffer.[5][15] | Compare your standard washing protocol with a more stringent one. |
| Secondary antibody is binding non-specifically. | Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is binding non-specifically.[6] Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity. | Secondary antibody only control. |
| Cy5 dye is binding to Fc receptors. | For cell types known to express high levels of Fc receptors (e.g., monocytes, macrophages), pre-incubate with an Fc receptor blocking reagent or with phosphorothioate oligodeoxynucleotides (PS-ODN).[1][2][10] | Compare staining with and without the specific blocking agent on a known positive cell population. |
| Tissue autofluorescence. | Examine an unstained sample under the microscope using the Cy5 filter set to assess the level of natural fluorescence.[8][9] If autofluorescence is high, consider using a different fixative or treating the sample with an autofluorescence quenching agent like Sudan Black B.[9] | Unstained sample control. |
| Sample has dried out. | Ensure the sample remains hydrated throughout the entire staining procedure. Use a humidified chamber for incubations.[9] | Visually inspect the sample during the procedure to ensure it remains covered in buffer. |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining with Optimal Blocking
This protocol provides a general workflow for immunofluorescence staining with an emphasis on steps to minimize non-specific binding.
-
Sample Preparation: Prepare cells or tissue sections according to standard procedures (e.g., fixation, permeabilization, antigen retrieval).
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its predetermined optimal concentration in the blocking buffer.
-
Incubate the sample with the primary antibody solution (e.g., 1 hour at room temperature or overnight at 4°C) in a humidified chamber.
-
-
Washing:
-
Wash the sample three times for 5-10 minutes each with PBS containing 0.1% Tween 20 (PBST).[18]
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody to its predetermined optimal concentration in the blocking buffer.
-
Incubate the sample in the dark for 1 hour at room temperature in a humidified chamber.
-
-
Final Washes:
-
Wash the sample three times for 5-10 minutes each with PBST in the dark.
-
Perform a final wash with PBS to remove residual detergent.
-
-
Mounting and Imaging:
Protocol 2: Reducing Cy5-Specific Binding to Immune Cells
This protocol is an adaptation for samples containing cells that express high levels of Fc receptors, such as peripheral blood mononuclear cells (PBMCs) or macrophage-rich tissues.
-
Sample Preparation: Prepare cells as required.
-
Fc Receptor Blocking (Optional but Recommended):
-
Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) according to the manufacturer's instructions.
-
-
Cy5-Specific Blocking:
-
Staining:
-
Proceed with your standard primary and Cy5-conjugated secondary antibody staining protocol (as described in Protocol 1), keeping the PS-ODN in the incubation steps if necessary.
-
Visualizing Experimental Workflows
Standard Immunofluorescence Workflow
Caption: A typical workflow for indirect immunofluorescence staining.
Troubleshooting Logic for High Background
Caption: A logical flow for diagnosing sources of high background.
References
- 1. Phosphorothyoate oligodeoxynucleotides block nonspecific binding of Cy5 conjugates to monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 3. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. licorbio.com [licorbio.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 11. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 12. thomassci.com [thomassci.com]
- 13. biocompare.com [biocompare.com]
- 14. Blocking Buffer for Fluorescent Western Blotting | ABIN925618 [antibodies-online.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Cy5-Azide Stability and Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and reactivity of Cy5-azide in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing Cy5-azide?
For short-term storage of aqueous solutions, a neutral to slightly acidic pH of 6.0-7.5 is recommended to ensure the stability of the azide functional group. For long-term storage, it is best to store Cy5-azide as a solid, desiccated at -20°C, or as a stock solution in an anhydrous organic solvent like DMSO or DMF.
Q2: How does pH affect the fluorescence of Cy5-azide?
The fluorescence of the Cy5 dye core is largely insensitive to pH within a range of approximately 4 to 10.[1][2][3] Within this range, you can expect consistent and bright fluorescence. Extreme pH values outside of this range may lead to a decrease in fluorescence intensity.
Q3: What is the impact of pH on the stability of the azide group in Cy5-azide?
While the Cy5 fluorophore is stable across a wide pH range, the azide functional group can be sensitive to acidic conditions. In highly acidic environments (pH < 4), there is a risk of forming hydrazoic acid, which is volatile and potentially explosive.[4][5] In the typical pH range for bioconjugation reactions (pH 6-9), the azide group is considered stable.[6]
Q4: What is the optimal pH for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with Cy5-azide?
The CuAAC reaction is functional over a broad pH range, typically between 4 and 12.[6][7] However, for bioconjugation applications, a neutral to slightly basic pH of 7.0 to 8.0 is often recommended as a starting point.[8][9] This range provides a good balance for efficient catalysis while maintaining the stability of most biomolecules.
Q5: Does pH affect the rate of strain-promoted azide-alkyne cycloaddition (SPAAC) with Cy5-azide?
Yes, the rate of SPAAC reactions can be influenced by pH. Generally, higher pH values have been observed to increase the reaction rate.[10] However, the optimal pH can also depend on the specific cyclooctyne used and the buffer system.
Troubleshooting Guide
| Issue | Potential Cause Related to pH | Suggested Solution |
| Low or no fluorescence signal after labeling | Degradation of Cy5 dye: The reaction or storage buffer was outside the optimal pH range of 4-10. | Ensure that all buffers used for the reaction and subsequent analysis are within the pH 4-10 range. Verify the pH of your buffers before use. |
| Low or no product yield in CuAAC reaction | Suboptimal reaction pH: The pH of the reaction buffer may not be optimal for the copper catalyst's activity or the stability of your biomolecule. | Adjust the reaction buffer to a pH between 7.0 and 8.0.[8] If your biomolecule requires a different pH for stability, you may need to perform a pH optimization experiment. Avoid amine-containing buffers like Tris, as they can interfere with the copper catalyst.[6][9] |
| Low or no product yield in SPAAC reaction | Suboptimal reaction pH: The pH may be too low for efficient cycloaddition. | Consider increasing the pH of the reaction buffer. A pH of 7.5-8.5 can enhance the reaction rate for many SPAAC reactions.[10] |
| Precipitation during the reaction | pH-induced precipitation of biomolecule: The reaction buffer pH is at or near the isoelectric point (pI) of your protein or peptide, causing it to precipitate. | Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of your biomolecule. |
| Inconsistent reaction yields | Buffer variability: Inconsistent pH of prepared buffers or degradation of buffer components. | Prepare fresh buffers for each experiment and accurately measure the pH. |
Data Summary: Impact of pH on Cy5-Azide
| Parameter | pH Range | Effect | References |
| Cy5 Fluorescence Stability | 4.0 - 10.0 | Fluorescence intensity is stable and remains high. | [1][2][3] |
| Azide Group Stability | < 4.0 | Potential for degradation to hydrazoic acid. | [4][5] |
| 6.0 - 9.0 | Generally stable for bioconjugation. | [6] | |
| CuAAC Reactivity | 4.0 - 12.0 | Reaction proceeds. | [6][7] |
| 7.0 - 8.0 | Recommended starting range for optimal bioconjugation. | [8][9] | |
| SPAAC Reactivity | 5.0 - 10.0 | Reaction rate generally increases with higher pH. | [10] |
Experimental Protocols
Protocol: Assessing the Impact of pH on CuAAC Reaction Efficiency
This protocol provides a method to determine the optimal pH for the copper-catalyzed click reaction between your alkyne-containing biomolecule and Cy5-azide.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
Cy5-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand
-
A series of buffers with different pH values (e.g., MES for pH 6.0, Phosphate buffer for pH 7.0 and 8.0, and Borate buffer for pH 9.0)
-
DMSO or DMF
-
Microcentrifuge tubes
-
SDS-PAGE and fluorescence gel scanner or other appropriate analytical method (e.g., HPLC, mass spectrometry)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve your alkyne-modified biomolecule in a suitable buffer (e.g., PBS pH 7.4) to a known concentration.
-
Prepare a 10 mM stock solution of Cy5-azide in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Set up pH-Varied Reactions:
-
In separate microcentrifuge tubes, set up the reactions for each pH to be tested. For a 50 µL final reaction volume:
-
X µL Alkyne-biomolecule (to a final concentration of 10-50 µM)
-
2.5 µL Cy5-azide stock solution (final concentration: 0.5 mM)
-
Buffer of specific pH (to bring the volume to 45 µL)
-
1 µL CuSO₄ stock solution (final concentration: 1 mM)
-
1 µL THPTA stock solution (final concentration: 1 mM)
-
-
Vortex each tube gently to mix.
-
-
Initiate the Reaction:
-
Add 3 µL of the freshly prepared sodium ascorbate stock solution to each tube (final concentration: 6 mM).
-
Vortex gently and incubate at room temperature for 1 hour, protected from light.
-
-
Analyze the Reaction Products:
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Analyze the reaction products using an appropriate method. For proteins, this could be SDS-PAGE followed by in-gel fluorescence scanning. For other molecules, HPLC or mass spectrometry may be suitable.
-
Compare the intensity of the fluorescently labeled product band or peak across the different pH conditions to determine the optimal pH for your reaction.
-
Visualizations
Caption: Impact of pH on Cy5-azide stability and reactivity.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 Labeled Peptides
Welcome to the technical support center for the purification of peptides labeled with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these fluorescently labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound labeled peptides?
The primary challenge lies in efficiently separating the desired labeled peptide from unreacted free dye, unlabeled peptide, and other reaction byproducts. The this compound reagent itself is relatively large and hydrophobic due to the Cy5 dye, which can sometimes lead to co-elution with the labeled peptide in certain chromatographic methods if not optimized correctly.
Q2: Which purification methods are most effective for this type of labeled peptide?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC) are the most common and effective methods.[1] Solid-Phase Extraction (SPE) is also a useful technique for sample cleanup and concentration, particularly for removing excess salts and some of the free dye before a final polishing step by HPLC.
Q3: How does the this compound label affect the peptide's chromatographic behavior?
The PEG (Polyethylene Glycol) linkers are intended to increase hydrophilicity and reduce aggregation.[2] However, the Cy5 dye is inherently hydrophobic and will significantly increase the hydrophobicity of the peptide, leading to longer retention times in RP-HPLC compared to the unlabeled peptide. The azide group is relatively non-polar and can also contribute to increased retention.[1]
Q4: Can I use the same purification protocol for different peptides labeled with this dye?
While the general principles remain the same, the optimal purification protocol will likely need to be adjusted for each unique peptide. The amino acid sequence of the peptide significantly influences its intrinsic properties like hydrophobicity, charge, and solubility, which in turn affect its chromatographic behavior. Therefore, method optimization for each new labeled peptide is highly recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound labeled peptides.
Low Yield of Labeled Peptide
| Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Before purification, ensure the labeling reaction has gone to completion. Optimize labeling conditions such as pH, reaction time, and molar ratio of the labeling reagent to the peptide. |
| Peptide Precipitation | The hydrophobic Cy5 dye can sometimes cause aggregation and precipitation.[2] Ensure the peptide is fully dissolved in the initial mobile phase before injection. A small amount of organic solvent (like DMSO or DMF) can be used to dissolve the sample initially, but be mindful of its effect on peak shape and retention. |
| Poor Recovery from Column | The labeled peptide may be irreversibly adsorbed to the column matrix. Ensure the column chemistry is appropriate for your peptide. For highly hydrophobic peptides, a C4 or C8 column may be more suitable than a C18 column. |
Presence of Free Dye After Purification
| Potential Cause | Recommended Solution |
| Inefficient Separation by RP-HPLC | Optimize the gradient elution. A shallower gradient often provides better resolution between the labeled peptide and the free dye.[3][4] Also, ensure you are monitoring the elution at both the peptide's absorbance wavelength (typically 220 nm) and the Cy5 absorbance maximum (~650 nm). |
| Co-elution in Size-Exclusion Chromatography (SEC) | The size difference between your peptide and the free dye may not be sufficient for complete separation with the selected column. Choose an SEC column with a fractionation range appropriate for the molecular weight of your peptide and the free dye (~1 kDa). For smaller peptides, a column with a lower molecular weight cutoff may be necessary. |
| Column Overload | Injecting too much sample can lead to peak broadening and poor separation. Reduce the sample load to improve resolution. |
Broad or Tailing Peaks in RP-HPLC
| Potential Cause | Recommended Solution |
| PEG Heterogeneity | The PEG component of the linker can be polydisperse, leading to a population of labeled peptides with slightly different sizes and hydrophobicities, resulting in broadened peaks.[5][6] |
| Secondary Interactions with Column | Unwanted interactions between the peptide and the stationary phase can cause peak tailing. Ensure the mobile phase contains an appropriate ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to minimize these interactions. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the column. Experiment with different pH values to improve peak shape. |
Quantitative Data Presentation
The following table summarizes the expected outcomes for the primary purification methods. The actual yield and purity will vary depending on the specific peptide, the efficiency of the labeling reaction, and the optimization of the purification protocol.
| Purification Method | Typical Purity | Expected Yield | Key Advantages | Key Disadvantages |
| RP-HPLC | >95% | 60-90% | High resolution, excellent for separating labeled from unlabeled peptide. | Can be time-consuming, requires method optimization for each peptide. |
| SEC | Variable (depends on size difference) | 70-95% | Good for removing excess free dye and for buffer exchange. | Lower resolution than RP-HPLC, may not separate labeled from unlabeled peptide. |
| SPE | 70-90% | 80-95% | Fast cleanup and concentration, removes salts and bulk of free dye. | Lower resolution, generally used as a pre-purification step. |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for the purification of this compound labeled peptides. Optimization of the gradient may be required.
-
Sample Preparation:
-
After the labeling reaction, if the reaction solvent is not compatible with the initial HPLC mobile phase, consider a desalting step using a C18 SPE cartridge.
-
Dissolve the crude labeled peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Column:
-
Column: A C18 reversed-phase column is commonly used. For more hydrophobic peptides, a C4 or C8 column may be beneficial.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: Monitor at 220 nm (for peptide backbone) and ~650 nm (for Cy5 dye).
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run a linear gradient. A typical starting gradient is from 5% to 65% Mobile Phase B over 30-60 minutes. A shallower gradient may be necessary for better resolution.
-
Collect fractions corresponding to the peak that absorbs at both 220 nm and ~650 nm.
-
Analyze the collected fractions for purity by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize.
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
This method is particularly useful for removing the unreacted this compound linker from the labeled peptide.
-
Sample Preparation:
-
Concentrate the reaction mixture if necessary.
-
-
SEC System and Column:
-
Column: Select a column with a fractionation range suitable for the molecular weight of your peptide. For example, a column with a range of 0.1-7 kDa may be appropriate for many peptides.
-
Mobile Phase: A buffer compatible with your downstream application, such as phosphate-buffered saline (PBS).
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase.
-
Inject the sample.
-
Run the mobile phase at a constant flow rate.
-
The labeled peptide should elute in the earlier fractions, while the smaller, unreacted dye will elute later.
-
Monitor the elution by absorbance at 280 nm (if the peptide contains Trp or Tyr) and ~650 nm.
-
Collect the fractions containing the labeled peptide.
-
Mandatory Visualization
Caption: General experimental workflow for labeling and purification.
Caption: Decision tree for selecting a primary purification method.
References
Technical Support Center: The Effect of PEG Linker Length on PROTAC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to optimizing Polyethylene Glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its main function is to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1][2][3] This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] The linker's length, composition, and attachment points significantly influence the PROTAC's overall efficacy.[2][5][6]
Q2: Is there an ideal PEG linker length for all PROTACs?
A2: No, there is no universal "one-size-fits-all" linker length.[7] The optimal length must be determined empirically for each specific POI and E3 ligase pair.[3][8] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[3][4][8] Conversely, a linker that is too long may lead to an unstable or non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target.[3][4][9] However, empirical data from numerous studies show that most successful PROTACs have linkers with 2 to 12 ethylene glycol units.[10][11]
Q3: How does PEG linker length affect the physicochemical properties of a PROTAC?
A3: The PEG linker's length significantly influences key physicochemical properties:
-
Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC due to the hydrophilicity of the ethylene glycol units.[6][10][12]
-
Permeability: There is a trade-off between linker length and cell permeability. Longer PEG linkers can increase the molecular weight and polar surface area, which may hinder passive diffusion across cell membranes.[10][13] However, the linker's flexibility may allow the PROTAC to adopt a more compact conformation to improve permeability.[14]
-
Flexibility: Longer PEG linkers offer greater conformational flexibility, which can be advantageous for achieving a productive orientation for ubiquitination. However, excessive flexibility can lead to an entropic penalty, potentially reducing the stability of the ternary complex.[10][15]
Q4: What is the "hook effect" in the context of PROTACs and how does linker length relate to it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[11] This occurs because excess PROTAC molecules form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[11] A well-designed linker of optimal length and composition can promote "positive cooperativity," where the binding of the first protein enhances the binding of the second, thereby stabilizing the ternary complex and mitigating the hook effect.[11][14][16]
Troubleshooting Guide
Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in separate assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?
This is a common challenge that often points to issues with ternary complex formation or productivity.[9]
-
Possible Cause 1: Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to an unstable or non-productive ternary complex.[2][3][4][9]
-
Possible Cause 2: Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target and E3 ligase in a way that is not productive for ubiquitination. The lysine residues on the target's surface may not be accessible to the E2 ubiquitin-conjugating enzyme.[9][14]
-
Solution: Modify the linker's attachment points (exit vectors) on either the target-binding ligand or the E3 ligase ligand.[14] Analyzing the crystal structure of the ligand-protein complexes can help identify suitable, solvent-exposed attachment points.[14] Computational modeling can also help predict the geometry of the ternary complex.[14][17]
-
-
Possible Cause 3: Poor Cell Permeability: The PROTAC's physicochemical properties, influenced by the linker, may prevent it from reaching its intracellular target at a sufficient concentration.[13][14]
-
Solution: Evaluate the cell permeability of your PROTAC series using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[18] While longer PEG linkers can decrease permeability, a balance must be struck. Sometimes, incorporating more rigid elements like piperazine rings into the linker can improve properties.[6][14]
-
Issue 2: I am observing a significant "hook effect" at higher concentrations of my PROTAC.
-
Possible Cause: Formation of Non-Productive Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes with either the POI or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[11]
-
Solution: The linker design is key to mitigating the hook effect. An optimized linker can enhance the cooperativity and stability of the ternary complex.[14] It is often necessary to empirically test different linker lengths and compositions to find a design that favors ternary over binary complex formation.[14]
-
Issue 3: The degradation efficacy (Dmax) is high, but the potency (DC50) is low.
-
Possible Cause: Suboptimal Ternary Complex Stability or Dynamics: While the PROTAC can induce degradation, it may require higher concentrations to do so effectively. This could be due to a ternary complex that is not optimally stable or has slow formation kinetics.
-
Solution: Systematically vary the PEG linker length. Even a small change, such as adding or removing two PEG units, can significantly impact the stability of the ternary complex and improve potency.[3] Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation for each linker variant.[10] Higher cooperativity often correlates with improved potency.[16]
-
Data Presentation: Linker Length vs. Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair.[3][8] The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK) to illustrate the impact of PEG linker length on PROTAC performance.
Table 1: Effect of PEG Linker Length on BRD4 Degradation [7][18] (Note: Data is representative and compiled to illustrate trends.)
| PROTAC Example | E3 Ligase | Number of PEG Units | DC50 (nM) | Dmax (%) |
| PROTAC-C | VHL | 3 | 50 | >90 |
| PROTAC-D | VHL | 4 | 25 | >95 |
| PROTAC-E | VHL | 5 | 30 | >95 |
| PROTAC-F | VHL | 6 | 80 | >90 |
Table 2: Effect of PEG Linker Length on BTK Degradation [7][13][18] (Note: Data is representative and compiled to illustrate trends where longer linkers were found to be more potent.)
| PROTAC Example | E3 Ligase | Number of PEG Units | DC50 (nM) | Dmax (%) |
| PROTAC-G | CRBN | 2 | >1000 | <20 |
| PROTAC-H | CRBN | 4 | 150 | ~70 |
| PROTAC-I | CRBN | 6 | 40 | >85 |
| PROTAC-J | CRBN | 8 | 10 | >90 |
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: Impact of linker length on ternary complex formation and degradation.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.
Protocol 1: PROTAC-Induced Protein Degradation via Western Blot
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[14]
-
Materials:
-
Cell culture plates (6-well or 12-well)
-
Cell line expressing the target protein
-
PROTAC stock solutions (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
-
-
Methodology:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a dose-response range of each PROTAC construct for a predetermined time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer to each well.[8][14] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.[11]
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour, then incubate with primary antibodies (target and loading control) overnight at 4°C.[4] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system.[3] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.[3][13]
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12][13]
-
Protocol 2: Ternary Complex Formation Assay (via SPR)
Surface Plasmon Resonance (SPR) can measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, and quantify ternary complex formation.[10]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified, recombinant target protein and E3 ligase
-
PROTAC solutions at various concentrations
-
Running buffer (e.g., HBS-EP+)
-
-
Methodology:
-
Immobilization: Immobilize the target protein (or E3 ligase) onto the surface of a sensor chip via amine coupling.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD). Then, inject a series of concentrations of the soluble protein partner (e.g., E3 ligase) to measure its KD for the immobilized protein.[11]
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the soluble protein partner (e.g., E3 ligase) and varying concentrations of the PROTAC.[11] Inject these solutions over the immobilized protein surface.
-
Data Analysis: The observed binding response will reflect the formation of the ternary complex. Analyze the kinetics (kon, koff) and affinity (KD) of the interactions. Calculate the cooperativity factor (alpha), where alpha > 1 indicates positive cooperativity (stabilized complex), and alpha < 1 indicates negative cooperativity.
-
Protocol 3: Cell Viability Assay (e.g., MTS Assay)
This protocol is used to assess the cytotoxic effects of the PROTACs, ensuring that the observed protein degradation is not a result of general toxicity.[13]
-
Materials:
-
96-well cell culture plates
-
PROTAC stock solutions
-
MTS reagent
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Cell Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for a specified time (e.g., 72 hours), corresponding to the duration of degradation experiments or longer.[13]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.[3][13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values to assess cytotoxicity.[13]
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Photobleaching of Cy5 Fluorophore
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the photobleaching of the Cy5 fluorophore in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant problem for Cy5?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Cy5, which results in the loss of its ability to fluoresce.[1] This process is a major challenge when working with cyanine dyes because it leads to a gradual decrease in the fluorescence signal during an experiment. This signal loss can compromise data quality, especially in applications that require long or intense light exposure, like time-lapse microscopy and single-molecule studies.[1]
Q2: What are the primary factors that contribute to Cy5 photobleaching?
Several factors can accelerate the photobleaching of Cy5:
-
High Excitation Light Intensity: More intense light increases the rate at which the fluorophore is excited, which in turn increases the chances of photochemical damage.[1][2][3]
-
Presence of Molecular Oxygen: Oxygen is a key culprit in photobleaching. It can interact with the excited triplet state of the Cy5 dye to create reactive oxygen species (ROS), which then damage the fluorophore.[2][4]
-
Suboptimal Imaging Buffer Conditions: The chemical environment, including pH and the presence of certain additives, can significantly impact the photostability of Cy5.[2][5]
-
Excitation Wavelength: Shorter, higher-energy wavelengths are more likely to cause photodamage.[2] Even UV light can cause significant photobleaching of Cy5.[6]
Q3: How can I reduce Cy5 photobleaching in my experiments?
There are several strategies to minimize Cy5 photobleaching:
-
Use Antifade Reagents: Incorporating commercial or homemade antifade reagents into your mounting medium or imaging buffer is a primary line of defense.[2][7] These reagents work by scavenging for reactive oxygen species.
-
Optimize Illumination: Use the lowest possible excitation light intensity that still provides a sufficient signal-to-noise ratio.[2][3] This can be achieved by using neutral density filters.[2][3]
-
Reduce Exposure Time: Minimize the duration of light exposure on your sample.[7]
-
Choose Photostable Analogs: When possible, consider using more photostable derivatives or alternatives to Cy5. For example, ATTO 647N and ATTO 655 have shown greater photostability than Cy5 in some studies.[8]
-
Minimize Oxygen: Deoxygenating your sample environment can significantly reduce photobleaching. This can be done by using oxygen scavenging systems in your imaging buffer or by imaging in a controlled atmosphere.[2][9]
Q4: What are oxygen scavenging systems and how do they work?
Oxygen scavenging systems are enzymatic or chemical cocktails added to the imaging buffer to remove dissolved molecular oxygen.[10] This prevents the formation of damaging reactive oxygen species.[2][4] Common systems include:
-
Glucose Oxidase and Catalase (GOC or GLOX): Glucose oxidase consumes glucose and oxygen, producing gluconic acid and hydrogen peroxide. Catalase then breaks down the hydrogen peroxide.[10][11]
-
Protocatechuic Acid and Protocatechuate-3,4-Dioxygenase (PCA/PCD): This system has a high affinity for oxygen and can achieve lower dissolved oxygen concentrations than the GOC system.[11][12]
-
Pyranose Oxidase and Catalase (POC): A newer system that offers the advantage of not causing a significant drop in pH during the experiment.[10]
Q5: What are triplet state quenchers and should I use them for Cy5?
Triplet state quenchers (TSQs) are molecules that reduce the time a fluorophore spends in its reactive triplet state, thereby minimizing the chance for photobleaching to occur.[4] Common TSQs include:
-
Trolox: A water-soluble vitamin E analog that acts as an antioxidant.[4]
-
Cyclooctatetraene (COT): Reduces the triplet state lifetime through triplet-triplet energy transfer.[4]
-
4-Nitrobenzyl Alcohol (NBA): Another effective triplet state quencher.[4]
Covalently linking these TSQs to Cy5 has been shown to dramatically enhance its photostability.[4][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of fluorescence signal during image acquisition. | High excitation light intensity or prolonged exposure. | Reduce the laser power to the minimum required for a good signal-to-noise ratio. Decrease the camera exposure time.[2][3][7] |
| Presence of molecular oxygen in the imaging buffer. | Use an oxygen scavenging system such as GLOX or PCA/PCD in your imaging buffer.[2][9] | |
| Suboptimal imaging buffer conditions. | Add a triplet state quencher like Trolox to your buffer. Ensure the pH of your buffer is stable and optimal for Cy5 (pH 4-10).[14] | |
| High background fluorescence. | Autofluorescence from the sample or mounting medium. | Use a mounting medium with low autofluorescence. Consider spectral unmixing or using fluorophores that emit further in the near-infrared range where autofluorescence is lower.[1] |
| Unbound fluorophores. | Ensure thorough washing steps after labeling to remove any unbound dye molecules.[1] | |
| Inconsistent fluorescence intensity between samples. | Different levels of photobleaching due to variations in imaging time or conditions. | Standardize your imaging protocol. Use the same excitation power, exposure time, and imaging duration for all samples.[1] |
| Weak or no fluorescence signal. | Incorrect filter set for Cy5. | Verify that your microscope's filter set is appropriate for Cy5's excitation and emission spectra (typically around 650 nm excitation and 670 nm emission).[15] |
| Low concentration of the Cy5-conjugated probe. | Optimize your staining protocol by increasing the probe concentration or incubation time. | |
| The mounting medium is incompatible with cyanine dyes. | Some antifade agents, like p-Phenylenediamine (PPD), can degrade cyanine dyes. Use a mounting medium known to be compatible with Cy5, such as those containing Trolox or commercial formulations like ProLong Diamond or SlowFade.[16] |
Quantitative Data on Cy5 Photostability
The following tables summarize quantitative data on the photostability of Cy5 under various conditions.
Table 1: Effect of Antifade Reagents and Oxygen Scavengers on Cy5 Photobleaching
| Condition | Photobleaching Half-life (seconds) | Reference |
| In PBS (no antifade) | ~10 - 30 | [15] |
| With ProLong™ Gold | >300 | [15] |
| With VECTASHIELD® | >200 | [15] |
| With GLOX buffer | >500 | [15] |
Table 2: Improvement in Cy5 Photostability with Different Photoprotection Systems
| Photoprotection System | Improvement Factor in Photobleaching Decay Rate (Compared to Buffer Alone) | Reference |
| GGO (Glucose/Glucose Oxidase) | 4.9 | [11] |
| PCA (Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase) | 15.2 | [11] |
| GGO + ROXS (Reducing and Oxidizing System) | 28.7 | [11] |
Table 3: Photobleaching Lifetimes of Cy5 with Covalently Linked Photostabilizers
| Compound | Photobleaching Lifetime (s) | Reference |
| Cy5 | 5.6 ± 1.9 | [17] |
| Cy5 with proximally conjugated photostabilizer | ~550 | [17] |
Experimental Protocols
Protocol 1: Assessing Cy5 Photostability with a Time-Lapse Experiment
Objective: To quantify the rate of photobleaching of Cy5 under specific experimental conditions.
Materials:
-
Fluorescently labeled sample with Cy5
-
Fluorescence microscope with a suitable filter set for Cy5
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare your Cy5-labeled sample as you would for your experiment.
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment. Keep these parameters constant throughout the measurement.
-
Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent.
-
Continue acquiring images until the fluorescence signal has significantly diminished.[1]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of your ROI in each frame of the time-lapse series.
-
Measure the mean intensity of a background region for each image and subtract this from your ROI intensity to correct for background noise.
-
Normalize the intensity values by dividing each intensity point by the initial intensity at time zero.
-
Plot the normalized intensity as a function of time.[1]
-
Protocol 2: Preparation of a GLOX-based Oxygen Scavenging Imaging Buffer
Objective: To prepare an imaging buffer that actively removes molecular oxygen to reduce Cy5 photobleaching.
Materials:
-
Imaging Buffer Base (e.g., PBS or other suitable buffer)
-
Glucose
-
Glucose Oxidase
-
Catalase
Procedure:
-
Prepare stock solutions of glucose, glucose oxidase, and catalase in a suitable buffer.
-
On the day of the experiment, add the components to your imaging buffer base to the desired final concentrations. Common final concentrations are:
-
Glucose: ~1-2% (w/v)
-
Glucose Oxidase: ~0.5 mg/mL
-
Catalase: ~0.1 mg/mL
-
-
Allow the buffer to equilibrate for a few minutes before adding it to your sample.
Visualizations
Caption: Simplified signaling pathway of Cy5 photobleaching.
Caption: Experimental workflow for comparing photostability.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bidc.ucsf.edu [bidc.ucsf.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Click Chemistry Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for common issues encountered during click chemistry reactions.
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used click reaction. However, its efficiency is highly dependent on the catalytic system and reaction conditions. This section addresses common problems associated with CuAAC reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My CuAAC reaction has a very low or no yield. What are the first things I should check?
A1: Low or no product yield is the most common issue in CuAAC reactions. The investigation should start with the most critical components: the copper catalyst, the reagents, and the reaction environment.[1]
-
Inactive Copper Catalyst: The active catalyst is the Copper(I) (Cu(I)) ion, which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2] Ensure you are using a reducing agent, like sodium ascorbate, to maintain copper in the required +1 oxidation state.[1] It is also highly recommended to degas your solvents to remove dissolved oxygen.[1][3]
-
Reagent Purity and Integrity: The purity of your azide, alkyne, and solvents can significantly impact the reaction.[1] Use high-purity reagents and consider purifying your starting materials if impurities are suspected.[1][4] Pay special attention to the sodium ascorbate solution, which should always be prepared fresh as it degrades over time.[1]
-
Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) oxidation state, preventing its disproportionation, and accelerating the reaction.[5][6] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[1] For aqueous reactions, water-soluble ligands like THPTA are recommended.[5][6]
Q2: I'm using a reducing agent, but the reaction is still not working. What else could be wrong with my catalyst system?
A2: If the reducing agent alone isn't solving the problem, consider these other aspects of your catalyst system:
-
Copper Source: While Cu(II) salts like CuSO₄ are common because they are stable and inexpensive, they require in situ reduction.[7] You might consider using a direct Cu(I) source like CuBr or CuI, but be aware that these are more sensitive to oxygen and may require an inert atmosphere.[2][7]
-
Ligand-to-Copper Ratio: The ratio of ligand to copper is critical. Too little ligand may not adequately protect the Cu(I), while too much can inhibit the reaction by blocking coordination sites on the metal.[1][8] A typical starting point is a 1:1 to 5:1 ligand-to-copper ratio.[1][7]
-
Order of Addition: The order in which you add reagents matters. It is generally recommended to premix the copper salt and the ligand before adding them to the azide and alkyne solution. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[3] This prevents the premature reduction of Cu(II) before the ligand can coordinate.[3]
Q3: My substrates are large biomolecules, and the yield is poor. What are the specific challenges with bioconjugation?
A3: Bioconjugation reactions present unique challenges due to the complexity and sensitivity of biological molecules.
-
Steric Hindrance: Bulky groups near the azide or alkyne on your biomolecule can physically block the reaction from occurring efficiently.[6] Increasing the reaction time or temperature may be necessary.[1] In some cases, redesigning the substrate with a longer linker between the functional group and the biomolecule can alleviate steric hindrance.[9]
-
Copper Cytotoxicity and Protein Damage: Copper ions can be toxic to living cells and can cause oxidative damage to sensitive biomolecules like proteins.[10][11] Using a biocompatible, water-soluble ligand like THPTA is crucial as it chelates the copper, reducing its toxicity while maintaining catalytic activity.[5][6] A 5:1 ligand-to-copper ratio is often recommended for bioconjugation to protect biomolecules.[2]
-
Solubility: Biomolecules often require aqueous buffer systems. Ensure your ligand and other reagents are soluble in the chosen reaction medium.[5] Co-solvents like DMSO or t-BuOH can be used to improve the solubility of hydrophobic substrates.[7]
Q4: Can the choice of solvent and temperature affect my reaction?
A4: Yes, solvent and temperature are key parameters to optimize.
-
Solvent: The CuAAC reaction works in a wide range of solvents, including water, DMSO, DMF, and t-BuOH/water mixtures.[3] Water has been shown to accelerate the reaction in some cases.[12] The optimal solvent will depend on the solubility of your specific substrates.[2]
-
Temperature: Most CuAAC reactions proceed readily at room temperature.[6] However, for sterically hindered substrates or slow reactions, gentle heating (e.g., 40-60 °C) may improve the yield.[6] For sensitive biomolecules, reactions may be run at 4 °C overnight.[1]
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations & Ratios for CuAAC Reactions
| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |
|---|---|---|---|
| Copper Source | |||
| CuSO₄ | 0.25–5 mol% | 0.25–1 mM | [7] |
| CuI or CuBr | 1–10 mol% | Not generally recommended | [7] |
| Ligand | |||
| TBTA (organic) | 1:1 to 5:1 (Ligand:Cu) | N/A | [1][7] |
| THPTA (aqueous) | 1:1 to 5:1 (Ligand:Cu) | 1:1 to 5:1 (Ligand:Cu) | [2][7][13] |
| Reducing Agent | |||
| Sodium Ascorbate | 5–10 mol% or excess | 1 mM to 10 mM | [1][7] |
| Reactants | |||
| Azide:Alkyne Ratio | 1:1 to 1.2:1 | 1.5:1 to 10:1 (excess of small molecule) | [2][6] |
| Reactant Concentration | 10 mM - 1 M | 10 µM - 5 mM |[1] |
Experimental Protocols
Protocol 1: General CuAAC Protocol for Small Molecule Synthesis
This protocol is a starting point for a standard CuAAC reaction in an organic solvent.
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 100 mM in DMF) and alkyne (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of the ligand TBTA (e.g., 50 mM in a 1:4 mixture of DMF/t-BuOH).
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water. This solution must be prepared immediately before use.[5]
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the azide (1.1 equivalents).[6]
-
Add the solvent (e.g., DMF or a t-BuOH/water mixture).
-
Add the TBTA solution (0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes.[6]
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).[6]
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove copper salts and other water-soluble components.[6][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product using flash column chromatography.[7]
-
Protocol 2: CuAAC Protocol for Bioconjugation in Aqueous Buffer
This protocol is adapted for labeling sensitive biomolecules.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule (e.g., 1 mM in a suitable buffer like PBS or HEPES at pH 7-7.5).
-
Prepare a 10 mM stock solution of the azide-containing label in DMSO or water.
-
Prepare a "Catalyst Premix" by combining a 20 mM CuSO₄ stock solution with a 50 mM stock solution of the water-soluble ligand THPTA.[14]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.[5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) and buffer.
-
Add the azide-label (2-10 equivalents).[6]
-
Add the catalyst premix to the reaction tube. A final concentration of 50-500 µM copper is a good starting point.[1]
-
Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of 1-5 mM.[1]
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C. Gentle mixing is recommended.[1][6]
-
Monitor the reaction progress if possible (e.g., via SDS-PAGE for proteins or HPLC).
-
Purify the labeled biomolecule using a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cy5 Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the degree of labeling (DOL) for Cy5 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Degree of Labeling (DOL) for a Cy5 conjugate?
The optimal DOL, or Dye-to-Protein (D/P) ratio, for Cy5 conjugates typically falls between 2 and 8 for antibodies.[1] However, the ideal DOL is application-dependent. For many applications, a DOL of approximately one dye molecule per 200 amino acids is a good starting point.[2] It is crucial to avoid over-labeling, which can lead to issues like protein aggregation and fluorescence quenching.[1][2]
Q2: What are the consequences of over-labeling my protein with Cy5?
Over-labeling can lead to several adverse effects:
-
Fluorescence Quenching: When too many Cy5 molecules are in close proximity on a single protein, they can interact with each other, leading to self-quenching where fluorescence intensity is reduced.[1][3]
-
Protein Precipitation: Increased hydrophobicity due to a high number of attached dye molecules can cause the protein to precipitate out of solution.[1]
-
Loss of Biological Activity: Modification of too many amino acid residues, particularly near active or binding sites, can impair the protein's function.[3]
Q3: My Cy5 conjugate shows low or no fluorescence. What is the cause?
Low fluorescence is not always due to a failed conjugation reaction. Potential causes include:
-
Over-labeling and Self-Quenching: As mentioned above, too many dye molecules can lead to quenching.[1][3]
-
Inefficient Labeling: This could be due to suboptimal reaction conditions, such as incorrect pH or the presence of primary amines in the buffer.[2]
-
Precipitation: The protein may have precipitated during labeling or storage, removing it from the solution.
Q4: How do I remove unconjugated "free" Cy5 dye after the labeling reaction?
Complete removal of free dye is critical for accurate results.[4] Common purification methods include:
-
Spin Columns/Gel Filtration: A rapid method for small sample volumes where larger labeled proteins pass through quickly while smaller free dye molecules are retained.[4]
-
Size-Exclusion Chromatography (SEC): Offers higher resolution and is suitable as a final polishing step.[4]
-
Dialysis: A straightforward method for removing small molecules from larger proteins.[2]
Q5: What buffer conditions are optimal for Cy5 NHS ester labeling?
For successful labeling with Cy5 NHS ester, the following buffer conditions are crucial:
-
Amine-Free Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, dramatically reducing labeling efficiency.[2][5] Suitable buffers include PBS, MES, or HEPES.[2]
-
Optimal pH: The labeling reaction is highly pH-dependent. The optimal pH range for the reaction with primary amines is 8.3-8.5.[6][7][8] A common choice is 0.1 M sodium bicarbonate buffer.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Low DOL | 1. Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of primary amines.[7] 2. Presence of Primary Amines: Competing amines in the buffer (e.g., Tris, glycine) are reacting with the Cy5 NHS ester.[2] 3. Low Protein Concentration: Labeling efficiency is concentration-dependent.[2] 4. Insufficient Dye: The molar ratio of dye to protein is too low.[1] | 1. Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer like 0.1 M sodium bicarbonate.[6][7][8] 2. Dialyze the protein against an amine-free buffer (e.g., PBS, HEPES) before labeling.[2][5] 3. Concentrate the protein to at least 2 mg/mL; an optimal concentration is often around 10 mg/mL.[2] 4. Increase the molar excess of Cy5 NHS ester in the reaction. A starting point of 8-20 fold molar excess is often recommended.[1][6] |
| Over-labeling / High DOL | 1. High Dye-to-Protein Ratio: An excessive amount of Cy5 NHS ester was used.[1] 2. High Number of Surface Lysines: The protein has a large number of accessible primary amines.[2] 3. Prolonged Reaction Time: The incubation time was too long. | 1. Decrease the molar ratio of Cy5 NHS ester to protein in the labeling reaction.[1] 2. Perform trial conjugations with varying, lower dye-to-protein ratios to find the optimal condition. 3. Reduce the reaction time.[2] |
| Protein Precipitation After Labeling | Over-labeling: The high degree of labeling has increased the protein's hydrophobicity, leading to aggregation.[1] | Reduce the molar ratio of Cy5 NHS ester to protein to achieve a lower DOL.[1] |
| High Background Signal in Downstream Applications | Presence of Free Dye: Unconjugated Cy5 dye was not completely removed after the labeling reaction.[4] | Purify the conjugate again using spin columns, size-exclusion chromatography, or dialysis.[2][4] The purity can be checked by SDS-PAGE followed by fluorescence scanning of the gel.[2] |
| Inconsistent Labeling Results | Variable Reaction Conditions: Inconsistent protein concentration, buffer pH, reaction time, or temperature. Dye Instability: Cy5 NHS ester is sensitive to moisture and hydrolyzes in aqueous solutions.[2] | Standardize all reaction parameters, including protein concentration and buffer preparation.[9] Prepare the Cy5 NHS ester solution in anhydrous DMSO or DMF immediately before use.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing Cy5 conjugation.
| Parameter | Recommended Value / Range | Notes |
| Optimal Degree of Labeling (DOL) | 2 - 8 (for antibodies) | Application-dependent; over-labeling can cause quenching.[1] |
| Dye-to-Protein Molar Ratio (in reaction) | 8:1 to 20:1 | This is a starting recommendation and should be optimized for each specific protein.[1][6] |
| Protein Concentration for Labeling | ≥ 2 mg/mL (10 mg/mL is optimal) | Labeling efficiency is highly dependent on protein concentration.[2] |
| Reaction Buffer pH | 8.3 - 8.5 | Critical for the reactivity of primary amines with NHS esters.[6][7][8] |
| Reaction Time | 1 - 2 hours (at room temperature) | Can be extended overnight at 4°C.[1] |
| Cy5 Molar Extinction Coefficient (at ~650 nm) | ~250,000 M⁻¹cm⁻¹ | Used for calculating the DOL.[5][10] |
| Cy5 Correction Factor (at 280 nm) | ~0.05 | Used to correct for the dye's absorbance at 280 nm when calculating protein concentration.[5][10] |
Experimental Protocols
Protocol 1: Cy5 NHS Ester Labeling of a Protein
This protocol describes a general procedure for labeling a protein with a Cy5 NHS ester.
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.[2]
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable amine-free buffer.[5]
-
Adjust the pH of the protein solution to 8.3-8.5 by adding 0.1 M sodium bicarbonate.[6]
-
-
Cy5 NHS Ester Preparation:
-
Allow the vial of Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the Cy5 NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 10 mg/mL immediately before use.[1]
-
-
Conjugation Reaction:
-
Add the calculated amount of the Cy5 NHS ester solution to the protein solution while gently vortexing. A starting molar excess of 8-20 fold of dye to protein is recommended.[1][6]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] Alternatively, the reaction can be carried out overnight at 4°C.[1]
-
-
Purification of the Conjugate:
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[4]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified Cy5-protein conjugate at 280 nm (A₂₈₀) and ~650 nm (A_max).
-
-
Calculation:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein [4]
-
Where:
-
-
Dye Concentration (M) = A_max / ε_dye
-
Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)
-
Visualized Workflows
Caption: Workflow for Cy5 protein conjugation, purification, and analysis.
Caption: Decision tree for troubleshooting low fluorescence in Cy5 conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. acebiolab.com [acebiolab.com]
- 9. drmr.com [drmr.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation Reactions
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of steric hindrance in bioconjugation. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or molecular groups at or near a reactive site physically obstructs a chemical reaction.[1][2] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, like a protein, or the bulky nature of a payload molecule prevents the desired chemical linkage from forming efficiently at a target site.[1][3] This can happen if the target functional group (e.g., an amino acid residue) is buried within the protein's folded structure or shielded by neighboring residues.[3]
Q2: What are the common indicators that steric hindrance is affecting my bioconjugation reaction?
A2: Common signs that steric hindrance may be impacting your experiment include:
-
Low or no conjugation yield: The amount of the final desired bioconjugate is significantly lower than expected.[1][3]
-
Incomplete conjugation: A large portion of the starting biomolecule remains unconjugated, even with an excess of the labeling reagent.[3]
-
Lack of site-specificity: The conjugation happens at unintended, more accessible sites on the biomolecule's surface, leading to a heterogeneous mixture of products.[1][3]
-
Protein aggregation or precipitation: Modification at easily accessible sites can alter the protein's surface properties, leading to aggregation.[3]
-
Loss of biological activity: The attached molecule may sterically hinder the active site or binding interface of the biomolecule, reducing its function.[4]
Q3: How can I determine if a target residue on my protein is accessible for conjugation?
A3: Several methods can be used to assess the accessibility of a target residue:
-
Computational Modeling: Protein structure prediction tools and solvent accessibility calculators can predict which residues are on the surface and available for reaction.[3]
-
Site-Directed Mutagenesis: Introducing a reactive residue, such as cysteine, at the desired location and then testing for conjugation can confirm its accessibility.[3]
-
Mass Spectrometry: Techniques like peptide mapping after limited proteolysis can provide information about the surface topology of a protein and identify conjugation sites.[3]
Q4: How do linkers, such as PEG, help overcome steric hindrance?
A4: Linkers, particularly polyethylene glycol (PEG) linkers, act as flexible, hydrophilic spacers that connect a biomolecule to another molecule.[3] They can mitigate steric hindrance in several ways:
-
Increasing distance: A longer linker extends the reactive group away from the biomolecule's surface, allowing it to access sterically hindered sites.[3]
-
Providing flexibility: The flexible nature of the PEG chain allows the reactive group to navigate around bulky protein domains to find its target.[3]
-
Improving solubility: The hydrophilic nature of PEG can help prevent the aggregation of hydrophobic molecules during conjugation, which can indirectly improve reaction efficiency.[3]
Q5: How does the length of a linker affect bioconjugation?
A5: The length of a linker is a critical factor:
-
Too short: A short linker may not provide enough separation, leading to a "steric clash" that can prevent the reaction or reduce the biological activity of the final conjugate.[1][5]
-
Too long: An excessively long linker can sometimes wrap around the biomolecule, creating its own steric hindrance or interfering with the biomolecule's function.[1][6] The optimal linker length provides a balance and often needs to be determined empirically.[6]
Q6: What are site-specific conjugation methods, and how do they help avoid steric hindrance?
A6: Site-specific conjugation methods offer precise control over where a payload is attached to a biomolecule. This allows researchers to select a conjugation site that is known to be accessible and distant from functionally important regions, thereby avoiding steric hindrance.[1] Key techniques include:
-
Engineered Cysteines: Introducing a uniquely reactive cysteine residue at a specific, solvent-accessible location.[1]
-
Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with a bioorthogonal reactive group at the desired position.[1]
-
Enzymatic Ligation: Using enzymes to form a covalent bond at a specific recognition sequence.[1]
-
Glycan Engineering: Modifying sugar molecules (glycans) on a glycoprotein to create a unique reactive handle.[1]
Q7: Can "click chemistry" be used to overcome steric hindrance?
A7: Yes, click chemistry, especially the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction that can be successful even in sterically crowded environments where other reactions may fail.[7]
Troubleshooting Guides
Problem 1: Low or No Bioconjugation Yield
This is one of the most common issues in bioconjugation and can often be attributed to steric hindrance.
Troubleshooting Workflow for Low Bioconjugation Yield
Caption: Troubleshooting workflow for low bioconjugation yield.
| Potential Cause | Recommended Solution |
| Inaccessible Reactive Site | The target amino acid is buried within the protein's 3D structure or shielded by neighboring residues.[1] |
| Steric Clash Between Partners | Both the biomolecule and the payload are large, preventing their reactive groups from coming into close proximity.[1] |
| Suboptimal Reaction Conditions | Reaction conditions such as pH, temperature, or buffer composition are hindering the reaction.[1] |
Problem 2: Reduced Biological Activity of the Conjugate
Successful conjugation can sometimes lead to a product with diminished or no biological function.
Diagnostic Flow for Loss of Bioactivity Post-Conjugation
Caption: Diagnostic flow for loss of bioactivity post-conjugation.
| Potential Cause | Recommended Solution |
| Modification Near Active Site | The conjugation has occurred on or near a critical residue in an enzyme's active site or a protein's binding interface, blocking its function.[1] |
| Conformational Changes | The attached molecule induces a change in the protein's 3D structure, rendering it inactive.[1] |
| Payload Interference | The conjugated payload itself sterically hinders the biomolecule from interacting with its target.[1] |
Data Presentation: Impact of Linker Properties
Quantitative data is crucial for designing an effective bioconjugation strategy. The following tables summarize the impact of linker length and structure on key outcomes.
Table 1: Effect of PEG Linker Length on Hydrodynamic Radius (Rh) and Conjugation Efficiency
| Linker | Molecular Weight (kDa) | Hydrodynamic Radius (Rh) of Conjugate (nm) | Relative Conjugation Efficiency (%) |
| PEG4 | ~0.2 | 6.5 | 95 |
| PEG12 | ~0.6 | 7.8 | 85 |
| PEG24 | ~1.1 | 9.2 | 70 |
| PEG48 | ~2.2 | 11.5 | 50 |
| Data synthesized from a study on site-specific PEGylation of Human Serum Albumin (HSA). The native HSA has an Rh of approximately 6 nm.[4] |
Table 2: Comparison of Linear vs. Branched PEG Linkers
| Property | Linear PEG | Branched PEG | Rationale |
| Steric Hindrance | Lower | Higher | Branched structures have a larger hydrodynamic volume.[7] |
| Shielding Effect | Good | Excellent | The 3D structure of branched PEGs provides superior "stealth" properties.[6] |
| Payload Capacity | Single | Multiple | Branched linkers can allow for the attachment of multiple molecules.[6] |
| Pharmacokinetics | Improved half-life | Further improved half-life | Enhanced shielding and larger size reduce renal clearance. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with an NHS-Ester-PEG Linker
This protocol provides a general guideline for conjugating an NHS-ester activated PEG to a protein via accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[7]
-
Water-miscible organic solvent (e.g., anhydrous DMSO or DMF)[7]
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)[4][8]
-
Purification column (e.g., size exclusion chromatography (SEC), desalting column, or dialysis)[1]
Procedure:
-
Prepare Protein: Dissolve the protein in the amine-free reaction buffer at a known concentration (e.g., 1-10 mg/mL).[8] If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange.
-
Prepare PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG linker in anhydrous DMSO to create a concentrated stock solution.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution. Mix gently.[1][3] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[1]
-
Purification: Remove excess, unreacted PEG linker and byproducts using SEC, dialysis, or a desalting column.[1]
-
Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the mass shift), mass spectrometry (to confirm conjugation), and HPLC (to assess purity).[1]
Protocol 2: General Procedure for Protein Conjugation with a Maleimide-PEG Linker
This protocol outlines the conjugation of a PEG-Maleimide to a protein's free cysteine residues.
Materials:
-
Thiol-containing protein
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5[7]
-
(Optional) Reducing agent like TCEP or DTT
-
(Optional) Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis cassette for purification[7]
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[7] If reduction of disulfide bonds is necessary, treat the protein with a reducing agent and then completely remove the reducing agent before proceeding.[7]
-
Prepare Maleimide-PEG: Prepare a stock solution of the Maleimide-PEG linker in a dry, water-miscible solvent like DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG to the protein solution.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[3]
-
Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubate for 15 minutes.[3]
-
Purification: Purify the conjugate using SEC to remove unreacted PEG and quenching reagents.[3]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.[3]
Visualizations
Factors Influencing Steric Hindrance in PEGylation
Caption: Factors influencing steric hindrance in PEGylation.
References
Validation & Comparative
A Researcher's Guide to Validating Cy5-Conjugated Antibody Specificity
For researchers, scientists, and drug development professionals, ensuring the specificity of an antibody is paramount for generating reliable and reproducible data. This is particularly critical when working with directly conjugated antibodies, such as those labeled with Cyanine5 (Cy5), where the fluorophore itself can sometimes contribute to non-specific signal. This guide provides a comprehensive comparison of gold-standard validation methods, complete with experimental protocols and data presentation, to ensure confidence in your Cy5-conjugated antibody's performance.
The ultimate proof of antibody specificity lies in its ability to detect the target protein in a known positive sample and the absence of a signal in a negative control where the target protein is not present. Genetic modification techniques, such as CRISPR-Cas9 knockout (KO) and siRNA knockdown (KD), are the most definitive methods for creating true negative controls.[1][2]
Comparison of Key Validation Methods
This guide focuses on three widely accepted methods for validating the specificity of your Cy5-conjugated antibody:
-
CRISPR-Cas9 Knockout (KO) Validation: Considered the gold standard, this method involves genetically deleting the gene encoding the target protein, thus creating a true negative control cell line.[3][4]
-
siRNA Knockdown (KD) Validation: A transient method that uses small interfering RNA to degrade the mRNA of the target protein, leading to a significant reduction in its expression.[5][6]
-
Advanced Flow Cytometry Controls: Essential for applications using fluorescently labeled antibodies, this involves comparing different gating strategies to accurately identify specific signals.
Below, we compare these methods across different applications, highlighting their strengths and expected outcomes.
Method 1: CRISPR-Cas9 Knockout (KO) Validation by Western Blot
This method provides the most compelling evidence of antibody specificity by comparing the signal from a wild-type (WT) cell line with a knockout (KO) cell line that does not express the target protein.[3][7] A specific antibody should only detect a band at the correct molecular weight in the WT lysate.
Quantitative Data Comparison: WT vs. KO Lysates
| Sample | Target Protein Band Intensity (Relative Densitometry Units) | Fold Change (WT/KO) | Specificity Confirmation |
| Wild-Type (WT) Lysate | 15,840 | \multirow{2}{}{> 100} | \multirow{2}{}{High} |
| CRISPR KO Lysate | 125 |
Note: Data is illustrative, based on typical experimental outcomes where a significant reduction in signal is observed in the KO lysate.[8][9]
Experimental Workflow: CRISPR-Cas9 KO Validation
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Antibody validation for protein expression on tissue slides: a protocol for immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout (KO) Validation | Antibodies.com [antibodies.com]
- 5. ノックアウトおよびノックダウンによる抗体検証 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Validate CRISPR-Edited Cells using Imaging and Western Blot Detection on a Microplate Reader [moleculardevices.com]
A Head-to-Head Comparison: N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 vs. Alexa Fluor 647 for Advanced Fluorescence Applications
In the landscape of far-red fluorescent dyes, both N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 and Alexa Fluor 647 are prominent tools for researchers in cell biology, immunology, and drug development. This guide provides an objective comparison of these two fluorophores, supported by publicly available data, to assist in selecting the optimal dye for specific experimental needs. While this compound is a versatile bifunctional molecule incorporating the well-established Cy5 dye, Alexa Fluor 647 is renowned for its exceptional brightness and photostability.
Physicochemical and Spectroscopic Properties
A summary of the key performance characteristics of both dyes is presented below. These properties are crucial for determining the sensitivity and reliability of fluorescence-based assays.
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649[1][2] | ~650[1][3] |
| Emission Maximum (nm) | ~667[1][2] | ~665[1][3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 170,000 - 232,000[1][2] | 239,000[1][3] |
| Quantum Yield (Φ) | ~0.28[1] | 0.33[1][3] |
| Calculated Brightness (ε x Φ) | 47,600 - 64,960[1] | 78,870[1] |
| Relative Photostability | Good | Excellent[1] |
| pH Sensitivity | Moderately sensitive | Insensitive between pH 4 and 10[4] |
Note on this compound Data: There is a discrepancy in the reported molar extinction coefficient for this compound and similar molecules across different suppliers. Researchers should consider this variability when making direct comparisons.[1]
Performance in Application
Brightness: Based on the available data, Alexa Fluor 647 exhibits a higher calculated brightness compared to this compound.[1] This is attributed to its higher molar extinction coefficient and quantum yield. The brightness of a fluorophore is directly proportional to the product of these two values.[1] For applications requiring the detection of low-abundance targets, the superior brightness of Alexa Fluor 647 can be a significant advantage.[5]
Photostability: Multiple studies have demonstrated the superior photostability of Alexa Fluor 647 compared to Cy5 and its derivatives.[1] In one comparative study, after a period of continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%.[6] This enhanced photostability makes Alexa Fluor 647 a more suitable choice for demanding applications such as single-molecule imaging, long-term live-cell tracking, and confocal microscopy where samples are subjected to intense and prolonged light exposure.[1][7]
Versatility and Bioconjugation: this compound is a heterobifunctional molecule, featuring an azide group for "click chemistry" reactions and a carboxylic acid for amine coupling.[2] This dual reactivity allows for the sequential or orthogonal labeling and conjugation of diverse biomolecules, making it a valuable tool in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2] The hydrophilic PEG spacers enhance the solubility of the molecule and its conjugates in aqueous media.[2] Alexa Fluor 647 is typically available as a succinimidyl ester for efficient reaction with primary amines on proteins and other biomolecules, forming stable conjugates.[4]
Experimental Protocols
To empirically determine the brightness and photostability of fluorescent dyes in a laboratory setting, the following protocols can be employed.
Protocol 1: Determination of Relative Quantum Yield
This protocol outlines a method to determine the relative quantum yield of a fluorescent dye by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Fluorescent dye of interest (e.g., this compound)
-
Quantum yield standard (e.g., Cresyl Violet in methanol, Φ = 0.54)[1]
-
Solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the absorbance of the solutions is below 0.1 to avoid inner filter effects.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the relative quantum yield using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample / η_standard)² Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Protocol 2: Assessment of Photostability
This protocol describes a method to assess the photostability of a fluorescent dye using fluorescence microscopy.[8]
Materials:
-
Fluorescent dye solutions of interest at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).[8]
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.[8]
-
Image analysis software (e.g., ImageJ/Fiji).[8]
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.[8]
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.[8]
-
Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample at a constant intensity. Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.[8]
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[8]
-
Correct for background fluorescence by subtracting the intensity of a region with no dye.[8]
-
Normalize the background-corrected intensity values to the initial intensity at t=0.[8]
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.[8]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for evaluating dye brightness and photostability.
Caption: Workflow for determining the relative quantum yield of a fluorescent dye.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. lifetein.com [lifetein.com]
- 5. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mastering Fluorescence Microscopy: A User-Friendly Guide to Top Dyes and Cutting-Edge Imaging Techniques | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 Versus Other Fluorescent Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for illuminating complex biological processes and engineering targeted therapeutics. The choice of a fluorescent linker is a critical decision that directly impacts experimental outcomes, from the sensitivity of an assay to the efficacy of a novel drug conjugate. This guide provides an objective, data-driven comparison of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a versatile bifunctional linker, with other common fluorescent linkers, offering insights into their respective performances in various applications.
At the heart of modern bioconjugation, this compound stands out for its heterobifunctional nature, integrating three key components: a bioorthogonal azide group for "click" chemistry, a reactive carboxylic acid for stable amide bond formation, and the bright, far-red fluorescent dye, Cy5.[1] The polyethylene glycol (PEG) spacers enhance solubility and minimize steric hindrance, preserving the native function of the labeled molecule.[1] This guide will delve into a quantitative comparison of this linker with alternatives categorized by their reactive moieties and fluorescent reporters, providing the necessary data and protocols to make an informed selection for your research needs.
Quantitative Performance of Fluorescent Dyes
The selection of a fluorescent dye is a critical determinant of a linker's performance, directly influencing signal strength, photostability, and ultimately, the quality of experimental data. The following table summarizes the key photophysical properties of Cy5 and its common alternatives in the far-red spectrum, Alexa Fluor 647 and DyLight 650.
| Property | This compound | Alexa Fluor 647 Azide | DyLight 650 NHS Ester |
| Excitation Maximum (nm) | ~649 | ~650 | ~652[2][3] |
| Emission Maximum (nm) | ~667-670 | ~665 | ~672[2][3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 170,000 - 250,000 | 239,000 | 250,000[2] |
| Quantum Yield (Φ) | ~0.2-0.28 | 0.33 | Not specified, but generally marketed as high |
| Calculated Brightness (ε x Φ) | 34,000 - 70,000 | 78,870 | High |
| Relative Photostability | Good | Excellent[4] | Very Good |
Note: The molar extinction coefficient for Cy5-based linkers can vary between suppliers. Researchers should consider this variability in direct comparisons.
Based on available data, Alexa Fluor 647 exhibits superior calculated brightness and photostability compared to Cy5.[4] In one study, after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, while Cy5 retained only 55%.[5] DyLight dyes are also marketed as having superior photostability and brightness compared to traditional cyanine dyes.[6]
Comparison of Bioconjugation Chemistries
The choice of reactive groups on a linker dictates the strategy for attaching it to a biomolecule. This compound offers the versatility of two distinct chemistries. The following table compares the key features of the most common bioconjugation reactions.
| Feature | Click Chemistry (Azide-Alkyne) | NHS Ester (Amine-reactive) | Maleimide (Thiol-reactive) |
| Target Functional Groups | Azides and Alkynes | Primary amines (-NH₂) | Thiols (-SH) |
| Reaction Kinetics | Very fast (often complete in 30-60 minutes)[7] | Relatively fast (30-60 minutes at room temperature)[7] | Very fast (minutes to a few hours at room temperature)[7] |
| Reaction Yield | Typically very high and quantitative[7] | Generally high, but can be variable[7] | High, but can be affected by side reactions |
| Specificity & Stoichiometry | Highly specific and bioorthogonal, allowing for precise control[7] | Can react with multiple lysine residues, leading to heterogeneous products[7] | Highly selective for thiols at pH 6.5-7.5[8] |
| Stability of Linkage | Highly stable triazole ring[7] | Stable amide bond[8] | Stable thioether bond, though the maleimide ring can undergo hydrolysis at higher pH[9] |
| pH Sensitivity | Generally insensitive to pH (typically 4-11)[7] | Optimal at pH 7.2-9.0[9] | Optimal at pH 6.5-7.5[9] |
Click chemistry offers superior specificity and yield, leading to more homogeneous and well-defined bioconjugates compared to NHS ester and maleimide chemistries.[7][10]
The Role of PEG Linkers in Enhancing Performance
The inclusion of PEG chains in fluorescent linkers, such as in this compound, offers significant advantages beyond simply connecting the functional moieties.
-
Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of the linker and its conjugates, preventing aggregation and improving stability.[11]
-
Reduced Non-Specific Binding and Enhanced Signal-to-Noise Ratio: PEGylation creates a hydrophilic shield around the fluorescent dye and the biomolecule, which minimizes non-specific binding to surfaces and other proteins.[11][12][13] This "stealth" effect is crucial for reducing background noise and significantly improving the signal-to-noise ratio in imaging and assay applications.[11][12] Studies have shown that PEG-modified hydrogels can lead to a 10-fold decrease in non-specific binding and a 6-fold increase in specific signal.[13]
-
Minimized Steric Hindrance: The flexible PEG spacers distance the bulky Cy5 dye from the conjugated biomolecule, reducing the potential for steric hindrance that could interfere with the biomolecule's function.[14]
Experimental Protocols
Detailed methodologies are essential for the successful application and comparison of fluorescent linkers.
Protocol 1: Amine Conjugation via Activated NHS Ester
This protocol describes the labeling of a protein with the carboxylic acid moiety of this compound after activation as an NHS ester.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation: Dissolve this compound, EDC, and NHS in DMF or DMSO to a final concentration of 10 mM each.
-
Activation of Carboxylic Acid: Incubate the mixture from step 1 for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Conjugation to Amine: Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a recommended starting point. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Purify the labeled protein from unreacted linker and byproducts using a desalting column.
Protocol 2: Azide-Alkyne Click Chemistry Conjugation (CuAAC)
This protocol details the copper-catalyzed click chemistry reaction between the azide group of this compound and an alkyne-modified biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
THPTA or TBTA ligand
-
Reaction buffer: PBS or Tris buffer, pH 7.0-8.0
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Stock Solutions: Prepare a 10 mM solution of this compound in DMSO, a 20 mM solution of CuSO₄ in water, a 100 mM solution of sodium ascorbate in water (prepare fresh), and a 100 mM solution of THPTA or TBTA in DMSO/water.
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-5 fold molar excess of the this compound solution.
-
Add the THPTA or TBTA solution, followed by the CuSO₄ solution.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the labeled biomolecule using a desalting column.
Visualizing Key Biological Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes where these fluorescent linkers are instrumental.
Conclusion
The selection of a fluorescent linker is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule, and the desired experimental outcome. This compound offers a powerful and versatile tool for researchers, combining the high specificity of click chemistry with the broad utility of amine-reactive coupling, all while providing a bright fluorescent signal and the benefits of PEGylation.
For applications demanding the highest brightness and photostability, linkers incorporating dyes such as Alexa Fluor 647 may offer an advantage. However, the choice of conjugation chemistry also plays a pivotal role, with click chemistry generally providing superior control and efficiency. By understanding the quantitative performance data and experimental protocols outlined in this guide, researchers can confidently select the optimal fluorescent linker to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. app.fluorofinder.com [app.fluorofinder.com]
- 3. IgM (Heavy chain)/DyLight 650 FluoroFinder [app.fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. ovid.com [ovid.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Assessing the Functionality of Cy5-Labeled Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent dye to a protein is an indispensable tool for elucidating biological processes. Cy5, a far-red cyanine dye, has been a popular choice for such applications due to its emission spectrum in a region with low cellular autofluorescence. However, the act of labeling can itself perturb the very function being studied. This guide provides a comparative analysis of Cy5 and its common alternatives, focusing on the critical aspect of maintaining protein functionality post-labeling, supported by experimental data and detailed protocols.
The Impact of Labeling on Protein Function: A Comparative Overview
The addition of any extrinsic molecule to a protein carries the risk of altering its structure and, consequently, its function. This is particularly true for fluorescent dyes, which can be bulky and possess charges that may interfere with a protein's native interactions. Studies have shown that fluorescent labeling can significantly affect the binding kinetics of proteins. For instance, labeling can alter the equilibrium dissociation constant (Kd), a key measure of binding affinity.
One study demonstrated that labeling streptavidin with Cy3 increased its Kd for a peptide ligand by a factor of 3 to 4, indicating a decrease in binding affinity[1][2]. Similarly, the affinity of goat anti-rabbit antibodies for their target was also significantly altered upon Cy3 labeling[1][2]. The charge of the fluorescent label has been identified as a significant factor, with electrostatic interactions between the dye and the target molecule influencing the association process[3]. Another study systematically investigated the effect of labeling five different antibodies with AlexaFluor546 and AlexaFluor647. It was found that for four of the five antibodies, the dissociation constant substantially increased upon labeling, with AlexaFluor647 generally having a more significant impact on affinity than AlexaFluor546[4]. These findings underscore the critical need to validate protein function after every labeling procedure.
Comparison of Cy5 and Its Alternatives
While Cy5 is widely used, several alternative far-red dyes have been developed, often with claims of improved performance. The most common alternatives include Alexa Fluor 647 and DyLight 650. The choice of dye can have a significant impact not only on the photophysical properties of the labeled protein but also on its functional integrity.
Photophysical Properties
The primary attractive features of a fluorescent dye are its brightness (a product of its molar extinction coefficient and quantum yield) and its photostability (resistance to photobleaching). Comparative studies have shown that Alexa Fluor 647 is significantly more photostable and often brighter than Cy5, especially at higher degrees of labeling (DOL)[5][6][7][8]. Cy5 has a known tendency to self-quench at high DOLs, leading to a decrease in fluorescence, a phenomenon that is less pronounced with Alexa Fluor 647[5][6]. DyLight 650 is reported to offer superior photostability compared to Cy5, which is a significant advantage for experiments requiring long or intense light exposure[9].
| Feature | Cy5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Max (nm) | ~650 | ~650 | ~652 |
| Emission Max (nm) | ~670 | ~668 | ~670 |
| Brightness | Good, but prone to self-quenching at high DOL | Excellent, less self-quenching | Good |
| Photostability | Moderate | Excellent | Very Good |
Functional Performance
The ultimate test of a fluorescent label is its impact on the biological activity of the protein. While direct comparative studies on a wide range of proteins are limited, the available evidence suggests that the choice of dye can influence function. The reduced self-quenching of Alexa Fluor 647 allows for the use of lower DOLs to achieve bright conjugates, which can minimize the impact on protein function[5][6]. The chemical properties of the dye, such as charge and hydrophobicity, can also play a role in how it affects the labeled protein's interactions[3].
| Functional Parameter | Cy5-labeled Protein | Alexa Fluor 647-labeled Protein | DyLight 650-labeled Protein |
| Binding Affinity (Reported Trends) | Can significantly decrease affinity, especially at high DOL.[4] | Generally considered to have less impact on affinity due to higher brightness at lower DOLs.[4] | Data on direct functional comparison is less available, but improved photostability is a key feature.[9] |
| Enzymatic Activity | Labeling can alter kinetic parameters (Km, Vmax). | Labeling can alter kinetic parameters, but potentially to a lesser extent than Cy5 at equivalent brightness. | Labeling can alter kinetic parameters. |
Experimental Protocols for Functional Assessment
To ensure the biological relevance of data obtained with fluorescently labeled proteins, it is imperative to perform functional assays. Below are detailed protocols for two common types of functional assessments: a protease activity assay and a binding affinity assay using fluorescence anisotropy.
Protocol 1: Protease Activity Assay Using a Fluorescently Labeled Substrate
This protocol describes a general method for measuring protease activity using a fluorogenic substrate, where cleavage of the substrate results in an increase in fluorescence.
Materials:
-
Purified protease of interest (labeled with Cy5 or an alternative dye, and an unlabeled control)
-
Fluorescent peptide substrate (e.g., Ac-DEVD-AFC for caspases)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent peptide substrate in DMSO.
-
Prepare a working solution of the substrate in Assay Buffer. The final concentration should be optimized for the specific enzyme, typically near its Km.
-
Dilute the labeled and unlabeled protease to the desired concentrations in ice-cold Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 50 µL of the diluted protease solutions (labeled and unlabeled).
-
Include control wells:
-
Blank: 50 µL of Assay Buffer without enzyme.
-
Positive Control: A known active concentration of the unlabeled enzyme.
-
Negative Control: A known inhibitor of the protease.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes. Use excitation and emission wavelengths appropriate for the cleaved fluorophore (e.g., ~400 nm excitation and ~505 nm emission for AFC)[10].
-
-
Data Analysis:
-
For each concentration of the enzyme, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve.
-
Compare the V0 values of the Cy5-labeled, alternative dye-labeled, and unlabeled proteases to assess the impact of labeling on enzymatic activity.
-
Protocol 2: Binding Affinity Assay Using Fluorescence Anisotropy
Fluorescence anisotropy (or fluorescence polarization) is a powerful technique to measure molecular binding in solution. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner.
Materials:
-
Fluorescently labeled protein (e.g., Cy5-labeled antibody)
-
Unlabeled binding partner (antigen)
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Black, low-volume 384-well plate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled protein at a concentration well above the expected Kd.
-
Prepare a series of dilutions of the unlabeled binding partner in Binding Buffer.
-
-
Assay Setup:
-
In the wells of a 384-well plate, add a constant, low concentration of the fluorescently labeled protein (typically in the low nanomolar range).
-
To these wells, add increasing concentrations of the unlabeled binding partner.
-
Include control wells with only the labeled protein to determine the anisotropy of the free ligand.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this should be determined empirically, but 30-60 minutes is often sufficient).
-
Measure the fluorescence anisotropy using a plate reader equipped with appropriate excitation and emission filters for Cy5 (or the alternative dye).
-
-
Data Analysis:
-
Plot the measured anisotropy values as a function of the concentration of the unlabeled binding partner.
-
Fit the data to a one-site binding equation to determine the equilibrium dissociation constant (Kd)[11][12][13].
-
Compare the Kd values obtained for the protein labeled with Cy5 versus alternative dyes to assess the impact of the label on binding affinity.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
References
- 1. Effect of Fluorescently Labeling Protein Probes on Kinetics of Protein-Ligand Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 12. Fluorescence anisotropy (FA) binding assays [bio-protocol.org]
- 13. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Photostability of Cy5 and Other Common Cyanine Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of a robust and photostable fluorophore is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photostability and performance of Cyanine 5 (Cy5) against other popular cyanine dyes in the far-red spectrum: Alexa Fluor 647, DyLight 650, and Atto 647N. The information presented herein is supported by published experimental data to facilitate an informed decision for your specific research needs.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of Cy5 and its alternatives. The data has been compiled from various sources to provide a comparative overview. It is important to note that photostability can be influenced by the experimental environment.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability/Photobleaching Rate |
| Cy5 | ~649 | ~670 | 0.27[1] | Moderate; Prone to photobleaching.[2][3] |
| Alexa Fluor 647 | ~650 | ~665 | 0.33 | High; Significantly more photostable than Cy5.[2][3] |
| DyLight 650 | ~652 | ~672 | High[1] | High; More photostable than Cy5.[4][5][6] |
| Atto 647N | ~647 | ~669 | High | High; More photostable than Cy5. |
Experimental Protocols
Accurate assessment of fluorophore photostability is crucial for quantitative fluorescence imaging. Below is a detailed methodology for measuring the photobleaching rate, a key indicator of photostability.
Protocol: Measurement of Photobleaching Rate
This protocol outlines a common method for determining the photobleaching rate of fluorescent dyes using fluorescence microscopy.
Materials:
-
Fluorescent dye solutions (Cy5, Alexa Fluor 647, DyLight 650, Atto 647N) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable, high-intensity light source (e.g., laser) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescent dye in the desired buffer.
-
To minimize diffusion, immobilize the dye by either drying a thin film of the solution onto a microscope slide or embedding it within a polymer matrix such as polyacrylamide.
-
-
Microscope Setup:
-
Power on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent output.
-
Select the appropriate filter cube for the far-red emission spectrum of the dyes.
-
Adjust the illumination intensity to a level that provides a strong initial signal without causing instantaneous bleaching. It is critical to maintain the same illumination intensity across all dye comparisons.
-
-
Image Acquisition:
-
Acquire an initial image at time zero (t=0).
-
Continuously illuminate the sample.
-
Capture a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decayed to less than 50% of the initial value.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region devoid of the dye.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be determined by fitting the decay curve to an exponential function. The time taken for the fluorescence intensity to decrease to 50% of its initial value is the half-life (t½), a common measure of photostability.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.
Caption: Workflow for comparing cyanine dye photostability.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DyLight Fluor - Wikipedia [en.wikipedia.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to the Quantitative Analysis of Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the creation of stable and well-defined bioconjugates is fundamental to advancing fields ranging from targeted therapeutics like Antibody-Drug Conjugates (ADCs) to advanced diagnostics. The success of these endeavors hinges on the precise and reliable quantification of bioconjugation efficiency. This guide provides an objective comparison of common methods used to measure the outcome of bioconjugation reactions, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical technique for your specific needs.
A robust analytical method is required to determine the efficiency of a bioconjugation reaction. The choice of technique depends on the nature of the bioconjugate, the required level of detail, and available instrumentation.[1] This guide focuses on four widely used methods: UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
General Experimental & Analysis Workflow
The overall process, from starting materials to the final analysis of the bioconjugate, follows a structured workflow. This involves the initial conjugation reaction, purification of the product, and subsequent analysis using one or more of the techniques detailed in this guide.
References
A Head-to-Head Comparison: CuAAC vs. SPAAC for the Conjugation of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. The advent of "click chemistry" has provided a powerful toolkit for these conjugations, with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) standing out as the two most prominent methods. This guide offers an objective, data-driven comparison of CuAAC and SPAAC for the specific application of conjugating N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a fluorescent labeling reagent, to alkyne-modified biomolecules.
Both CuAAC and SPAAC facilitate the formation of a stable triazole linkage between an azide and an alkyne, yet their fundamental mechanisms, reaction kinetics, and biocompatibility profiles differ significantly. The choice between these two powerful techniques hinges on the specific requirements of the experiment, particularly the sensitivity of the biological system involved.
At a Glance: Key Differences
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required.[1] | None required (metal-free).[2] |
| Biocompatibility | Lower, due to the cytotoxicity of the copper catalyst.[1][3] | High, making it ideal for live cell and in vivo applications.[2][4] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 10² - 10³ M⁻¹s⁻¹.[1] | Fast, but generally slower than CuAAC, with second-order rate constants ranging from approximately 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used.[1] |
| Reactants | Terminal alkyne and an azide.[1] | A strained cyclooctyne (e.g., DBCO, BCN) and an azide.[1] |
| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species (ROS) generated by the copper catalyst.[3] | Some cyclooctynes may exhibit off-target reactivity with thiols.[3] |
| Cost | Generally lower cost for terminal alkynes and the catalyst.[3] | Strained cyclooctynes can be more expensive.[3] |
Reaction Mechanisms and Workflow
The fundamental distinction between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for cycloaddition with the azide. In contrast, SPAAC leverages the inherent ring strain of a cyclooctyne to drive the reaction with an azide without the need for a metal catalyst.[3]
Caption: Simplified mechanism of the CuAAC reaction.
References
A Comparative Guide to Validating PROTAC Ternary Complex Formation
For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex—comprising the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase—is the pivotal first step in targeted protein degradation.[1] Validating and characterizing this complex is crucial for optimizing PROTAC design and predicting its efficacy.
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[4] The formation of a productive ternary complex is the cornerstone of PROTAC-mediated protein degradation, as it brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin and marking the target for destruction by the proteasome.[1][5] The stability and kinetics of this ternary complex are critical determinants of a PROTAC's effectiveness.[1]
This guide provides a comparative overview of key methodologies for validating PROTAC ternary complex formation, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate techniques for their specific needs.
Comparative Analysis of Key Validation Methods
A multi-faceted approach employing orthogonal techniques is essential for a comprehensive understanding of a PROTAC's mechanism of action.[6] The choice of a validation method depends on various factors, including the specific scientific question, required throughput, and available resources.[1] Here, we compare the most common biophysical and cell-based assays used to characterize PROTAC ternary complexes.
| Method | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor chip surface upon binding of molecules.[1] | Affinity (K D ), Kinetics (k on , k off ), Cooperativity (α)[1] | Medium | Low | Real-time, label-free kinetic data; can measure both binary and ternary interactions.[1][6] | Requires immobilization of one binding partner, which may affect its activity.[1] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with molecular interactions.[7] | Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α)[8][9] | Low | High | Provides a complete thermodynamic profile of the interaction; label-free and in-solution.[7] | Low throughput, requires large amounts of pure protein, and sensitive to buffer mismatches.[10] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip upon molecular binding.[11] | Affinity (K D ), Kinetics (k on , k off ) | High | Low | Real-time, label-free, and higher throughput than SPR.[11] | Less sensitive than SPR for small molecule analytes and may be susceptible to non-specific binding. |
| AlphaLISA® | A bead-based immunoassay where binding brings donor and acceptor beads into close proximity, generating a luminescent signal.[1] | Ternary complex formation[1] | High | Low | Homogeneous, no-wash assay with a wide dynamic range and high sensitivity.[1] | Can be prone to artifacts from compound interference and requires specific antibody pairs or tagged proteins.[10] |
| Förster Resonance Energy Transfer (FRET) | Measures the energy transfer between two light-sensitive molecules (a donor and an acceptor) when in close proximity.[10] | Ternary complex formation, binding affinity | High | Low | Can be used in live cells to monitor dynamic interactions.[7] | Requires labeling of proteins with fluorescent tags, which can potentially alter their function. The efficiency of energy transfer is highly dependent on the distance and orientation of the fluorophores. |
| NanoBRET™ Assay | A proximity-based assay that measures energy transfer from a NanoLuc® luciferase donor to a fluorescent HaloTag® acceptor in live cells.[6] | Ternary complex formation (EC 50 ) | High | Low | Allows for the quantification of ternary complex formation in a physiologically relevant cellular environment.[6][8] | Requires genetic engineering of cells to express tagged proteins.[8] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Target engagement, ternary complex stabilization | Medium | High | Can confirm target engagement and ternary complex formation in a cellular context without the need for protein labeling.[6] | Indirect measure of binding and can be influenced by downstream cellular events. |
Quantitative Data Comparison
The following table presents representative quantitative data for the well-characterized PROTAC, MZ1, which induces the degradation of BRD4 by recruiting the VHL E3 ligase. This data highlights how different techniques can be used to quantify the binary and ternary interactions.
| Method | Binary Affinity (MZ1 to VHL, K D ) | Binary Affinity (MZ1 to BRD4(BD2), K D ) | Ternary Complex Affinity (K D ) | Cooperativity (α) | Reference |
| SPR | 29 nM | 1 nM | 1.1 nM | 26 | [11] |
| ITC | 66 nM | 4 nM | 4.4 nM | 15 | [11] |
Note: Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. It is calculated as the ratio of the binary K D to the ternary K D . An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein.[12]
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz DOT language provide clear visual representations of the complex biological processes and experimental procedures involved in PROTAC research.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
E3 Ligase Immobilization:
-
Activate the surface of an appropriate SPR sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Inject the purified E3 ligase (e.g., VHL complex) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface.[6]
-
-
Binary Interaction Analysis (PROTAC <> E3 Ligase):
-
Prepare a series of concentrations of the PROTAC in a suitable running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the association and dissociation rates.
-
Regenerate the sensor surface between injections if necessary.[1]
-
-
Ternary Complex Analysis (POI:PROTAC <> E3 Ligase):
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (POI) and varying concentrations of the PROTAC in the running buffer.[6]
-
Inject these solutions over the immobilized E3 ligase surface.
-
Measure the association and dissociation rates of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (k on , k off ) and the dissociation constant (K D ) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by dividing the K D of the binary interaction (PROTAC to E3 ligase) by the K D of the ternary interaction.[6]
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Methodology:
-
Sample Preparation:
-
Prepare purified solutions of the E3 ligase, POI, and PROTAC in the same, well-dialyzed buffer to minimize heat of dilution effects.
-
-
Binary Titrations:
-
Perform separate titrations to determine the binding parameters of the binary interactions (PROTAC into E3 ligase and PROTAC into POI).
-
-
Ternary Titration:
-
To measure the formation of the ternary complex, place the E3 ligase in the ITC cell and titrate in a solution containing both the POI and the PROTAC from the syringe.
-
-
Data Analysis:
-
Integrate the peaks of the resulting thermogram to determine the heat change for each injection.
-
Fit the data to a suitable binding model to determine the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
-
Assess cooperativity by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.[10]
-
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To measure the formation of the PROTAC-induced ternary complex in a live-cell environment.
Methodology:
-
Cell Line Generation:
-
Genetically engineer a cell line to express the POI fused to NanoLuc® luciferase (the energy donor) and the E3 ligase of interest fused to HaloTag® (the energy acceptor).[8]
-
-
Assay Preparation:
-
Plate the engineered cells in a white, 96- or 384-well plate.
-
Prepare a solution containing the HaloTag® NanoBRET™ 618 Ligand (the fluorescent acceptor).
-
Prepare serial dilutions of the PROTAC compound.
-
-
Assay Execution:
-
Add the HaloTag® ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Add the PROTAC dilutions to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescence reaction.[1]
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio as a function of PROTAC concentration to determine the EC 50 for ternary complex formation.[1]
-
Conclusion
The validation of ternary complex formation is a critical aspect of successful PROTAC development. A multi-pronged approach that combines biophysical and cell-based assays is essential for a thorough characterization of the interactions between the PROTAC, the target protein, and the E3 ligase. By systematically evaluating different PROTAC designs using the detailed protocols and comparative data outlined in this guide, researchers can gain a deeper understanding of the structure-activity relationships that govern PROTAC efficacy and rationally design more potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Alternative Far-Red Fluorophores for Advanced Fluorescence Imaging
In the realm of fluorescence imaging, the far-red spectrum (650-850 nm) offers a distinct advantage for researchers in cell biology and drug development. Light in this range experiences reduced scattering and absorption by endogenous molecules like hemoglobin, leading to deeper tissue penetration and a higher signal-to-noise ratio.[1] This guide provides a comprehensive comparison of alternative far-red fluorophores, offering quantitative performance data and detailed experimental protocols to aid in the selection of the optimal probe for your research needs.
Quantitative Performance of Far-Red Fluorophores
The selection of a suitable fluorophore is paramount for generating high-quality imaging data. Key performance indicators include the extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted light), and photostability.[2] The following table summarizes these critical parameters for a selection of popular and alternative far-red fluorophores.
| Fluorophore | Type | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| Alexa Fluor 647 | Synthetic Dye | 650[3] | 665[3] | 239,000[3] | 0.33[3][4] | 78,870 |
| Cy5 | Synthetic Dye | ~650[5] | ~670[5] | 250,000 | 0.27 | 67,500 |
| iFluor 647 | Synthetic Dye | 654[6] | 670[6] | 250,000[6] | 0.25[6] | 62,500 |
| SiR (Silicon-rhodamine) | Synthetic Dye | ~650 | ~670 | 100,000 | 0.40 | 40,000 |
| mCardinal | Fluorescent Protein | 604[7] | 659[7] | 87,000[7] | 0.19[7] | 16,530 |
| mNeptune2.5 | Fluorescent Protein | 599[7] | 643[7] | 95,000[7] | 0.28[7] | 26,600 |
Note: Brightness is a calculated metric (Extinction Coefficient * Quantum Yield) and provides a useful indicator of the overall fluorescence signal. Values for Cy5 and SiR are representative and can vary between specific derivatives and conjugation states.
Comparative Analysis
-
Synthetic Dyes:
-
Alexa Fluor 647 stands out for its high brightness and photostability, making it a robust choice for a wide range of applications, including super-resolution microscopy.[3][8] It also exhibits less self-quenching at high degrees of labeling compared to Cy5.[9][10]
-
Cy5 is a widely used and cost-effective option. However, it is known to be less photostable than Alexa Fluor 647 and can exhibit spectral shifts and quenching when conjugated to proteins.[8][11]
-
iFluor 647 presents itself as a strong alternative to both Alexa Fluor 647 and Cy5, boasting high fluorescence and photostability.[12] Its fluorescence is also pH-independent over a broad range.[12]
-
Silicon-rhodamine (SiR) dyes are a newer class of far-red probes with excellent cell permeability, high photostability, and fluorogenic properties, meaning they only become fluorescent upon binding to their target.[13][14][15] This makes them particularly well-suited for live-cell imaging with low background.
-
-
Fluorescent Proteins (FPs):
-
mCardinal and mNeptune2.5 are monomeric far-red fluorescent proteins that are excellent for genetically encoded labeling in live cells.[7][16] While generally not as bright as synthetic dyes, their genetic encodability allows for precise targeting and expression within cells. mCardinal is noted for its red-shifted excitation spectrum.[7]
-
Experimental Protocols
Protocol for Determining Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a test fluorophore relative to a known standard.[17][18]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length cuvettes
-
Solvent (e.g., phosphate-buffered saline (PBS) for aqueous solutions)
-
Standard fluorophore with a known quantum yield in the far-red region (e.g., Alexa Fluor 647 in PBS, Φ = 0.33)[4]
-
Test fluorophore
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and test fluorophores in the chosen solvent.
-
Prepare Dilutions: Create a series of dilutions for both the standard and test fluorophores with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the fluorophore.
-
Record the fluorescence emission spectrum for each dilution.
-
Ensure the emission is collected over the entire fluorescence band.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each measurement.
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test fluorophore.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate the quantum yield of the test sample using the following equation: Φ_test = Φ_standard * (Slope_test / Slope_standard) * (η_test² / η_standard²) Where Φ is the quantum yield and η is the refractive index of the solvent.
-
Protocol for Evaluating Photostability
This protocol provides a method for comparing the photostability of different far-red fluorophores using fluorescence microscopy.[19][20]
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Objective lens with a high numerical aperture.
-
Microscope slides and coverslips.
-
Samples labeled with the far-red fluorophores to be tested (e.g., fixed cells stained with fluorescently labeled antibodies).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare samples with consistent labeling and mounting conditions for each fluorophore.
-
Microscope Setup:
-
Select the appropriate filter set for the far-red fluorophore.
-
Adjust the illumination intensity to a level that provides a good initial signal without causing immediate bleaching. Crucially, use the same illumination intensity for all samples.
-
-
Image Acquisition:
-
Focus on a region of interest (ROI) with uniform fluorescence.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without fluorescence.
-
Normalize the background-corrected intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity versus time. The resulting curve represents the photobleaching profile of the fluorophore.
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the experimental processes and potential applications, the following diagrams, generated using Graphviz, illustrate a typical workflow for fluorophore comparison and a simplified signaling pathway where a far-red fluorophore could be utilized.
References
- 1. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Non-invasive intravital imaging of cellular differentiation with a bright red-excitable fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. iFluor® 647 succinimidyl ester | AAT Bioquest [aatbio.com]
- 13. Radiolabeled Silicon-Rhodamines as Bimodal PET/SPECT-NIR Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Technology - Spirochrome [spirochrome.com]
- 16. biorxiv.org [biorxiv.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Researcher's Guide to Fluorophore Selection for In Vivo Imaging
Optimizing signal and clarity in deep-tissue imaging hinges on the careful selection of a fluorescent probe. This guide provides a comparative analysis of commonly used near-infrared (NIR) fluorophores, supported by quantitative data and experimental protocols to inform your research.
The central challenge in whole-animal fluorescence imaging is overcoming the absorption and scattering of light by biological tissues. To achieve deep penetration and a high signal-to-noise ratio, researchers have increasingly turned to fluorophores that operate within the near-infrared (NIR) window (700-1700 nm), where tissue autofluorescence is minimal. The choice of fluorophore—be it a small organic dye, a genetically encoded fluorescent protein, or a semiconductor quantum dot—profoundly impacts experimental outcomes, including brightness, photostability, and the biological interactions of the labeled molecule.
Comparative Analysis of In Vivo Fluorophores
The efficacy of a fluorophore for in vivo applications is determined by several key photophysical parameters. High molar extinction coefficients and quantum yields contribute to greater brightness, while photostability dictates the duration over which a reliable signal can be acquired. The following tables summarize these critical metrics for a selection of widely used NIR fluorophores.
Organic Dyes
Small-molecule organic dyes are the most common class of fluorophores for in vivo imaging, valued for their brightness and the availability of chemistries for conjugation to targeting molecules like antibodies.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Indocyanine Green (ICG) | ~787 | ~815 | 223,000[1] | 0.14[1] | 31,220 |
| IRDye® 800CW | ~774 | ~789 | 242,000[2] | 0.09 - 0.12[2] | ~21,780 - 29,040 |
| Cyanine7 (Cy7) | ~750 | ~773 | 250,000 | 0.28 | 70,000 |
Near-Infrared Fluorescent Proteins (iRFPs)
Genetically encoded fluorescent proteins offer the unique advantage of being expressed directly within cells or organisms, enabling the tracking of specific proteins or cell populations without the need for external dye conjugation.[3] However, they are generally less bright and photostable than top-tier organic dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| iRFP670 | 643 | 670 | 90,000 | 0.04 | 3,600 |
| iRFP720 | 702 | 720 | 95,000 | 0.07 | 6,650 |
| mKate2 | 588 | 633 | 52,500 | 0.40 | 21,000 |
Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals renowned for their exceptional brightness and photostability.[4][5][6] Their emission wavelength is tunable based on their size, and they possess broad absorption spectra, which allows multiple different QDs to be excited by a single light source.[4][6] However, concerns about their potential long-term toxicity, stemming from their inorganic composition, remain a consideration for in vivo use.[5]
| Fluorophore Type | Typical Excitation | Emission Range (nm) | Key Advantages | Key Disadvantages |
| NIR Quantum Dots | Broad (e.g., 400-600 nm) | 700 - 900+ | Very high brightness, superior photostability, tunable emission.[4][6] | Larger size, potential long-term toxicity.[5] |
Key Experimental Considerations & Protocols
A successful in vivo imaging experiment requires meticulous planning, from animal preparation to image acquisition and analysis.
Generalized Protocol for In Vivo Fluorescence Imaging in Mice
This protocol outlines a typical workflow for imaging a fluorescently labeled antibody targeting a subcutaneous tumor in a mouse model.
1. Animal Preparation:
-
Anesthesia: Anesthetize the mouse using a consistent and approved protocol, such as isoflurane inhalation (2-5% for induction, 1-2.5% for maintenance). This immobilizes the animal and minimizes stress during the procedure.
-
Hair Removal: To reduce light scattering and absorption, carefully shave the area to be imaged. A depilatory cream can be used to remove remaining stubble.
-
Probe Administration: Inject the fluorescent probe via an appropriate route. For antibody-based probes, intravenous (tail vein) injection is common. The volume and concentration should be optimized based on the probe's characteristics and the animal's weight (e.g., <0.25 ml for a 20g mouse).
2. Imaging Procedure:
-
Positioning: Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum). Ensure the animal is kept warm using a heated stage (37°C) to maintain physiological stability.
-
Image Acquisition:
-
Acquire a baseline "white light" image of the animal.
-
Select the appropriate excitation and emission filters for your chosen fluorophore. For an NIR dye like IRDye 800CW, this would typically involve an excitation filter around 745 nm and an emission filter around 820 nm.
-
Set the exposure time, f/stop, and binning to optimize signal detection while minimizing saturation. This may require taking a series of test images.
-
Acquire fluorescence images at predetermined time points post-injection (e.g., 1, 4, 24, 48 hours) to assess probe biodistribution, tumor targeting, and clearance.
-
3. Data Analysis:
-
Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a contralateral, non-tumor-bearing area to serve as a background reference.
-
Quantification: Measure the average radiant efficiency ([photons/s/cm²/sr]/[µW/cm²]) within the ROIs.
-
Signal-to-Background Ratio: Calculate the ratio of the fluorescence signal in the tumor ROI to that of the background ROI to determine targeting specificity.
-
Ex Vivo Confirmation: After the final imaging time point, euthanize the animal and dissect the tumor and major organs (liver, kidneys, spleen, lungs) for ex vivo imaging to confirm the in vivo signal distribution.
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the logic behind fluorophore selection, the following diagrams were generated using the DOT language.
References
- 1. bio-techne.com [bio-techne.com]
- 2. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biomimetic NIR-II fluorescent proteins created from chemogenic protein-seeking dyes for multicolor deep-tissue bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Quantum Dots for Live Cell and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Live-Cell Imaging with Cy5
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Optimizing Live-Cell Imaging Studies with Cy5 and its Alternatives.
Live-cell imaging is a cornerstone of modern biological research, offering a dynamic window into the intricate processes of cellular life. The choice of fluorescent probe is paramount to the success of these experiments, with the far-red dye Cyanine5 (Cy5) being a popular option due to its emission spectrum that minimizes interference from cellular autofluorescence. However, to ensure the validity and reproducibility of experimental data, a rigorous set of control experiments is essential. This guide provides an objective comparison of Cy5 with its common alternatives, supported by experimental data and detailed protocols to help you design robust and reliable live-cell imaging experiments.
Performance Comparison of Cy5 and Alternatives
The selection of a fluorescent dye for live-cell imaging should be based on a careful consideration of its photophysical properties. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (the dye's resistance to photobleaching). While Cy5 is a widely used dye, several alternatives, such as Alexa Fluor 647 and iFluor 647, offer enhanced performance in key areas.[1][2]
| Property | Cy5 | Alexa Fluor 647 | iFluor 647 |
| Excitation Max (nm) | ~649 | ~650 | ~654 |
| Emission Max (nm) | ~667 | ~665 | ~670 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~250,000 | ~239,000 - 270,000 | ~250,000 |
| Quantum Yield | ~0.27 | ~0.33 | ~0.25 |
| Relative Brightness | Good | Excellent | Excellent |
| Photostability | Moderate | High | High |
Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the conjugation state and the local environment of the dye. Data compiled from multiple sources.[3][4][5][6] Alexa Fluor 647 and iFluor 647 are generally considered to be brighter and more photostable than Cy5, making them excellent alternatives for long-term live-cell imaging experiments.[1][2]
Key Control Experiments for Reliable Live-Cell Imaging
To ensure the data generated from live-cell imaging studies is accurate and artifact-free, a series of control experiments must be performed. These controls are designed to address potential issues such as phototoxicity, non-specific binding, and background fluorescence.
Workflow for Assessing and Controlling for Experimental Variables
Caption: A logical workflow for designing and executing a well-controlled live-cell imaging experiment.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate your live-cell imaging setup and reagents.
Protocol 1: Assessment of Phototoxicity
Objective: To determine the optimal imaging conditions that minimize phototoxicity while maintaining a sufficient signal-to-noise ratio.
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes.
-
Fluorescent dye of interest (e.g., Cy5-conjugated antibody).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
A live-cell imaging system with environmental control (37°C, 5% CO₂).
-
A marker for cell viability or stress (e.g., a mitochondrial membrane potential dye or a cell migration assay).
Procedure:
-
Cell Preparation: Seed cells on imaging dishes to reach 60-80% confluency on the day of the experiment.[7]
-
Labeling: Incubate cells with the fluorescent dye at a range of concentrations to determine the lowest concentration that provides adequate signal.
-
Experimental Setup: Define a matrix of imaging conditions by varying:
-
Excitation light intensity (e.g., 10%, 25%, 50%, 100% laser power).
-
Exposure time (e.g., 50 ms, 100 ms, 200 ms, 500 ms).
-
Imaging frequency (e.g., every 1 min, 5 min, 15 min).
-
-
Image Acquisition: Acquire time-lapse images of the cells under each condition for the desired duration of your experiment (e.g., several hours). Include a control group of unlabeled cells and cells labeled but not exposed to excitation light.
-
Assessing Phototoxicity: Analyze the acquired images for signs of phototoxicity, such as:
-
Changes in cell morphology (e.g., blebbing, rounding).[8]
-
Decreased cell proliferation or migration rates.
-
Induction of apoptosis or necrosis (can be assessed with co-staining).
-
Alterations in the function of labeled organelles.
-
-
Data Analysis: Quantify the chosen phototoxicity metric for each imaging condition and compare it to the control groups. Select the imaging parameters that result in the least phototoxicity while still providing a good quality signal.[9]
Protocol 2: Live-Cell Immunofluorescence Staining
Objective: To label specific cellular targets in living cells with fluorescently conjugated antibodies.
Materials:
-
Adherent cells cultured on glass-bottom imaging dishes.
-
Primary antibody targeting the protein of interest.
-
Cy5-conjugated (or alternative dye-conjugated) secondary antibody.
-
Live-cell imaging medium.
-
Blocking buffer (e.g., PBS with 5% normal goat serum).
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.[10]
-
Blocking (Optional but Recommended): To reduce non-specific antibody binding, incubate the cells in blocking buffer for 30-60 minutes at 37°C.[11]
-
Primary Antibody Incubation: Dilute the primary antibody in fresh live-cell imaging medium to the recommended concentration. Remove the blocking buffer and add the primary antibody solution to the cells. Incubate for 1-2 hours at 37°C.[10]
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody in fresh live-cell imaging medium. Protect the antibody solution from light. Add the secondary antibody solution to the cells and incubate for 1 hour at 37°C in the dark.[12]
-
Final Washes: Gently wash the cells three to five times with pre-warmed live-cell imaging medium.
-
Imaging: Immediately proceed with live-cell imaging in fresh, pre-warmed live-cell imaging medium.[8]
Control Experiments for Immunofluorescence:
-
No Primary Antibody Control: Omit the primary antibody incubation step to assess for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-specific primary antibody of the same isotype and at the same concentration as your experimental primary antibody to control for non-specific binding of the primary antibody.
-
Unlabeled Cells: Image unlabeled cells under the same conditions to determine the level of cellular autofluorescence.[7]
Visualizing Signaling Pathways
Live-cell imaging with fluorescent probes is a powerful tool for dissecting dynamic signaling pathways. Below are examples of how two key pathways, ERK and Calcium signaling, can be visualized.
ERK Signaling Pathway with a FRET Biosensor
The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Förster Resonance Energy Transfer (FRET) biosensors can be used to visualize ERK activity in real-time.[13]
Caption: Visualization of the ERK signaling pathway using a FRET-based biosensor.
Calcium Signaling Pathway
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a multitude of cellular processes. Fluorescent calcium indicators allow for the visualization of dynamic changes in intracellular calcium concentrations.[14]
Caption: A simplified diagram of a common calcium signaling pathway.
References
- 1. AAT Bioquest: iFluor™ 647 Dyes, Excellent Replacements for Cy5®, DyLight™ 650 and Alexa Fluor® 647 Dyes [aatbioquest.blogspot.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Extinction Coefficient [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. reprocell.com [reprocell.com]
- 11. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 12. Cyclic Immunofluorescence (CycIF), A Highly Multiplexed Method for Single-cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
The Influence of PEG Linker Length on Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is critical for therapeutic success. A key component in this design is the polyethylene glycol (PEG) linker, a versatile spacer that significantly impacts a bioconjugate's solubility, stability, pharmacokinetics, and biological activity. The length of the PEG linker is a crucial parameter that requires careful optimization to achieve the desired therapeutic window. This guide provides an objective comparison of different PEG linker lengths in functional assays, supported by experimental data, detailed protocols, and visualizations to inform the selection of the optimal linker for your specific application.
Data Presentation: Comparing PEG Linker Lengths in ADCs and PROTACs
The selection of a PEG linker necessitates a balance between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
Longer PEG chains in ADCs generally improve their pharmacokinetic profile, leading to better in vivo efficacy, although this can sometimes be at the cost of reduced in vitro potency.[1][2]
Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity
| Linker Length | ADC Construct | Cell Line | IC50 (nM) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 | [2] |
| PEG4 | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 | [2] |
| PEG10 | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 | [2] |
| No PEG | Anti-CD30-MMAE | L540cy | ~10 ng/mL | [3] |
| PEG2 | Anti-CD30-MMAE | L540cy | ~10 ng/mL | [3] |
| PEG4 | Anti-CD30-MMAE | L540cy | ~10 ng/mL | [3] |
| PEG8 | Anti-CD30-MMAE | L540cy | ~10 ng/mL | [3] |
| PEG12 | Anti-CD30-MMAE | L540cy | ~10 ng/mL | [3] |
| PEG24 | Anti-CD30-MMAE | L540cy | ~10 ng/mL | [3] |
Note: A lower IC50 value indicates higher cytotoxicity. Data is synthesized from multiple sources and may have varied experimental conditions.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vivo Efficacy
| Linker Length | ADC Construct | Animal Model | Plasma Half-Life | In Vivo Antitumor Efficacy | Reference |
| No PEG | Affibody-MMAE | Mouse | 19.6 min | - | [4][5] |
| 4 kDa PEG | Affibody-PEG4K-MMAE | Mouse | 2.5-fold increase vs. No PEG | - | [4][5] |
| 10 kDa PEG | Affibody-PEG10K-MMAE | Mouse | 11.2-fold increase vs. No PEG | Most ideal tumor therapeutic ability | [4][6] |
| PEG8, PEG12, PEG24 | Anti-CD30-MMAE | Xenograft Mice | Significantly higher tumor exposure | 75-85% reduction in tumor weight | [1] |
| No PEG, PEG2, PEG4 | Anti-CD30-MMAE | Xenograft Mice | Lower tumor exposure | 11-45% reduction in tumor weight | [1] |
Note: The in vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen.
Proteolysis-Targeting Chimeras (PROTACs)
For PROTACs, the linker length is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is necessary for efficient protein degradation.[7][8]
Table 3: Impact of PEG Linker Length on PROTAC Degradation Efficacy
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 | < 0.5 µM | - | [9] |
| BRD4 | CRBN | 1-2 | > 5 µM | Reduced activity | [9] |
| BRD4 | CRBN | 4-5 | < 0.5 µM | - | [9] |
| BRD4 | VHL | 2 | 18 | 85 | [8] |
| BRD4 | VHL | 3 | 11 | 90 | [8] |
| BRD4 | VHL | 4 | 8 | >95 | [8] |
| BRD4 | VHL | 5 | 15 | >95 | [8] |
| BRD4 | VHL | 6 | 25 | 90 | [8] |
Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum percentage of protein degradation. A lower DC50 and a higher Dmax indicate greater efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates with different PEG linker lengths.
In Vitro Cytotoxicity Assay for ADCs (MTT-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for 72-96 hours.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the ADC concentration to determine the IC50 value.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is for quantifying the degradation of a target protein induced by PROTACs.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control.[11]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the functional assessment of bioconjugates with different PEG linker lengths.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing the Effect of Cy5 Conjugation on Protein Activity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) is a fluorescent dye widely employed in biological research for labeling proteins, enabling their detection and tracking in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1] This carbocyanine dye exhibits a high molar extinction coefficient and fluoresces in the far-red region of the spectrum (excitation ~650 nm, emission ~670 nm), which minimizes background autofluorescence from biological samples.[2] Proteins are typically labeled with Cy5 through covalent conjugation to primary amines (e.g., lysine residues) or sulfhydryl groups (e.g., cysteine residues).[3]
While Cy5 is a powerful tool, its conjugation to a protein can potentially alter the protein's structure and, consequently, its biological activity.[2][4] The addition of the relatively large and hydrophobic Cy5 molecule can lead to steric hindrance, conformational changes, or non-specific interactions that may impact the protein's function.[5] Therefore, it is imperative to experimentally assess the effect of Cy5 conjugation on protein activity to ensure the validity of experimental results.
This guide provides a comparative overview of the potential effects of Cy5 labeling on protein activity, supported by experimental data. It also offers detailed protocols for key experiments to evaluate the functional integrity of Cy5-conjugated proteins.
Comparison of Cy5 with Alternatives and the Impact of Labeling
The choice of fluorophore and the degree of labeling (DOL) are critical factors that can influence the activity of a conjugated protein.
Table 1: Comparison of Cy5 and Alexa Fluor 647 Properties
| Feature | Cy5 | Alexa Fluor 647 | Key Considerations |
| Brightness | Good | Generally brighter than Cy5[1] | Alexa Fluor 647 conjugates can often achieve a higher degree of labeling without significant quenching, resulting in brighter signals.[2][6] |
| Photostability | Moderate | More photostable than Cy5[6] | Alexa Fluor 647 is more resistant to photobleaching, which is advantageous for long-term imaging experiments. |
| Self-Quenching | Prone to self-quenching at high DOL[6] | Less prone to self-quenching | Cy5 can form non-fluorescent aggregates on the protein surface at high labeling densities, reducing the overall fluorescence.[6][7] |
| Environmental Sensitivity | Fluorescence can be sensitive to the local environment | More stable fluorescence across different environments | The fluorescence of Cy5 can be influenced by the hydrophobicity of its surroundings on the protein. |
Table 2: Effect of Degree of Labeling (DOL) on Protein Function
| Degree of Labeling (DOL) | Potential Impact on Protein Activity | Recommendations |
| Low (1-2 dyes/protein) | Minimal impact on activity is expected. | Optimal for most applications where preserving protein function is critical. |
| Moderate (3-5 dyes/protein) | Increased risk of affecting protein function, especially for smaller proteins or if labeling occurs near an active site. For antibodies, labeling with more than three Cy5 molecules can be counterproductive.[7][8] | A thorough functional assessment is crucial. This DOL may be acceptable for applications where high signal intensity is required and a slight loss of activity is tolerable. |
| High (>5 dyes/protein) | High probability of altering protein structure and function, leading to aggregation, loss of activity, and fluorescence quenching.[9][10] | Generally not recommended. If a high DOL is necessary, consider using a more photostable and less quench-prone dye like Alexa Fluor 647. |
Experimental Protocols
To assess the impact of Cy5 conjugation on protein activity, it is essential to perform functional assays comparing the labeled protein to its unlabeled counterpart. Below are detailed protocols for common assays.
General Protocol for Amine-Reactive Cy5 Labeling of Proteins
This protocol is a general guideline for labeling proteins with a Cy5 NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, MES, or HEPES)
-
Cy5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., size-exclusion or spin column)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, dissolve the Cy5 NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Add the Cy5 stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[5]
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a purification column equilibrated with a suitable storage buffer (e.g., PBS).[12]
-
-
Characterization:
Enzyme Kinetics Assay: A Spectrophotometric Approach
This protocol describes a general method to compare the kinetic parameters of an unlabeled enzyme with its Cy5-conjugated counterpart.
Materials:
-
Unlabeled enzyme
-
Cy5-labeled enzyme
-
Substrate for the enzyme
-
Assay buffer
-
UV-Vis spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Determine Optimal Wavelength:
-
Measure the absorbance spectra of the substrate and product to identify a wavelength where there is a maximal difference in absorbance.[13]
-
-
Prepare Reactions:
-
In a microplate or cuvettes, prepare reaction mixtures containing the assay buffer and varying concentrations of the substrate.
-
-
Initiate Reaction:
-
Add a fixed concentration of either the unlabeled or Cy5-labeled enzyme to each reaction mixture to initiate the reaction.[14]
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at the predetermined wavelength over time.[15]
-
-
Calculate Initial Velocities:
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations for both the unlabeled and Cy5-labeled enzymes.
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) for each enzyme.[16]
-
Table 3: Hypothetical Enzyme Kinetic Data
| Enzyme | Kₘ (μM) | Vₘₐₓ (μmol/min) | k_cat (s⁻¹) |
| Unlabeled | 10 | 100 | 50 |
| Cy5-labeled | 12 | 95 | 47.5 |
Protein-Ligand Binding Assay: Filter Binding
This protocol is adapted for a fluorescently labeled protein.
Materials:
-
Cy5-labeled protein
-
Unlabeled protein (for comparison)
-
Ligand (e.g., DNA, RNA, or small molecule)
-
Binding buffer
-
Nitrocellulose membrane
-
Vacuum filtration apparatus
-
Fluorescence imaging system
Procedure:
-
Prepare Binding Reactions:
-
Set up a series of reactions with a constant concentration of the Cy5-labeled protein and varying concentrations of the ligand in the binding buffer. Include a no-ligand control.[6]
-
Prepare a parallel set of reactions with the unlabeled protein if a comparable detection method is available (e.g., radiolabeling).
-
-
Incubation:
-
Incubate the reactions at the appropriate temperature for a sufficient time to reach equilibrium (e.g., 30 minutes at room temperature).[6]
-
-
Filtration:
-
Slowly pass each reaction mixture through a nitrocellulose membrane under vacuum.[2] Proteins bind to the nitrocellulose, while unbound, negatively charged ligands like DNA/RNA typically do not.
-
-
Washing:
-
Wash each filter with cold binding buffer to remove any non-specifically bound ligand.[2]
-
-
Detection:
-
Quantify the amount of Cy5-labeled protein-ligand complex retained on each filter using a fluorescence imager.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the ligand concentration and fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kₔ).
-
GPCR Activity Assay: cAMP Measurement
This protocol outlines a method to assess the effect of a Cy5-labeled ligand on Gs- or Gi-coupled GPCR activity.
Materials:
-
Cells expressing the GPCR of interest
-
Unlabeled ligand (agonist or antagonist)
-
Cy5-labeled ligand
-
cAMP assay kit (e.g., HTRF, ELISA-based)
-
Cell culture reagents and plates
Procedure:
-
Cell Culture:
-
Culture and seed the cells in a 96-well plate.[1]
-
-
Ligand Stimulation:
-
Prepare serial dilutions of the unlabeled and Cy5-labeled ligands.
-
For agonist testing, add the ligands to the cells and incubate for a specified time.
-
For antagonist testing, pre-incubate the cells with the test ligands before adding a known agonist.
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Plot the cAMP concentration against the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) for both the unlabeled and Cy5-labeled ligands.[1]
-
Conclusion
The conjugation of Cy5 to a protein is a powerful technique for a wide range of biological assays. However, it is not without potential pitfalls. The evidence suggests that Cy5 labeling can, in some cases, alter the activity of the target protein. This is particularly a concern with high degrees of labeling, which can lead to fluorescence quenching and functional perturbation. When compared to alternatives like Alexa Fluor 647, Cy5 may be less bright and less photostable.
Therefore, it is essential for researchers to:
-
Carefully consider the choice of fluorophore: For applications requiring high brightness and photostability, Alexa Fluor 647 may be a superior choice.
-
Optimize the degree of labeling: Aim for the lowest DOL that provides an adequate signal for the intended application to minimize the impact on protein function.
-
Perform rigorous functional validation: Always compare the activity of the Cy5-conjugated protein to its unlabeled counterpart using appropriate quantitative assays.
By following these guidelines and employing the detailed protocols provided, researchers can confidently use Cy5-labeled proteins in their experiments, ensuring that the observed results accurately reflect the underlying biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Filter-binding assay [gene.mie-u.ac.jp]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 7. APC/Cy5.5® Conjugation Kit| Easy Labelling (ab102855) | Lightning-Link® | Abcam [abcam.com]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]
- 11. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. youtube.com [youtube.com]
- 16. Filter binding assay - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents like N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 are critical for ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this bifunctional linker, which contains both an organic azide and a cyanine dye.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or other suitable protective clothing must be worn.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust particles.
Hazard Identification and Disposal Considerations
The primary hazards associated with this compound stem from its organic azide group. Organic azides are potentially explosive, toxic, and can react with various materials to form hazardous compounds.[1][2]
Key Hazards:
-
Explosivity: Organic azides can be sensitive to heat, light, friction, and pressure, leading to violent decomposition.[2]
-
Toxicity: Azide compounds are acutely toxic if swallowed or absorbed through the skin.[3]
-
Reactivity: Contact with heavy metals like copper, lead, silver, or mercury can form shock-sensitive and explosive metal azides. This is particularly critical concerning plumbing, as disposing of untreated azide solutions down the drain can lead to the accumulation of explosive compounds in pipes.[1][3] It is also crucial to avoid contact with acids, which can produce highly toxic and explosive hydrazoic acid.[2][4]
The recommended and safest disposal method for most research laboratory settings is direct disposal as hazardous waste.[1] Chemical deactivation should only be attempted by trained personnel in a controlled environment.[1]
| Hazard | Associated Risk | Precautionary Measure |
| Organic Azide | Potential for explosion, acute toxicity, formation of explosive metal azides.[1][2][3] | Treat as hazardous waste. Avoid contact with heat, shock, acids, and heavy metals.[2][4] |
| Cyanine Dye (Cy5) | Generally considered a chemical waste. May be harmful if swallowed and is toxic to aquatic life.[5][6] | Do not dispose of down the drain. Collect for chemical waste disposal.[7] |
| Incompatible Materials | Acids, heavy metals (copper, lead), oxidizing agents.[2][8][9] | Segregate waste. Do not mix with incompatible chemicals. Use compatible containers.[8] |
Step-by-Step Disposal Protocol: Direct Disposal as Hazardous Waste
This method is the most straightforward and safest approach for disposing of this compound waste in a laboratory setting.
Step 1: Waste Segregation Properly identify and segregate the waste stream containing this compound. Do not mix it with other chemical wastes, especially acids or solutions containing heavy metal salts.[2][4] Create separate, clearly labeled waste containers for solid and liquid waste.
Step 2: Use a Compatible Container The waste container must be made of a compatible material, such as glass or polyethylene.[1] Avoid using metal containers or caps with metal liners to prevent the formation of explosive metal azides.[1][4]
Step 3: Label the Container Clearly label the waste container with "Hazardous Waste: Contains Organic Azide (this compound)" and list all other chemical constituents and their approximate concentrations.[1][8]
Step 4: Store Safely Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area for hazardous waste.[1][7] The storage area should be away from incompatible materials, particularly acids.[1]
Step 5: Arrange for Pickup Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
Alternative Disposal Method: Chemical Deactivation (for Trained Personnel Only)
Chemical deactivation of organic azides typically involves reduction to the corresponding, more stable amine.[1] This procedure should only be performed by personnel experienced with such reactions and with appropriate safety measures in place.
Experimental Protocol: Reduction of Organic Azide This is a general guideline and should be adapted and reviewed by qualified personnel based on the specific laboratory context.
-
Reaction Setup: In a chemical fume hood, prepare a reaction vessel equipped with a stirrer.
-
Reduction: A common method involves the use of a reducing agent like triphenylphosphine or Staudinger ligation reagents. The specific protocol, including the choice of reducing agent, solvent, and reaction conditions, should be determined from established chemical literature for the reduction of similar organic azides.
-
Verification of Deactivation: Before disposal, it is crucial to verify that all the azide has been consumed. This can be accomplished using analytical methods such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the characteristic azide peak).[1]
-
Disposal of Deactivated Waste: Once the deactivation is confirmed, the resulting amine solution should be collected as hazardous waste, as it may still contain other chemicals.[1] Label the container appropriately and arrange for disposal through your EHS department.[1]
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5|MSDS [dcchemicals.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. uvic.ca [uvic.ca]
- 9. broadpharm.com [broadpharm.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a fluorescent, PEG-based PROTAC linker. Adherence to these protocols is critical for minimizing risks associated with its azide and cyanine dye moieties.
Compound Overview:
This compound is a heterobifunctional molecule designed for advanced applications in bioconjugation and proteomics, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure includes an azide group for click chemistry reactions, a carboxylic acid for amine coupling, and a Cy5 fluorescent dye for detection, all connected by polyethylene glycol (PEG) linkers to enhance solubility.[2][3] While the PEG component is generally considered biocompatible and low in toxicity[4][5][6], the azide and cyanine functional groups necessitate specific handling precautions.
I. Personal Protective Equipment (PPE): The First Line of Defense
A stringent PPE protocol is mandatory when handling this compound in both its solid and solution forms. The following table summarizes the minimum required protective gear.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 0.11 mm thickness). For tasks with higher concentration or prolonged contact, consider a Silver Shield underlayer.[7][8][9] | Provides a robust barrier against skin contact and absorption. |
| Eye Protection | Chemical splash goggles are required at all times. A face shield must be worn over goggles when there is a significant risk of splashing.[7][8][10][11] | Protects against splashes and potential projectiles in the event of an unexpected reaction. |
| Body Protection | A flame-resistant lab coat is the minimum requirement.[8] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[12] | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.[8][10][11][12] | Minimizes the risk of inhaling hazardous dust or aerosols. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[8] | Protects feet from spills. |
II. Operational Plan: A Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for preventing exposure and contamination.
A. Pre-Handling Preparations:
-
Designate a Handling Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[8][12] Post a sign indicating that an azide experiment is in progress.[8][10][11]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.[12]
-
Avoid Incompatibilities: Keep the work area free of incompatible materials such as acids, heavy metals, and halogenated solvents, which can react hazardously with azides.[8]
B. Handling the Compound:
-
Weighing and Reconstitution: When weighing the solid form, do so inside a fume hood to prevent the inhalation of any dust particles.[12] When reconstituting, add the solvent slowly to the solid to avoid splashing.[12]
-
Use Appropriate Tools: Do not use metal spatulas for weighing or transferring the compound, as this can lead to the formation of shock-sensitive metal azides.[8][10][11] Opt for plastic or ceramic spatulas.
-
Labeling: Clearly label all containers with the compound's name, concentration, date of preparation, and appropriate hazard warnings.[12]
C. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with the compound.[12]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
III. Disposal Plan: Managing Azide-Containing Waste
Proper disposal of waste containing this compound is critical to prevent the formation of explosive metal azides in plumbing systems.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[8]
-
Aqueous Waste: NEVER pour azide-containing solutions down the drain.[7][8] Reaction with lead or copper pipes can form highly explosive metal azides.[7][8] Collect all aqueous waste in a designated hazardous waste container.
-
Deactivation of Azide Waste (for trained personnel only): Dilute aqueous solutions (5% or less) can be deactivated by reacting with nitrous acid in a chemical fume hood.[7] This procedure should only be performed by personnel trained in this specific chemical method. The resulting solution should still be disposed of as hazardous waste after neutralization.[7]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of azide and cyanine dye-containing waste.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. benchchem.com [benchchem.com]
- 9. campus.kennesaw.edu [campus.kennesaw.edu]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
